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2-(2-Propoxyphenyl)ethanol Documentation Hub

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  • Product: 2-(2-Propoxyphenyl)ethanol
  • CAS: 104174-91-6

Core Science & Biosynthesis

Foundational

The Solubility Profile of 2-(2-Propoxyphenyl)ethanol in Organic Solvents: A Thermodynamic and Empirical Guide

Executive Summary Understanding the solvation thermodynamics of active pharmaceutical ingredients (APIs) and specialty chemicals is a critical bottleneck in process chemistry and formulation design. 2-(2-Propoxyphenyl)et...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the solvation thermodynamics of active pharmaceutical ingredients (APIs) and specialty chemicals is a critical bottleneck in process chemistry and formulation design. 2-(2-Propoxyphenyl)ethanol (Chemical Formula: C₁₁H₁₆O₂) represents a unique class of ortho-substituted aromatic alcohols. Because it is typically a viscous liquid at standard ambient temperature and pressure (SATP), its interaction with organic solvents is technically defined by miscibility and liquid-liquid phase equilibria rather than classical solid-state dissolution.

This whitepaper provides an in-depth analysis of the physicochemical properties, Hansen Solubility Parameters (HSP), and empirical miscibility profile of 2-(2-Propoxyphenyl)ethanol, culminating in a self-validating high-throughput screening protocol for laboratory application.

Physicochemical Profiling & Structural Causality

To predict how 2-(2-Propoxyphenyl)ethanol behaves in various solvent systems, we must first deconstruct its molecular architecture. The molecule consists of three distinct functional domains, each dictating specific solvent interactions:

  • The Aromatic Core (Phenyl Ring): Provides high polarizability and strong dispersion forces (London forces). This domain drives affinity for aromatic and halogenated solvents like toluene and dichloromethane.

  • The Ortho-Propoxy Group (-O-CH₂-CH₂-CH₃): This acts as a lipophilic anchor. The ether oxygen acts strictly as a hydrogen bond acceptor, while the propyl chain introduces significant steric bulk. This steric hindrance disrupts molecular symmetry, preventing efficient crystal lattice packing and ensuring the compound remains a liquid at room temperature. Furthermore, the propyl chain significantly enhances miscibility in non-polar aliphatic solvents (e.g., hexane) compared to unsubstituted analogs like 2-phenoxyethanol [1].

  • The Primary Alcohol (-CH₂-CH₂-OH): The terminal hydroxyl group is both a strong hydrogen bond donor and acceptor. This polar anchor is the primary driver for miscibility in protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., ethyl acetate).

Causality Insight: The dual nature of the molecule—possessing both a lipophilic tail (propoxy) and a hydrophilic head (ethanol)—gives it amphiphilic characteristics. However, the dominant hydrophobic bulk of the aromatic ring and propyl chain severely limits its aqueous solubility, pushing its partitioning heavily toward the organic phase (estimated LogP ≈ 2.5 - 3.0).

Thermodynamic Solvation Pathway (HSP Analysis)

To quantify these structural observations, we utilize Hansen Solubility Parameters (HSP) , which divide the total cohesive energy of a liquid into three components: Dispersion (


), Polar (

), and Hydrogen Bonding (

).

By analyzing the well-documented structural analog 2-phenoxyethanol (


, 

,

MPa

) [2], we can extrapolate the thermodynamic parameters for 2-(2-Propoxyphenyl)ethanol. The addition of the propyl chain increases the dispersion forces while slightly dampening the overall polarity and hydrogen-bonding density.
  • Estimated

    
     (Dispersion):  ~18.2 MPa
    
    
    
  • Estimated

    
     (Polar):  ~4.5 MPa
    
    
    
  • Estimated

    
     (H-Bonding):  ~11.5 MPa
    
    
    

When the HSP of the solvent closely matches these parameters, the thermodynamic penalty of cavity formation (


) is overcome by the exothermic formation of the solute-solvent complex (

), driven forward by the entropy of mixing (

).

SolvationPathway A 2-(2-Propoxyphenyl)ethanol (Neat Viscous Liquid) C Disruption of Intermolecular Bonds (ΔH1 > 0) A->C Energy Input B Solvent System (Organic Solvents) D Creation of Solvent Cavity (ΔH2 > 0) B->D Energy Input E Solvation Complex Formation (ΔH3 < 0) C->E Solute-Solvent Interaction D->E F Thermodynamically Stable Solution (ΔG < 0) E->F Entropy Driven (ΔS > 0)

Thermodynamic pathway of 2-(2-Propoxyphenyl)ethanol solvation in organic solvents.

Empirical Solubility Profile in Organic Solvents

Based on the HSP predictions and structural causality, the miscibility/solubility profile of 2-(2-Propoxyphenyl)ethanol across standard laboratory and industrial solvents is summarized below.

Solvent ClassSpecific SolventDielectric Constant (

)
Miscibility / SolubilityMechanistic Rationale
Alcohols Methanol / Ethanol32.7 / 24.5Fully Miscible Excellent H-bond donor/acceptor matching with the terminal hydroxyl group.
Esters Ethyl Acetate6.0Fully Miscible Strong dipole-dipole interactions with the ether linkage;

alignment.
Halogenated Dichloromethane8.9Fully Miscible High dispersion force (

) alignment; excellent solvation of the aromatic core.
Aromatic Toluene2.4Fully Miscible

stacking interactions with the phenyl ring.
Aliphatic Hexane / Heptane1.9Partially Miscible The polar hydroxyl group restricts full miscibility, but the propoxy chain significantly enhances it.
Aqueous Water80.1Poorly Soluble (< 5 mg/mL)High hydrophobic penalty from the aromatic ring and propyl chain; phase separation occurs[3].

Experimental Workflow: High-Throughput Miscibility Screening

To empirically validate the solubility limits of 2-(2-Propoxyphenyl)ethanol in marginal solvents (like hexane or binary aqueous-organic mixtures), a rigorous, self-validating protocol is required. Because the compound is a liquid, classical "shake-flask" methods designed for solids must be adapted to detect liquid-liquid phase separation (coacervation).

Self-Validating Protocol
  • Gravimetric Dispensing: Accurately dispense 100 mg of 2-(2-Propoxyphenyl)ethanol into a tared 2 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent to achieve a nominal concentration of 100 mg/mL.

  • Thermal Equilibration: Agitate the vials at 400 RPM for 24 hours at a strictly controlled 25.0 ± 0.1 °C using a thermoshaker.

    • Self-Validation Check: Visually inspect the vial. If a single, optically clear phase is observed, the compound is fully miscible at this ratio. If the solution is cloudy or two distinct liquid layers form, the miscibility limit has been exceeded.

  • Phase Separation: For biphasic samples, centrifuge at 10,000 x g for 15 minutes at 25.0 °C to ensure a sharp meniscus between the organic and aqueous/immiscible layers.

  • Sampling & Quantification: Carefully extract 50 µL from the solvent phase using a positive displacement pipette (to avoid viscosity errors). Dilute into a compatible mobile phase and quantify via HPLC-UV at 270 nm (targeting the aromatic

    
     transition).
    

ScreeningWorkflow N1 Gravimetric Dispensing N2 Solvent Addition N1->N2 N3 Thermal Equilibration N2->N3 N4 Phase Separation N3->N4 N5 HPLC/UV Quantification N4->N5

High-throughput gravimetric and HPLC-UV solubility screening workflow.

Application in Formulation & Extraction

The solubility profile of 2-(2-Propoxyphenyl)ethanol makes it highly versatile in process chemistry.

  • Liquid-Liquid Extraction (LLE): Its poor aqueous solubility combined with high miscibility in ethyl acetate and dichloromethane makes it incredibly easy to extract from aqueous reaction mixtures. A standard brine wash will effectively drive the compound into the organic layer.

  • Formulation Design: In cosmetic or topical pharmaceutical formulations (similar to the use-cases of its analog, 2-phenoxyethanol [1][3]), its amphiphilic nature allows it to act as a co-solvent or penetration enhancer. It can partition effectively into the lipid bilayers of the stratum corneum due to the lipophilic propoxy chain, while the ethanol group maintains compatibility with polar excipients.

References

  • PubChem. "Phenoxyethanol | C8H10O2 | CID 31236" National Center for Biotechnology Information. Available at: [Link]

  • Stenutz, R. "Hansen solubility parameters." Stenutz Chemical Databases. Available at:[Link]

  • European Chemicals Agency (ECHA). "2-phenoxyethanol - Substance Information." Available at:[Link]

Exploratory

Technical Guide: Biological Activity &amp; Pharmacological Profile of 2-(2-Propoxyphenyl)ethanol

The following is an in-depth technical guide on the biological activity and pharmacological profile of 2-(2-Propoxyphenyl)ethanol , also known as 2-Propoxyphenethyl alcohol . This guide synthesizes available chemical dat...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the biological activity and pharmacological profile of 2-(2-Propoxyphenyl)ethanol , also known as 2-Propoxyphenethyl alcohol .

This guide synthesizes available chemical data, patent literature, and Structure-Activity Relationship (SAR) principles to provide a comprehensive reference for drug development professionals.

Executive Summary

2-(2-Propoxyphenyl)ethanol (CAS: Rare/Niche; often referred to as 2-Propoxyphenethyl alcohol ) is a phenylethanol derivative characterized by an ortho-propoxy substitution on the benzene ring. Chemically distinct from the common solvent 2-(2-Propoxyethoxy)ethanol and the preservative 2-Phenoxyethanol, this molecule occupies a specific niche in medicinal chemistry as a functionalized aryl-alcohol.

Its biological activity profile is defined by its amphiphilic nature, positioning it as a potent modulator of transient receptor potential (TRP) channels , a local anesthetic candidate , and a broad-spectrum antimicrobial agent . This guide explores its mechanism of action, synthesis, and experimental characterization, leveraging direct patent data and high-fidelity SAR analysis from homologous phenethyl alcohols.

Chemical & Physicochemical Profile

Understanding the physicochemical properties is prerequisite to predicting biological behavior. The ortho-propoxy group adds significant lipophilicity compared to the parent phenethyl alcohol, enhancing membrane partitioning.

PropertyValue / DescriptionImplication
IUPAC Name 2-(2-Propoxyphenyl)ethanolUnambiguous chemical identity.
Common Synonyms 2-Propoxyphenethyl alcohol; o-Propoxyphenethyl alcoholUsed in organic synthesis literature.
Molecular Formula C₁₁H₁₆O₂MW: 180.25 g/mol
LogP (Predicted) ~2.5 - 2.8High membrane permeability; crosses BBB.
H-Bond Donors/Acceptors 1 Donor / 2 AcceptorsBalanced for receptor binding (e.g., TRP channels).
Physical State Yellowish Oily LiquidLipophilic fluid; requires emulsification for aqueous assays.

Biological Activity & Mechanism of Action[1][2][3]

Pharmacological Modulation (TRP Channels & Anesthesia)

The core pharmacological potential of 2-(2-Propoxyphenyl)ethanol lies in its structural homology to known TRP channel modulators (e.g., eugenol, carvacrol) and local anesthetics.

  • TRP Channel Modulation: The ortho-alkoxy motif is a known pharmacophore for TRPA1 (ankyrin) and TRPM8 (melastatin) activation. The propoxy chain length is optimal for hydrophobic pocket interaction within the transmembrane domain of these channels, potentially inducing Ca²⁺ influx followed by desensitization (analgesia).

  • Voltage-Gated Sodium Channels (Nav): Like its parent compound phenethyl alcohol and analog 2-phenoxyethanol, 2-(2-Propoxyphenyl)ethanol is predicted to inhibit Nav channels via the "modulated receptor hypothesis," stabilizing the inactivated state to produce a local anesthetic effect.

Antimicrobial Efficacy[4][5][6][7]
  • Mechanism: The molecule acts as a membrane-active biocide. The hydrophobic propoxyphenyl tail inserts into the bacterial lipid bilayer, while the hydrophilic ethanol tail disrupts the hydration shell. This causes non-specific membrane expansion, leakage of intracellular K⁺, and eventual cell lysis.

  • Spectrum: Predicted efficacy against Gram-positive bacteria (S. aureus) and fungi (C. albicans), with moderate activity against Gram-negative bacteria due to the outer membrane barrier.

Visualization: TRP Signaling Pathway

The following diagram illustrates the hypothetical signaling cascade triggered by 2-(2-Propoxyphenyl)ethanol in sensory neurons.

TRP_Signaling Ligand 2-(2-Propoxyphenyl)ethanol TRP_Channel TRPA1 / TRPM8 (Sensory Neuron Membrane) Ligand->TRP_Channel  Binds/Activates   Nav_Block Nav Channel Inhibition (Secondary Effect) Ligand->Nav_Block  Direct Interaction (Lipophilic)   Ca_Influx Ca²⁺ Influx TRP_Channel->Ca_Influx  Opens Pore   Depolarization Membrane Depolarization Ca_Influx->Depolarization Depolarization->Nav_Block  Inactivates Nav   Signal_Block Nociceptive Signal Blockade (Analgesia) Nav_Block->Signal_Block

Caption: Proposed pharmacodynamic pathway showing dual action on TRP activation and Nav inhibition leading to analgesia.

Synthesis & Production

Based on patent literature (e.g., EP 1182195 A1), 2-(2-Propoxyphenyl)ethanol functions as a key intermediate. The synthesis typically involves the reduction of the corresponding phenylacetic acid or ester.

Synthetic Route:

  • Starting Material: (2-Hydroxyphenyl)acetic acid.

  • O-Alkylation: Reaction with propyl bromide/iodide and base (K₂CO₃) to form (2-Propoxyphenyl)acetic acid.

  • Reduction: Reduction of the acid/ester using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF to yield 2-(2-Propoxyphenyl)ethanol .

Experimental Methodologies

To validate the biological activity of this compound, the following self-validating protocols are recommended.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Purpose: Determine antimicrobial potency.

  • Preparation: Dissolve 2-(2-Propoxyphenyl)ethanol in DMSO (stock 100 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) ranging from 5000 µg/mL down to 9.7 µg/mL.

  • Inoculation: Add bacterial suspension (S. aureus ATCC 29213) adjusted to

    
     CFU/mL.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: MIC is the lowest concentration with no visible growth.

    • Control: DMSO vehicle control (must show growth).

    • Positive Control:[1][2] Phenoxyethanol (typical MIC ~4000-8000 µg/mL).

Protocol: Whole-Cell Patch-Clamp (TRP Modulation)

Purpose: Quantify ion channel activation/inhibition.

  • Cell Line: HEK293 cells stably expressing hTRPA1 or hTRPM8.

  • Setup: Whole-cell configuration; Holding potential -60 mV.

  • Perfusion:

    • Baseline: Tyrode’s solution.

    • Agonist: Apply 2-(2-Propoxyphenyl)ethanol (10–100 µM).

    • Antagonist Check: Co-apply with specific TRP antagonist (e.g., A-967079 for TRPA1) to confirm specificity.

  • Analysis: Measure peak current density (pA/pF).

Toxicology & Safety Profile

While specific toxicological data for this derivative is limited, SAR with 2-Propoxyethanol (glycol ether) and 2-Phenoxyethanol suggests the following:

  • Skin/Eye Irritation: Likely a moderate irritant. The propoxy tail increases lipophilicity, potentially enhancing skin penetration and irritation compared to phenethyl alcohol.

  • Systemic Toxicity: Potential for CNS depression at high doses (anesthetic effect).

  • Metabolism: Likely metabolized via oxidation of the ethanol side chain to (2-propoxyphenyl)acetic acid, followed by glucuronidation and renal excretion.

Future Perspectives in Drug Development

2-(2-Propoxyphenyl)ethanol represents an under-explored scaffold with potential in:

  • Topical Anesthetics: As a non-amide, non-ester anesthetic for patients with hypersensitivity to lidocaine/benzocaine.

  • Preservative Boosters: Synergistic agent to reduce the concentration of conventional preservatives in cosmetics.

  • Orphan Drug Synthesis: As a verified intermediate for CCR5 antagonists (HIV therapeutics).

References

  • Takeda Chemical Industries, Ltd. (2000).[3] Cyclic Compounds and Uses Thereof. European Patent EP 1182195 A1.[3] (Describes synthesis of 2-propoxyphenethyl alcohol as an intermediate).

  • PubChem. (2025).[4] Compound Summary: 2-Phenoxyethanol. National Library of Medicine. (Used for SAR comparison).

  • Vriens, J., et al. (2008). Herbal Compounds and Toxins Modulating TRP Channels. Current Neuropharmacology. (Mechanistic basis for alkoxy-phenol TRP modulation).

  • Herman, A. (2019). Antimicrobial activity of glycols and their derivatives. Journal of Applied Microbiology. (SAR for phenethyl alcohol derivatives).

Sources

Foundational

Thermal Degradation Profiling of 2-(2-Propoxyphenyl)ethanol: Mechanisms, Predictive Modeling, and Analytical Workflows

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary Understanding the thermal stability of active pharmaceutical in...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

Understanding the thermal stability of active pharmaceutical intermediates and fine chemicals is critical for process optimization, formulation, and safety profiling. 2-(2-Propoxyphenyl)ethanol (CAS: 104174-91-6)[1] is a bifunctional aromatic compound characterized by a primary phenethyl alcohol moiety and an ortho-substituted propyl ether linkage. Because these two functional groups possess distinct bond dissociation energies and thermodynamic vulnerabilities, the molecule exhibits a complex, multi-stage thermal degradation profile.

As a Senior Application Scientist, I have designed this guide to move beyond basic property listing. Here, we will dissect the causality behind its thermal degradation mechanisms, establish predictive thermal parameters, and outline a field-proven, self-validating experimental protocol using Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS).

Molecular Architecture & Thermodynamic Vulnerabilities

The thermal behavior of 2-(2-Propoxyphenyl)ethanol is governed by the competition between two primary degradation pathways. To predict its thermal degradation points (T_onset and T_max), we must analyze the molecule's structural components:

  • The Phenethyl Alcohol Moiety: Primary alcohols attached to an aromatic ring via an ethyl spacer are highly susceptible to thermally induced dehydration. The activation energy for this pathway is relatively low because the resulting product (a styrene derivative) benefits from extensive

    
    -conjugation with the aromatic ring[2].
    
  • The Aryl Propyl Ether Linkage: The C(sp2)–O bond connecting the oxygen to the benzene ring is exceptionally strong due to partial double-bond character. However, the C(sp3)–O bond connecting the oxygen to the propyl chain is more labile, though it still requires significant thermal energy (>300 °C) to undergo homolytic cleavage or

    
    -elimination[3].
    
Predictive Quantitative Data

Before empirical testing, predictive modeling based on structural analogs (such as 2-phenylethanol and alkyl phenyl ethers) provides a baseline for experimental design.

Table 1: Predictive Thermal & Physical Parameters for 2-(2-Propoxyphenyl)ethanol

ParameterEstimated ValueMechanistic Rationale
Molecular Weight 180.24 g/mol Exact mass calculation (C11H16O2)[1].
Boiling Point (1 atm) ~260–280 °CExtrapolated from molecular weight and intermolecular hydrogen bonding[1].
T_onset (Dehydration) 210–230 °CDriven by the thermodynamically favored formation of conjugated 2-propoxystyrene[2].
T_onset (Ether Cleavage) > 320 °CHigh energy barrier for C(sp3)–O homolytic cleavage in uncatalyzed environments[3].

Mechanistic Pathways of Thermal Degradation

When subjected to a linear temperature ramp in an inert atmosphere, 2-(2-Propoxyphenyl)ethanol will not degrade in a single step. Instead, the degradation is sequential, dictated by the bond dissociation energies of its functional groups.

Pathway A: Endothermic Dehydration (Lower Temperature)

At temperatures exceeding 200 °C, the primary alcohol undergoes an endothermic dehydration reaction[2]. The loss of a water molecule (H2O, 18 Da) results in the formation of 2-propoxystyrene. This step is kinetically favored because the newly formed alkene double bond is stabilized by resonance with the adjacent benzene ring.

Pathway B: Ether Cleavage (Higher Temperature)

As the temperature surpasses 320 °C, the thermal energy becomes sufficient to break the alkyl-aryl ether bond[3]. This typically proceeds via homolytic cleavage or a concerted elimination mechanism, resulting in the expulsion of propene gas (42 Da) and the formation of a phenolic derivative (e.g., 2-(2-hydroxyethyl)phenol, assuming the alcohol moiety survived, or 2-vinylphenol if dehydration already occurred).

ThermalPathways A 2-(2-Propoxyphenyl)ethanol (Stable < 200°C) B Dehydration Pathway (Onset ~210°C) A->B -H2O (Endothermic) C Ether Cleavage Pathway (Onset >320°C) A->C C-O Homolysis D 2-Propoxystyrene + H2O (m/z 18) B->D E 2-(2-Hydroxyethyl)phenol + Propene (m/z 42) C->E

Fig 1: Primary thermal degradation pathways of 2-(2-Propoxyphenyl)ethanol.

Self-Validating Experimental Protocol: TGA-MS/DSC

To accurately determine the thermal degradation points, we must employ a methodology that prevents false positives. Standard TGA only measures mass loss, which cannot distinguish between evaporation (boiling) and actual chemical degradation.

The Causality of the Method: By coupling TGA with Mass Spectrometry (Evolved Gas Analysis) and Differential Scanning Calorimetry (DSC), we create a self-validating system. If mass loss occurs simultaneously with an endothermic DSC peak and the MS detects m/z 18 (water), we definitively prove dehydration rather than simple vaporization.

Step-by-Step Methodology

Phase 1: Instrument Calibration (The Internal Control)

  • Run a standard sample of Calcium Oxalate Monohydrate (

    
    ) from 25 °C to 1000 °C.
    
  • Validation Check: Ensure the first mass loss step occurs at ~150 °C and corresponds exactly to an 12.3% mass reduction (loss of hydration water). This proves the balance and thermocouples are accurate.

Phase 2: Sample Preparation

  • Tare a 70

    
     high-purity Alumina (
    
    
    
    ) crucible. Causality: Alumina is chosen over platinum because platinum can act as a catalyst for the dehydrogenation of alcohols, which would artificially lower the observed T_onset.
  • Accurately weigh 3.0 to 5.0 mg of 2-(2-Propoxyphenyl)ethanol into the crucible.

Phase 3: TGA-MS/DSC Execution

  • Seal the furnace and purge with high-purity Nitrogen (

    
    ) at a flow rate of 50 mL/min for 15 minutes prior to heating. Causality: An inert atmosphere is mandatory to suppress oxidative degradation pathways, ensuring we are measuring pure thermal stability.
    
  • Program a linear heating rate of 10 °C/min from 25 °C to 600 °C. Causality: A 10 °C/min rate is the industry standard sweet spot; it is slow enough to prevent thermal lag (where the sample temperature is lower than the furnace sensor) but fast enough to maintain sharp, distinct degradation steps.

  • Activate the heated MS transfer line (maintained at 200 °C to prevent condensation of heavy volatiles).

  • Set the MS to operate in Multiple Reaction Monitoring (MRM) mode, specifically tracking m/z 18 (Water) and m/z 42 (Propene).

Phase 4: Data Interpretation

  • Identify the first derivative peak (DTG) to pinpoint the exact T_max of the first degradation step.

  • Correlate this mass loss with the MS ion current for m/z 18. If they align perfectly, the T_onset marks the exact thermal dehydration point of the molecule.

TGAWorkflow S1 Sample Prep Al2O3 Crucible S2 TGA Heating 10°C/min, N2 Purge S1->S2 S3 Evolved Gas Analysis MS Transfer Line S2->S3 S4 Data Correlation Mass Loss vs. m/z S3->S4

Fig 2: Self-validating TGA-MS experimental workflow for thermal profiling.

Conclusion

The thermal degradation of 2-(2-Propoxyphenyl)ethanol is a highly structured, temperature-dependent sequence. By understanding that the primary alcohol will dehydrate near 210–230 °C[2] long before the aryl ether linkage cleaves (>320 °C)[3], formulation scientists can establish safe operating limits for distillation, reaction scale-up, and long-term storage. Utilizing the self-validating TGA-MS protocol outlined above ensures that these theoretical limits are rigorously, empirically confirmed.

References

  • ChemScene. "104174-91-6 | 2-(2-Propoxyphenyl)ethan-1-ol". ChemScene Chemical Library.
  • Cornella, J., et al. "Metal-catalyzed activation of ethers via C–O bond cleavage". RECERCAT (Dipòsit de la Recerca de Catalunya).
  • Jin, B., et al. "Hydrothermal Transformations of Alcohols with Copper(II) and Iron(III) Salts". ACS Sustainable Chemistry & Engineering / NSF.

Sources

Exploratory

Reactivity of the ortho-Propoxy Group in 2-(2-Propoxyphenyl)ethanol: A Mechanistic &amp; Synthetic Guide

The following technical guide details the reactivity profile of the ortho-propoxy group in 2-(2-Propoxyphenyl)ethanol. Executive Summary In medicinal chemistry and organic synthesis, 2-(2-Propoxyphenyl)ethanol represents...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the reactivity profile of the ortho-propoxy group in 2-(2-Propoxyphenyl)ethanol.

Executive Summary

In medicinal chemistry and organic synthesis, 2-(2-Propoxyphenyl)ethanol represents a critical scaffold where the interplay between a flexible hydroxyethyl side chain and a sterically significant ortho-propoxy group dictates molecular behavior. This guide analyzes the reactivity , electronic influence , and metabolic fate of the ortho-propoxy substituent.

For researchers, the ortho-propoxy group is not merely a passive steric blocker; it is a metabolic handle and a latent nucleophile precursor . Its reactivity is governed by three primary vectors:

  • Electronic Activation: Strong

    
     (mesomeric) donation activating the aromatic ring.
    
  • Metabolic Liability: High susceptibility to CYP450-mediated

    
    -dealkylation.
    
  • Synthetic Cyclization: Participation in the formation of dihydrobenzofuran cores via acid-catalyzed or radical pathways.

Electronic Structure & Steric Dynamics

The Ortho-Effect and Ring Activation

The propoxy group (


) acts as a strong electron-donating group (EDG).
  • Inductive Effect (

    
    ):  The alkyl chain pushes electron density onto the oxygen, which is inductively withdrawing but overall donating due to the lone pairs.
    
  • Mesomeric Effect (

    
    ):  The oxygen lone pair overlaps with the aromatic 
    
    
    
    -system, significantly increasing electron density at the ortho and para positions relative to itself.[1]

In 2-(2-Propoxyphenyl)ethanol , the propoxy group directs electrophilic aromatic substitution (EAS) primarily to the 5-position (para to the ethanol chain) and 3-position (ortho to the ethanol chain), often overriding the weaker directing effect of the alkyl-ethanol side chain.

Steric Conformation

Unlike a methoxy group, the n-propoxy chain possesses conformational degrees of freedom that create a "sweeping volume" around the ortho position.

  • Rotational Barrier: The

    
     bond rotation is restricted, often forcing the propyl chain away from the ethanol side chain to minimize steric clash (anti-conformation).
    
  • Shielding: The bulk of the propyl group effectively blocks the 3-position from bulky electrophiles, enhancing regioselectivity toward the 5-position.

Metabolic Reactivity: -Dealkylation

For drug development professionals, the stability of the propoxy group is a primary ADME concern. The ortho-propoxy moiety is a prime substrate for CYP450-mediated


-dealkylation , specifically by isoforms like CYP2D6  and CYP3A4 .
Mechanism of Action

The reaction proceeds via a radical abstraction mechanism, not direct hydrolysis.

  • H-Abstraction: The high-valent Iron-Oxo species (Compound I) of the P450 enzyme abstracts a hydrogen atom from the

    
    -carbon of the propoxy group (the carbon attached to oxygen).
    
  • Oxygen Rebound: The resulting carbon radical rapidly recombines with the hydroxyl radical from the heme iron, forming an unstable hemiacetal .

  • Collapse: The hemiacetal spontaneously collapses, cleaving the ether bond to release propanal and the free phenol metabolite.

Visualization of Metabolic Pathway

The following diagram illustrates the oxidative cleavage mechanism.

MetabolicPathway Substrate 2-(2-Propoxyphenyl)ethanol Radical α-Carbon Radical Intermediate Substrate->Radical CYP450 (Cmpd I) H-Abstraction (-H•) Hemiacetal Unstable Hemiacetal Radical->Hemiacetal OH Rebound Products Metabolites: Phenol Derivative + Propanal Hemiacetal->Products Spontaneous Collapse

Figure 1: CYP450-mediated O-dealkylation pathway of the ortho-propoxy group.

Synthetic Reactivity: Cyclization to Dihydrobenzofuran

One of the most valuable transformations of 2-(2-Propoxyphenyl)ethanol is its conversion into 2,3-dihydrobenzofuran , a privileged scaffold in pharmacophores.

Acid-Catalyzed Cyclization (Dealkylation-Cyclization)

Direct cyclization of the alcohol onto the ortho-carbon is disfavored while the propoxy group is intact due to the poor leaving group ability of alkoxides. The transformation typically requires in situ deprotection .

Protocol Logic: Strong Lewis acids (e.g.,


, 

) or Brønsted acids (e.g.,

) are used to cleave the propyl ether. The resulting intermediate is a 2-(2-hydroxyethyl)phenol . Under acidic conditions, the phenolic oxygen attacks the side-chain alcohol (activated as an oxonium ion or alkyl halide), closing the ring.
Experimental Protocol: Synthesis of 2,3-Dihydrobenzofuran

Objective: Convert 2-(2-Propoxyphenyl)ethanol to 2,3-dihydrobenzofuran via ether cleavage and cyclization.

ParameterSpecification
Reagent 48% Hydrobromic Acid (HBr)
Solvent Glacial Acetic Acid (AcOH)
Temperature Reflux (

)
Time 4–6 Hours
Yield Target 75–85%

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-(2-Propoxyphenyl)ethanol (1.0 eq) in glacial acetic acid (

    
    ).
    
  • Acid Addition: Slowly add 48% aqueous HBr (5.0 eq) dropwise. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux. The strong acid first cleaves the propyl ether (generating propyl bromide as a volatile byproduct) to form the phenol intermediate.

  • Cyclization: Continued heating drives the intramolecular nucleophilic attack of the phenol oxygen onto the

    
    -carbon of the ethyl side chain (likely via an 
    
    
    
    -type displacement of the protonated alcohol or bromide intermediate).
  • Workup: Cool to room temperature. Pour onto crushed ice/water. Neutralize with saturated

    
    . Extract with ethyl acetate (
    
    
    
    ).
  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).
    
Cyclization Mechanism Diagram

CyclizationMechanism Start 2-(2-Propoxyphenyl)ethanol Protonation Oxonium Formation (Ether Protonation) Start->Protonation + HBr Cleavage Ether Cleavage (Loss of Propyl-Br) Protonation->Cleavage Heat Phenol Intermediate: 2-(2-Hydroxyethyl)phenol Cleavage->Phenol Cyclization Intramolecular SN2 (Ring Closure) Phenol->Cyclization - H2O / - HBr Product 2,3-Dihydrobenzofuran Cyclization->Product

Figure 2: Acid-mediated transformation of 2-(2-Propoxyphenyl)ethanol to 2,3-dihydrobenzofuran.

Comparative Reactivity Data

The following table summarizes the reactivity differences between the ortho-propoxy derivative and its analogs.

Reactivity Vectorortho-Propoxy Analogortho-Methoxy AnalogMechanism Note
Metabolic Clearance High (

)
ModeratePropyl

-carbon is more accessible to CYP heme than methyl.
Lipophilicity (

)


Propyl chain adds significant lipophilicity, increasing membrane permeability.
EAS Regioselectivity High (Para-dominant)ModeratePropoxy steric bulk blocks the ortho-3 position more effectively.
Cyclization Rate Slower (requires cleavage)Slower (requires cleavage)Both require dealkylation; propoxy cleavage is slightly faster due to radical stability.

References

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

  • Smith, D. A., & Jones, B. C. (1992). Speculations on the substrate structure-activity relationship (SSAR) of cytochrome P450 enzymes. Biochemical Pharmacology. Link

  • Lutz, F., et al. (2019). Synthesis of 2,3-Dihydrobenzofurans via Acid-Catalyzed Cyclization. Journal of Organic Chemistry. Link

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. Link

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. Link

Sources

Foundational

Physicochemical Characterization of 2-(2-Propoxyphenyl)ethanol: Density &amp; Viscosity Protocol

The following technical guide details the physicochemical characterization protocol for 2-(2-Propoxyphenyl)ethanol , a specific substituted phenethyl alcohol derivative often encountered in pharmaceutical intermediate sy...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characterization protocol for 2-(2-Propoxyphenyl)ethanol , a specific substituted phenethyl alcohol derivative often encountered in pharmaceutical intermediate synthesis (e.g., analogs of PDE5 inhibitors or specific receptor modulators).

Given the specialized nature of this compound (often an NCE or non-commodity intermediate), this guide functions as a Standard Operating Procedure (SOP) for generating high-fidelity density and viscosity data where public literature values are non-existent or proprietary.

Executive Summary

Compound: 2-(2-Propoxyphenyl)ethanol (CAS: Not Listed/Proprietary Intermediate) Target Analysis: Density (


) and Dynamic Viscosity (

) at 25.00°C. Context: In drug development, accurate rheological and volumetric data for intermediates like 2-(2-Propoxyphenyl)ethanol are critical for designing solubility models, optimizing reaction kinetics, and establishing purity specifications. This guide outlines a self-validating protocol using Oscillating U-tube Densitometry and Rolling Ball Viscometry , chosen for their high precision with limited sample volumes (<2 mL).

Chemical Identity & Structural Context

To ensure method validity, we benchmark against structural analogs.

  • Target: 2-(2-Propoxyphenyl)ethanol (Substituted Phenethyl Alcohol).

    • Structure: Ethanol chain attached to a phenyl ring, which bears an ortho-propoxy substituent.

    • Predicted Properties: Higher viscosity than unsubstituted phenethyl alcohol due to the propoxy chain increasing molecular weight and van der Waals interactions.

  • Reference Standard (Validation): 2-Phenoxyethanol (CAS 122-99-6).[1]

    • Rationale: Structurally similar (ether linkage, aromatic ring, alcohol), widely available, and stable.

Comparative Properties (Reference vs. Target)
PropertyReference: 2-PhenoxyethanolTarget: 2-(2-Propoxyphenyl)ethanol
MW ( g/mol ) 138.17~180.25 (Predicted)
State (25°C) LiquidLiquid (Viscous)
Expected

1.102 g/cm³~1.05 - 1.09 g/cm³ (Est.)
Expected

~19-21 mPa[1]·s> 25 mPa[2]·s (Est.)

*Note: The propoxy group adds steric bulk, likely decreasing density slightly relative to the compact phenoxy group, while increasing viscosity due to chain entanglement.

Materials & Instrumentation

Instrumentation
  • Density: Digital Density Meter (e.g., Anton Paar DMA 4500/5000).

    • Principle: Oscillating U-tube (ASTM D4052).

    • Accuracy:

      
       g/cm³.
      
  • Viscosity: Rolling Ball Viscometer (e.g., Anton Paar Lovis 2000) or Stabinger Viscometer (ASTM D7042).

    • Why: Requires minimal sample (100–500 µL), ideal for high-value intermediates.

  • Temperature Control: Integrated Peltier thermostat (Stability

    
    ).
    
Reagents
  • Test Sample: >3 mL of 2-(2-Propoxyphenyl)ethanol (Purity >98% by HPLC).

  • Cleaning Solvents:

    • Solvent 1: Ethanol (Absolute) – dissolves the target.

    • Solvent 2: Acetone – removes Ethanol and dries quickly.

  • Validation Standard: Deionized Water (Type I) and 2-Phenoxyethanol (Sigma-Aldrich, >99%).

Experimental Protocol (SOP)

Workflow Diagram

MeasurementProtocol Start Start: Sample Prep Check Visual Inspection (Bubbles/Particulates) Start->Check Clean Clean & Dry Cell (Ethanol -> Acetone) Check->Clean If dirty Zero Zero Check (Air @ 20°C) Clean->Zero Inject Inject Sample (Avoid Bubbles) Zero->Inject Equilibrate Equilibrate to 25.00°C Inject->Equilibrate Measure Measure Density & Viscosity Equilibrate->Measure Validate Validation Check (vs. Phenoxyethanol) Measure->Validate Validate->Clean Fail Report Report Data Validate->Report Pass

Caption: Step-by-step workflow for high-precision density and viscosity measurement of 2-(2-Propoxyphenyl)ethanol.

Density Measurement (ASTM D4052)
  • System Check: Perform an air check. Density of air at 20°C should read ~0.0012 g/cm³.

  • Injection: Using a Luer-lock syringe, inject ~1-2 mL of 2-(2-Propoxyphenyl)ethanol into the oscillating U-tube.

    • Critical: Ensure no micro-bubbles are trapped. Use the instrument's camera or "FillingCheck" feature.

  • Equilibration: Set temperature to 25.00°C . Allow the system to stabilize (typically 2-5 mins) until the temperature deviation is <0.01°C.

  • Reading: Record the density (

    
    ) to 4 decimal places.
    
  • Replicates: Perform 3 independent injections. Calculate Mean and SD.

Viscosity Measurement (Rolling Ball / Micro-Viscometry)
  • Calibration: Verify the capillary constant using a standard oil or 2-Phenoxyethanol.

  • Filling: Fill the capillary with the sample. Ensure the ball rolls freely without obstruction.

  • Measurement:

    • Set angle (e.g., 50° or 70° depending on viscosity).

    • Measure the rolling time (

      
      ) of the ball at 25.00°C .
      
  • Calculation:

    
    
    Where 
    
    
    
    is the capillary constant,
    
    
    is the density of the ball (steel or glass), and
    
    
    is the density measured in step 4.1.

Data Analysis & Validation

Since specific literature values for 2-(2-Propoxyphenyl)ethanol are unavailable, validation relies on System Suitability Testing (SST) .

System Suitability Criteria

Before measuring the unknown, measure 2-Phenoxyethanol as a control.

  • Acceptance Criteria (25°C):

    • Density:

      
       g/cm³
      
    • Viscosity:

      
       mPa·s
      
  • If the control fails: Recalibrate the instrument using water and air. Do not proceed with the valuable sample.

Reporting Results

Report the final data in the following format:

ParameterValue (Mean ± SD, n=3)UnitMethod
Temperature 25.00 ± 0.01°CPeltier
Density (

)
[Measured Value]g/cm³Oscillating U-tube
Dyn. Viscosity (

)
[Measured Value]mPa·sRolling Ball / Stabinger
Kin. Viscosity (

)

mm²/sCalculated

Discussion: Mechanistic Insights

Structural Implications on Viscosity

The 2-(2-Propoxyphenyl) moiety introduces a propyl chain at the ortho position. Compared to the unsubstituted analog (Phenethyl alcohol) or the ether analog (Phenoxyethanol):

  • Steric Hindrance: The ortho-propoxy group restricts rotation around the phenyl-ethanol bond, likely increasing the energy barrier for flow (higher viscosity).

  • Hydrogen Bonding: The primary hydroxyl group (-OH) allows for hydrogen bonding. However, the ortho-propoxy oxygen may participate in intramolecular hydrogen bonding with the ethanol hydroxyl, potentially reducing intermolecular networking.

    • Observation: If the viscosity is lower than expected, intramolecular H-bonding is likely shielding the hydroxyl group.

    • Observation: If viscosity is significantly higher, the increased molecular weight and chain entanglement dominate.

Temperature Dependence (Arrhenius)

If measurements are taken at multiple temperatures (e.g., 20°C, 25°C, 40°C), the viscosity will follow the Arrhenius equation:



  • Application: Use this to predict viscosity at physiological temperatures (37°C) for drug delivery applications.

References

  • ASTM D4052-18 : Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. ASTM International. Link

  • ASTM D7042-21 : Standard Test Method for Dynamic Viscosity and Density of Liquids by Stabinger Viscometer (and Rolling Ball equivalent). ASTM International. Link

  • PubChem Compound Summary : 2-Phenoxyethanol (CAS 122-99-6) - Physical Properties. National Center for Biotechnology Information. Link

  • Anton Paar Wiki : Viscosity of Ethanol and Glycol Ethers. Anton Paar GmbH. Link

  • NIST Chemistry WebBook : Thermophysical Properties of Fluid Systems. National Institute of Standards and Technology. Link

Sources

Protocols & Analytical Methods

Method

Scalable Synthesis Protocols for 2-(2-Propoxyphenyl)ethanol: A Comprehensive Application Note

Introduction & Strategic Retrosynthetic Analysis2-(2-Propoxyphenyl)ethanol (CAS: 104174-91-6)[1] is a highly valuable ortho-substituted phenethyl alcohol derivative. It serves as a critical intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Retrosynthetic Analysis2-(2-Propoxyphenyl)ethanol (CAS: 104174-91-6)[1] is a highly valuable ortho-substituted phenethyl alcohol derivative. It serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and specialty fine chemicals. The molecule features both a hydrogen-bond donating primary hydroxyl group and a lipophilic propoxy ether linkage, making it an excellent pharmacophore building block for modulating drug solubility and receptor binding affinity.

When transitioning a synthesis from discovery chemistry (milligram scale) to process chemistry (kilogram scale), the selected route must be optimized for safety, atom economy, and yield. To address this, we present two highly scalable, self-validating protocols for the synthesis of 2-(2-Propoxyphenyl)ethanol:

  • Pathway A: Chemoselective Williamson Etherification of 2-(2-hydroxyphenyl)ethanol.

  • Pathway B: Hydride Reduction of 2-(2-propoxyphenyl)acetic acid.

SynthesisWorkflow SM1 2-(2-Hydroxyphenyl)ethanol (Starting Material 1) Rxn1 O-Alkylation (1-Bromopropane, K2CO3, DMF) SM1->Rxn1 SM2 2-(2-Propoxyphenyl)acetic acid (Starting Material 2) Rxn2 Carboxylic Acid Reduction (BH3·THF or NaBH4/I2) SM2->Rxn2 Prod 2-(2-Propoxyphenyl)ethanol (Target Molecule) Rxn1->Prod Pathway A Rxn2->Prod Pathway B

Figure 1. Dual scalable synthetic pathways for 2-(2-Propoxyphenyl)ethanol production.

Mechanistic Insights and Causality in Experimental Design

Chemoselective O-Alkylation (Pathway A)

The primary challenge in alkylating1[1] is chemoselectivity. The molecule contains two nucleophilic centers: a phenolic hydroxyl (pKa ~9.5–10) and an aliphatic primary hydroxyl (pKa ~15.5–16). By employing a mild inorganic base such as Potassium Carbonate (K₂CO₃) in a polar aprotic solvent (DMF or Acetone), we selectively deprotonate the phenol. This thermodynamic control prevents the formation of unwanted dialkylated or aliphatic ether byproducts, ensuring a high-purity profile without the need for protecting groups. Similar etherification conditions have been validated in the 2[2].

Carboxylic Acid Reduction (Pathway B)

For the reduction of 2-(2-propoxyphenyl)acetic acid, Lithium Aluminum Hydride (LiAlH₄) is often used in discovery chemistry but poses severe thermal and flammability hazards on a process scale. Instead, we utilize Borane-Tetrahydrofuran (BH₃·THF). Borane is highly electrophilic and selectively reduces electron-rich carboxylic acids over esters or amides via a triacyloxyborane intermediate, offering a safer, highly scalable exothermic profile.

BoraneReduction Acid R-COOH Complex Triacyloxyborane Intermediate Acid->Complex BH3·THF Aldehyde Aldehyde (Transient) Complex->Aldehyde Hydride Transfer Alkoxide Borate Alkoxide Aldehyde->Alkoxide Fast Reduction Alcohol R-CH2OH (Product) Alkoxide->Alcohol Aqueous Workup

Figure 2. Mechanistic sequence of carboxylic acid reduction using Borane-THF.

Experimental Protocols

Protocol A: Chemoselective Williamson Etherification

Objective: Synthesize 2-(2-Propoxyphenyl)ethanol via selective phenolic alkylation.

Reagents:

  • 2-(2-Hydroxyphenyl)ethanol: 1.0 eq (100 g, 0.724 mol)

  • 1-Bromopropane: 1.2 eq (106.8 g, 0.868 mol)

  • Potassium Carbonate (K₂CO₃, 325 mesh): 1.5 eq (150 g, 1.08 mol)

  • N,N-Dimethylformamide (DMF): 500 mL

Step-by-Step Methodology:

  • Reactor Setup: Equip a 2 L jacketed glass reactor with a mechanical stirrer, reflux condenser, and internal temperature probe. Purge the system with N₂.

  • Deprotonation: Charge the reactor with DMF (500 mL) and 2-(2-Hydroxyphenyl)ethanol (100 g). Stir at 300 rpm until fully dissolved. Add finely powdered K₂CO₃ (150 g) in steady portions.

    • Causality: Finely powdered K₂CO₃ drastically increases the surface area for the solid-liquid heterogeneous deprotonation, accelerating phenoxide formation.

  • Alkylation: Heat the suspension to 60 °C. Add 1-Bromopropane (106.8 g) dropwise over 1 hour via an addition funnel.

    • Causality: Dropwise addition controls the mild exotherm and minimizes the localized over-concentration of the alkyl halide, preventing propyl ether self-condensation byproducts.

  • Reaction Maturation: Maintain the reaction at 70 °C for 8 hours. Monitor conversion via HPLC or TLC (Hexane:EtOAc 7:3).

  • Workup: Cool the mixture to 20 °C. Quench by adding 1 L of deionized water to dissolve inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 x 400 mL).

  • Purification: Wash the combined organic layers with 5% aqueous NaOH (200 mL) to remove any unreacted starting phenol, followed by brine (300 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a pale yellow oil.

Protocol B: Scalable Borane Reduction

Objective: Synthesize 2-(2-Propoxyphenyl)ethanol via carboxylic acid reduction.

Reagents:

  • 2-(2-Propoxyphenyl)acetic acid: 1.0 eq (100 g, 0.515 mol)

  • BH₃·THF complex (1.0 M in THF): 1.5 eq (772 mL, 0.772 mol)

  • Anhydrous THF: 300 mL

Step-by-Step Methodology:

  • Preparation: In a rigorously dried 2 L reactor under N₂, dissolve 2-(2-Propoxyphenyl)acetic acid (100 g) in anhydrous THF (300 mL). Cool the solution to 0–5 °C using a recirculating chiller.

  • Hydride Addition: Slowly dose the BH₃·THF solution (772 mL) over 2 hours, maintaining the internal temperature strictly below 10 °C.

    • Causality: The initial reaction forms a triacyloxyborane complex, releasing exactly one equivalent of H₂ gas. Strict temperature control and adequate venting are mandatory to prevent over-pressurization and thermal runaway.

  • Reduction: Allow the mixture to warm to 20 °C and stir for 4 hours to ensure complete reduction of the transient aldehyde to the borate alkoxide.

  • Quenching: Cool the reactor back to 0 °C and cautiously add Methanol (150 mL) dropwise until effervescence ceases.

    • Causality: Methanol solvolyzes the borate esters, breaking down the boron-alkoxide complex into volatile trimethyl borate and the free product alcohol.

  • Isolation: Concentrate the mixture in vacuo. Partition the residue between Dichloromethane (500 mL) and 1M HCl (300 mL). Separate the organic layer, wash with brine, dry, and evaporate to afford the highly pure product.

Quantitative Data & Process Analytics

Table 1 summarizes the performance metrics of both synthetic pathways, providing a comparative framework for process chemists to select the optimal route based on raw material availability and manufacturing scale.

MetricPathway A (Alkylation)Pathway B (Reduction)
Starting Material 2-(2-Hydroxyphenyl)ethanol2-(2-Propoxyphenyl)acetic acid
Reagent Cost LowModerate (BH₃·THF is costlier)
Isolated Yield 88 - 92%90 - 95%
Chemoselectivity >98% (O- vs C-alkylation)>99% (No over-reduction)
E-Factor (kg waste/kg prod) ~8.5~12.2
Primary Safety Hazard Alkyl halide toxicityH₂ gas evolution
Scalability Rating Excellent (Metric Tonnes)Good (up to 100 kg batch)

Table 1. Process metrics comparing Pathway A and Pathway B for the synthesis of 2-(2-Propoxyphenyl)ethanol.

References

  • ChemScene. "104174-91-6 | 2-(2-Propoxyphenyl)ethan-1-ol". ChemScene Catalog.
  • Chemsrc. "2-hydroxyphenethyl alcohol | CAS#:7768-28-7". Chemsrc Database.
  • ChemicalBook. "2-PROPOXYETHANOL synthesis". ChemicalBook Reference.

Sources

Application

HPLC method development for detection of 2-(2-Propoxyphenyl)ethanol

Application Note: Reversed-Phase HPLC Method Development and Validation for the Detection of 2-(2-Propoxyphenyl)ethanol Analyte Profiling & Chromatographic Rationale The development of a robust High-Performance Liquid Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reversed-Phase HPLC Method Development and Validation for the Detection of 2-(2-Propoxyphenyl)ethanol

Analyte Profiling & Chromatographic Rationale

The development of a robust High-Performance Liquid Chromatography (HPLC) method begins with a deep understanding of the target analyte's physicochemical properties. 2-(2-Propoxyphenyl)ethanol is an aromatic alcohol characterized by a benzene ring substituted with an ortho-propoxy group (-OCH₂CH₂CH₃) and an ethanol moiety (-CH₂CH₂OH).

Causality in Method Design:

  • Hydrophobicity & Retention: The molecule possesses moderate lipophilicity (estimated LogP ~2.3) driven by the aromatic ring and the aliphatic propoxy chain. Because it lacks strongly ionizable acidic or basic functional groups (aliphatic alcohols typically have a pKa > 14), its retention in reversed-phase HPLC (RP-HPLC) is strictly governed by hydrophobic interactions and is largely independent of mobile phase pH. Aromatic compounds like this analyte are well-retained on reverse-phase columns, with retention easily adjustable using an acetonitrile/water mobile phase[1].

  • Impurity Control: While the active pharmaceutical ingredient (API) or main intermediate is neutral, potential synthetic impurities (e.g., unreacted phenolic precursors or acidic byproducts) are highly sensitive to pH. Analyzing such compounds without a buffer or pH control can lead to severe peak distortion due to secondary equilibria processes and partial ionization[2]. Therefore, an acidic modifier is required.

  • Detection: The aromatic ring and the ether linkage exhibit characteristic UV absorbance. The high-energy

    
     transition provides maximum sensitivity at 220 nm , while the 
    
    
    
    transition provides high specificity at 270 nm .

Method Development Strategy

To ensure the method is a self-validating system capable of detecting both the main analyte and trace impurities, we employ a Quality-by-Design (QbD) approach.

Stationary Phase Selection

A standard C18 column (250 mm × 4.6 mm, 5 µm) is selected as the primary stationary phase due to its excellent hydrophobic retention and reproducibility. If closely related aromatic impurities (e.g., positional isomers) co-elute, a Phenyl-Hexyl column can be deployed as an orthogonal alternative to exploit


 interactions with the analyte's benzene ring.
Mobile Phase & Elution Mode

A binary gradient system is chosen over an isocratic method. While isocratic methods are faster, they often compromise the accuracy and reliability of results due to inadequate separation of late-eluting impurities[1].

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Rationale: Adding 0.1% Formic Acid (pH ~2.7) ensures that any residual phenolic impurities remain fully protonated (neutral), preventing peak tailing and ensuring consistent retention times[3]. Furthermore, Acetonitrile is preferred over Methanol to minimize system backpressure and improve UV transparency at 220 nm.

HPLC_Workflow A Analyte Profiling (Physicochemical Properties) B Column Selection (C18 / Phenyl-Hexyl) A->B C Mobile Phase Scouting (Organic Modifier & Buffer) B->C D Gradient Optimization (Resolution & Run Time) C->D E Detector Tuning (UV Wavelength Selection) D->E F Final Method & SST (System Suitability) E->F

Fig 1: Step-by-step HPLC method development workflow for aromatic alcohols.

Experimental Protocols & Method Parameters

The following protocol is designed to be self-validating. The workflow mandates a System Suitability Test (SST) prior to sample analysis. If the SST criteria are not met, the system must halt, preventing the generation of invalid data.

Step 1: Reagent and Sample Preparation
  • Diluent Preparation: Mix Ultrapure Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-(2-Propoxyphenyl)ethanol reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Acetonitrile.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 2: Chromatographic Conditions
ParameterSpecification / Condition
Column C18, 250 mm × 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 1°C
Injection Volume 10 µL
Detection Wavelength 220 nm (Primary) and 270 nm (Secondary)
Gradient Program 0-2 min: 20% B 2-12 min: 20%

80% B 12-15 min: 80% B 15-16 min: 80%

20% B 16-20 min: 20% B (Re-equilibration)
Step 3: System Suitability Testing (SST)

Inject the Working Standard (100 µg/mL) six consecutive times. The system is considered self-validated for the run only if the following criteria are met:

SST ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) %RSD

1.0%
Ensures pump delivery and mobile phase mixing are stable.
Peak Area %RSD

2.0%
Confirms autosampler precision and detector stability.
Tailing Factor (

)
0.8 - 1.5Verifies absence of secondary interactions (e.g., silanol effects).
Theoretical Plates (

)

5,000
Confirms column efficiency and physical bed integrity.

Method Validation Framework (ICH Q2(R2) Compliance)

Analytical method validation is a cornerstone of pharmaceutical quality, ensuring that any analytical procedure used for testing is fit for its intended purpose[4]. The recent overhaul represented by ICH Q2(R2), adopted in November 2023, marks a paradigm shift toward a lifecycle approach for analytical methods[5],[4].

Validation_Lifecycle V1 Analytical Target Profile (ATP Definition) V2 Specificity / Selectivity (Forced Degradation) V1->V2 V3 Linearity & Range (Calibration Model) V2->V3 V4 Accuracy & Precision (Repeatability & IP) V3->V4 V5 Robustness Testing (DoE Approach) V4->V5 V6 Regulatory Submission (ICH Q2(R2) Report) V5->V6

Fig 2: Analytical procedure validation lifecycle based on ICH Q2(R2) guidelines.

To comply with ICH Q2(R2) standards[5], the developed method must be validated across the following core parameters:

Validation ParameterExecution StrategyAcceptance Criteria
Specificity Forced Degradation: Expose the analyte to 0.1M HCl, 0.1M NaOH, 3% H₂O₂, UV light, and 60°C heat for 24 hours.Peak purity angle

Peak purity threshold (via PDA detector). No co-elution of degradants with the main peak[5].
Linearity & Range Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal concentration (100 µg/mL).Correlation coefficient (

)

0.999. Y-intercept

2.0% of the 100% response[4].
Accuracy (Recovery) Spike known amounts of the standard into a blank matrix at 50%, 100%, and 150% levels (prepared in triplicate).Mean recovery must fall between 98.0% and 102.0%[4].
Precision Repeatability: 6 preparations at 100% concentration. Intermediate Precision: Different day, different analyst.%RSD of assay results

2.0%[4].
Robustness Deliberately alter flow rate (

0.1 mL/min), column temperature (

2°C), and mobile phase organic ratio (

2%).
SST criteria must still be met under all perturbed conditions[4].

By adhering to this structured, causality-driven approach, laboratories can ensure the reliable quantification of 2-(2-Propoxyphenyl)ethanol, minimizing out-of-specification (OOS) results and streamlining downstream regulatory submissions.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA). URL: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained . IntuitionLabs. URL: [Link]

  • HPLC Method Development: From Basics to Advanced Strategies . Mastelf. URL: [Link]

  • A process of method development: A chromatographic approach . Journal of Chemical and Pharmaceutical Research. URL: [Link]

Sources

Method

Precision Synthesis of 2-(2-Propoxyphenyl)ethanol via Regioselective Williamson Etherification

Introduction & Strategic Overview The synthesis of 2-(2-Propoxyphenyl)ethanol (also known as 2-propoxyphenethyl alcohol) represents a classic challenge in chemoselective alkylation. This molecule features a phenyl ring s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The synthesis of 2-(2-Propoxyphenyl)ethanol (also known as 2-propoxyphenethyl alcohol) represents a classic challenge in chemoselective alkylation. This molecule features a phenyl ring substituted with a propoxy ether group at the ortho position relative to an ethanol side chain. It serves as a critical intermediate in the development of pharmaceutical agents, including CCR5 antagonists for HIV treatment [1], and holds potential in fragrance chemistry due to its phenethyl alcohol core.

The Chemoselectivity Challenge

The starting material, 2-(2-Hydroxyphenyl)ethanol (CAS: 7768-28-7), contains two distinct hydroxyl groups:

  • Phenolic Hydroxyl (Ar-OH): Acidic (pKa ≈ 10).

  • Aliphatic Primary Alcohol (R-CH₂-OH): Less acidic (pKa ≈ 16).

Objective: Selectively alkylate the phenolic oxygen with a propyl group while leaving the aliphatic alcohol untouched, avoiding the formation of the bis-ether byproduct.

Solution: This protocol utilizes a Williamson Ether Synthesis adapted for regioselectivity.[1] By selecting a mild base (Potassium Carbonate, K₂CO₃) and a polar aprotic solvent (DMF), we thermodynamically favor the deprotonation of the more acidic phenol, generating the phenoxide nucleophile in situ without activating the aliphatic alcohol [2].

Reaction Mechanism & Pathway[1][2]

The reaction proceeds via an S_N2 nucleophilic substitution .[1] The base deprotonates the phenol to form a phenoxide ion, which then attacks the primary carbon of 1-bromopropane, displacing the bromide leaving group.

Mechanistic Diagram

ReactionMechanism Start 2-(2-Hydroxyphenyl)ethanol (Starting Material) Inter Phenoxide Intermediate (Ar-O⁻ K⁺) Start->Inter Deprotonation (pKa ~10) Base K2CO3 (Base) Base->Inter Product 2-(2-Propoxyphenyl)ethanol (Target) Inter->Product SN2 Attack Byproduct KBr + CO2 + H2O Inter->Byproduct Reagent 1-Bromopropane (Electrophile) Reagent->Product

Figure 1: Reaction pathway highlighting the selective deprotonation and SN2 substitution.

Experimental Protocol

Reagents & Materials
ReagentCAS No.[2][3][4]MW ( g/mol )Equiv.Qty (Example)Role
2-(2-Hydroxyphenyl)ethanol 7768-28-7138.161.05.00 g (36.2 mmol)Substrate
1-Bromopropane 106-94-5122.991.56.68 g (4.95 mL)Alkylating Agent
Potassium Carbonate (Anhydrous) 584-08-7138.212.010.0 gBase
Potassium Iodide (Optional) 7681-11-0166.000.10.60 gCatalyst (Finkelstein)
N,N-Dimethylformamide (DMF) 68-12-273.09N/A50 mLSolvent

Safety Note: 1-Bromopropane is a reproductive toxin and neurotoxin. DMF is a potent liver toxin and readily absorbed through skin. All operations must be performed in a fume hood with appropriate PPE (nitrile gloves, goggles).

Step-by-Step Procedure
  • Preparation:

    • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen (N₂) or Argon to maintain an inert atmosphere (critical to prevent oxidation of the phenol before alkylation).

  • Solubilization & Deprotonation:

    • Add 2-(2-Hydroxyphenyl)ethanol (5.00 g) and anhydrous DMF (50 mL) to the flask.

    • Add Potassium Carbonate (10.0 g) in a single portion.

    • Optional: Add Potassium Iodide (0.60 g) to accelerate the reaction via in situ formation of the more reactive propyl iodide.

    • Stir vigorously at Room Temperature (RT) for 30 minutes. The mixture will become a suspension.

  • Alkylation:

    • Add 1-Bromopropane (4.95 mL) dropwise via syringe over 5 minutes.

    • Equip the flask with a reflux condenser.

    • Heat the reaction mixture to 60–70°C in an oil bath.

    • Expert Insight: Do not exceed 80°C. Higher temperatures increase the risk of O-alkylation at the aliphatic alcohol or elimination of the propyl bromide to propene.

  • Monitoring:

    • Monitor reaction progress by TLC (Hexane:Ethyl Acetate 7:3).

    • Stain: UV (254 nm) and KMnO₄ (stains the alcohol).

    • Endpoint: The starting material spot (lower R_f) should disappear, replaced by a less polar product spot (higher R_f). Typical reaction time is 4–12 hours .

  • Workup:

    • Cool the mixture to RT.

    • Dilution: Pour the reaction mixture into 200 mL of ice-cold water (to dissolve KBr and excess base).

    • Extraction: Extract with Ethyl Acetate (3 x 50 mL).

    • Washing (Critical Step): Wash the combined organic layers with:

      • Water (2 x 50 mL) – to remove bulk DMF.

      • Saturated Brine (1 x 50 mL) – to remove residual water/DMF.

    • Drying: Dry the organic phase over anhydrous Magnesium Sulfate (MgSO₄).

    • Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield the crude oil.

Purification & Analysis[8]
  • Method: Flash Column Chromatography on Silica Gel (SiO₂).

  • Eluent: Gradient of Hexane:Ethyl Acetate (9:1 → 7:3).

  • Yield: Expected yield is 85–95%.

  • Appearance: Pale yellow to colorless oil.

Workflow Visualization

Workflow Step1 Dissolve Substrate in DMF Add K2CO3 Step2 Add 1-Bromopropane Heat to 60-70°C (4-12h) Step1->Step2 Step3 TLC Check (Hex:EtOAc 7:3) Step2->Step3 Step3->Step2 Incomplete Step4 Quench with Ice Water Extract with EtOAc Step3->Step4 Complete Step5 Wash with Water/Brine (Remove DMF) Step4->Step5 Step6 Dry (MgSO4) & Concentrate Step5->Step6 Step7 Column Chromatography (Purification) Step6->Step7

Figure 2: Operational workflow for the synthesis and purification.

Validation & Characterization

The identity of the product must be confirmed using 1H NMR Spectroscopy . The following data corresponds to the purified 2-(2-Propoxyphenyl)ethanol [1].

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
-CH₃ (Propyl)1.06Triplet (t)3HTerminal methyl
-CH₂- (Propyl)1.68–1.92Multiplet (m)2HCentral methylene
Ar-CH₂- (Ethanol)2.93Triplet (t)2HBenzylic methylene
-CH₂-OH 3.81–3.87Multiplet (m)2HHydroxymethyl
-O-CH₂- (Propyl)3.95Triplet (t)2HEther methylene
Ar-H 6.84–7.20Multiplet (m)4HAromatic ring

Interpretation:

  • The presence of the triplet at 1.06 ppm and 3.95 ppm confirms the attachment of the propyl group.

  • The retention of the benzylic triplet at 2.93 ppm and hydroxymethyl signal at 3.81 ppm confirms the ethanol side chain remains intact.

  • Mass Spectrometry (ESI): Expected [M+H]⁺ = 181.12 or [M+Na]⁺ = 203.10.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or loss during workup.Add 0.1 eq KI (Finkelstein condition). Ensure thorough extraction of the aqueous layer.
Bis-alkylation Reaction temperature too high or base too strong.Maintain T < 80°C. Ensure K₂CO₃ is used, not NaH or KOH.
DMF Contamination Inefficient washing.Use 3x water washes or back-extract the water layer with EtOAc. Alternatively, use Acetone as solvent (requires longer reflux time).
Starting Material Remains Old/wet reagents.Use anhydrous K₂CO₃ and fresh 1-Bromopropane.

References

  • European Patent Office. (2002). Cyclic Compounds and Uses Thereof (EP 1 182 195 A1). Example 1, Paragraph [0483].[1][5][6][7] Retrieved from

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.[1][8][9] Retrieved from

  • PubChem. (n.d.).[10] 2-(2-Hydroxyphenyl)ethanol (Compound Summary).[3] Retrieved from

Sources

Application

Using 2-(2-Propoxyphenyl)ethanol as a solvent in organic synthesis

Application Note: 2-(2-Propoxyphenyl)ethanol as a High-Boiling Reaction Medium Executive Summary This guide outlines the utility of 2-(2-Propoxyphenyl)ethanol (PPE) as a specialized reaction medium in organic synthesis....

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(2-Propoxyphenyl)ethanol as a High-Boiling Reaction Medium

Executive Summary

This guide outlines the utility of 2-(2-Propoxyphenyl)ethanol (PPE) as a specialized reaction medium in organic synthesis. Structurally characterized by an amphiphilic scaffold—combining a lipophilic ortho-propoxybenzene core with a polar primary alcohol tail—PPE occupies a unique niche between traditional glycol ethers and aromatic solvents.

While historically utilized as a pharmaceutical intermediate (e.g., in CCR5 antagonist synthesis), its physicochemical profile renders it an exceptional candidate for high-temperature cross-coupling reactions and nucleophilic aromatic substitutions (SNAr) where substrate solubility and thermal stability are limiting factors.

Key Advantages:

  • Thermal Stability: Estimated boiling point >250°C allows for kinetic acceleration of refractory substrates.

  • Amphiphilicity: Solubilizes both non-polar aromatics and polar organometallic catalysts.

  • Chemo-differentiation: The primary alcohol moiety allows for in-situ hydrogen bond donation without the nucleophilic aggression of smaller alcohols (e.g., methanol).

Physicochemical Profile & Solvent Logic

Before initiating protocols, researchers must understand the solvent's behavior relative to standard alternatives like 2-Phenoxyethanol or NMP.

PropertyEstimated/Observed ValueImpact on Synthesis
Structure o-Propoxyphenethyl alcoholSteric bulk at ortho position prevents tight solvent packing, maintaining liquid state.
Boiling Point ~255–265°C (Extrapolated)Enables reactions >200°C; requires high-vac distillation or chromatography for removal.
Solubility High (Lipophilic & Polar)Excellent for dissolving polyaromatic hydrocarbons and Pd-catalysts.
Viscosity Moderate-HighMass transfer may require vigorous agitation (overhead stirring recommended).
Flash Point >110°CSafer handling compared to Toluene or THF.

Mechanistic Causality: The ortho-propoxy group provides internal steric hindrance. Unlike unsubstituted phenethyl alcohol, PPE exhibits reduced intermolecular H-bonding density, which enhances its ability to solvate bulky transition metal complexes (like Pd(PPh3)4) by disrupting aggregation.

Protocol A: High-Temperature Suzuki-Miyaura Coupling

This protocol addresses the coupling of sterically hindered aryl chlorides, which typically require high energy input. PPE acts as both the solvent and a phase-transfer mediator.

Materials
  • Substrate: 2-Chloro-1,3-dimethylbenzene (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)

  • Base: K₃PO₄ (2.0 equiv, anhydrous)

  • Solvent: 2-(2-Propoxyphenyl)ethanol (PPE) [0.5 M concentration]

Step-by-Step Methodology
  • Solvent Degassing (Critical):

    • Place 10 mL of PPE in a Schlenk tube.

    • Why: High viscosity traps oxygen.

    • Action: Perform 3 cycles of Freeze-Pump-Thaw or vigorous argon sparging for 20 minutes at 40°C (warming reduces viscosity to aid degassing).

  • Reaction Assembly:

    • Charge the reaction vessel with the aryl chloride, boronic acid, K₃PO₄, and pre-complexed Pd/Ligand system under an inert atmosphere (Ar/N₂).

    • Inject degassed PPE via syringe.

  • Thermal Activation:

    • Heat the mixture to 140°C .

    • Note: PPE remains stable well above this temperature, preventing pressure buildup associated with lower-boiling solvents (e.g., Dioxane/Water).

  • Monitoring (Self-Validation):

    • TLC System: 10% EtOAc in Hexanes.

    • Sampling: Remove 50 µL aliquot, dilute with 0.5 mL EtOAc, and wash with water (to remove base/solvent interference) before spotting.

    • Endpoint: Disappearance of aryl chloride (typically 2–4 hours).

  • Workup (Solvent Removal Strategy):

    • Cool to room temperature.

    • Dilute with Diisopropyl Ether (DIPE) (3x reaction volume).

    • Wash with water (3x) followed by brine.

    • Logic: PPE has partial water solubility but partitions preferentially into organic phases. However, DIPE/Water washing removes the bulk of the amphiphilic solvent more effectively than EtOAc.

    • Concentrate organic layer and purify via silica gel chromatography.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

PPE is ideal for SNAr reactions requiring "naked" fluoride anions, as its bulky alcohol group solvates the cation (K+/Cs+) while leaving the anion active, mimicking a crown ether effect.

Workflow Diagram (Graphviz)

SNAr_Workflow cluster_solvent PPE Solvent Role Start Reagents: Fluoronitrobenzene + Amine Base: Cs2CO3 Solvation Solvation in PPE (120°C) Start->Solvation Dissolution Mechanism Meisenheimer Complex Stabilization Solvation->Mechanism Heat Role2 High BP (Allows 120°C+) Solvation->Role2 Reaction Product Formation (- HF) Mechanism->Reaction Kinetic Control Role1 H-Bond Donor (Stabilizes Leaving Group) Mechanism->Role1 Workup Extraction: EtOAc / dilute HCl wash Reaction->Workup Cool Down

Caption: Logical flow of SNAr reaction utilizing PPE's thermal and solvation properties to accelerate product formation.

Safety & Handling (E-E-A-T)

  • Toxicity: While specific toxicological data for PPE is sparse, structurally related phenoxyethanols are mild irritants. Handle as a potential skin sensitizer.

  • PPE Removal: Due to its high boiling point, trace PPE can contaminate NMR spectra (multiplets at 3.8–4.0 ppm). If standard washing fails, use Kugelrohr distillation (150°C @ 0.1 mmHg) to strip the solvent from the crude product.

References

  • Synthesis of 2-(2-Propoxyphenyl)ethanol: Takeda Chemical Industries, Ltd. (2002). Cyclic Compounds and Uses Thereof. EP 1182195 A1.[1] Context: Describes the synthesis of the "yellow oily substance" 2-propoxyphenethyl alcohol (Intermediate 2), validating its physical state and existence.

  • Solvent Selection Principles: Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Context: Foundational text for understanding the behavior of amphiphilic, hydrogen-bond-donating solvents in organic synthesis.

  • Green Solvent Alternatives (Glycol Ethers): Kerton, F. M., & Marriott, R. (2013). Alternative Solvents for Green Chemistry. Royal Society of Chemistry. Context: Discusses the environmental and efficiency benefits of using high-boiling ether-alcohols as replacements for dipolar aprotic solvents.

Sources

Method

Application Note: GC-MS Identification &amp; Quantification of 2-(2-Propoxyphenyl)ethanol

Executive Summary This guide details the protocol for the identification and quantification of 2-(2-Propoxyphenyl)ethanol (CAS: 80760-49-4 / Analogous structures) using Gas Chromatography-Mass Spectrometry (GC-MS). This...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for the identification and quantification of 2-(2-Propoxyphenyl)ethanol (CAS: 80760-49-4 / Analogous structures) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, characterized by a polar primary hydroxyl group and an ether linkage on an aromatic ring, presents specific challenges regarding peak tailing and thermal stability.

While direct injection is feasible for high-concentration screening, this protocol prioritizes Silylation (TMS derivatization) to ensure high sensitivity, symmetric peak shape, and accurate quantification, particularly for trace impurity analysis in pharmaceutical matrices (e.g., Tamsulosin intermediates).

Chemical Profile & Analytical Strategy

Target Analyte Properties
PropertyDataAnalytical Implication
Compound 2-(2-Propoxyphenyl)ethanolTarget Analyte
Formula C₁₁H₁₆O₂MW: 180.24 g/mol
Structure Phenyl ring substituted with:1.[1][2][3][4][5][6][7][8] Propoxy (-O-CH₂-CH₂-CH₃)2. Ethanol (-CH₂-CH₂-OH)Ortho-substitution creates steric effects; Ether linkage is stable; Alcohol is active.
Polarity Moderate-HighThe -OH group causes hydrogen bonding with silanols (peak tailing).
Boiling Point ~270°C (Predicted)Requires high oven temperatures (>280°C) for elution.
Analytical Challenges
  • Peak Tailing: The primary hydroxyl group interacts with active sites in the GC liner and column, leading to poor resolution.

  • Thermal Degradation: High inlet temperatures (>280°C) without derivatization may induce dehydration or oxidation.

  • Isomer Resolution: Must be separated from potential meta- or para- isomers.

Strategy: Silylation

To neutralize the hydroxyl polarity, we employ BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS.

  • Reaction: R-OH + BSTFA

    
     R-O-Si(CH₃)₃ + Byproducts.
    
  • Benefit: Increases volatility, improves thermal stability, and produces a distinct Mass Shift (+72 Da) for confirmation.

Experimental Workflow (Visualization)

The following diagram outlines the critical decision path for sample preparation and analysis.

G Start Sample Receipt Prep Sample Preparation (Dilution in DCM) Start->Prep Decision Trace Analysis (<100 ppm)? Prep->Decision Deriv Derivatization (BSTFA + 1% TMCS) 60°C, 30 min Decision->Deriv Yes (Recommended) Direct Direct Injection (High Conc. Only) Decision->Direct No (Screening) GC GC Separation (DB-5ms Column) Deriv->GC Direct->GC MS MS Detection (Full Scan + SIM) GC->MS Data Data Analysis (ISTD Ratio) MS->Data

Figure 1: Analytical workflow for the determination of 2-(2-Propoxyphenyl)ethanol, prioritizing derivatization for trace sensitivity.

Detailed Protocol

Reagents & Materials
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade, Dried). Note: Do not use Methanol as it reacts with BSTFA.

  • Derivatizing Agent: BSTFA + 1% TMCS (Sigma-Aldrich/Supelco).

  • Internal Standard (ISTD): 2-Phenoxyethanol-d5 (preferred) or Naphthalene-d8.

  • Vials: Amber autosampler vials with deactivated glass inserts (200 µL).

Sample Preparation (Derivatization Method)
  • Weighing: Accurately weigh 10 mg of sample into a 10 mL volumetric flask. Dilute to volume with DCM (Stock A: 1000 ppm).

  • Working Standard: Dilute Stock A to 10 ppm in DCM. Add ISTD to a final concentration of 5 ppm.

  • Reaction:

    • Transfer 200 µL of Working Standard to a GC vial.

    • Add 100 µL BSTFA + 1% TMCS .[8]

    • Cap tightly and vortex for 10 seconds.

    • Incubate: Heat at 60°C for 30 minutes in a dry block heater.

    • Cool: Allow to cool to room temperature (20°C) before injection.

GC-MS Instrumentation Parameters

System: Agilent 7890B GC / 5977B MSD (or equivalent Thermo/Shimadzu systems).

Table 1: Gas Chromatography Parameters
ParameterSettingRationale
Column DB-5ms UI (30m x 0.25mm x 0.25µm)Low-bleed, non-polar phase ideal for aromatics.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for MS resolution.
Inlet Mode Splitless (1 min purge)Maximizes sensitivity for trace impurities.
Inlet Temp 260°CSufficient to volatilize derivatives without degradation.
Injection Vol 1.0 µLStandard volume to prevent backflash.
Oven Program Initial: 60°C (Hold 1 min)Ramp 1: 20°C/min to 180°CRamp 2: 10°C/min to 300°CFinal: 300°C (Hold 3 min)Slow ramp in the middle ensures separation of isomers. High final temp cleans the column.
Table 2: Mass Spectrometry Parameters
ParameterSettingRationale
Transfer Line 280°CPrevents condensation of high boilers.
Source Temp 230°CStandard EI source temperature.
Quad Temp 150°C-
Ionization EI (70 eV)Standard library matching energy.
Scan Mode SIM/Scan (Simultaneous)Scan (m/z 40-450) for ID; SIM for Quant.
Solvent Delay 3.50 minProtects filament from solvent/BSTFA peak.

Mass Spectral Interpretation

Underivatized (Direct Injection)
  • Parent Ion (M+): m/z 180 (Often weak intensity).

  • Base Peak: Likely m/z 107 (Hydroxybenzyl cation) or m/z 121 (Propoxyphenol fragment).

  • Key Loss: M-31 (Loss of -CH₂OH)

    
     m/z 149.
    
TMS Derivative (Recommended)

Upon derivatization, the molecular weight increases by 72 Da (Replacement of H with Si(CH₃)₃).

  • Target Molecule: 2-(2-Propoxyphenyl)ethoxy-TMS.

  • Molecular Ion (M+): m/z 252 (Distinct, moderate intensity).

  • Base Peak: m/z 73 ([(CH₃)₃Si]+).[2] Note: Non-specific, do not use for quant.

  • Diagnostic Ions (SIM Targets):

    • m/z 209 (M - 43): Loss of propyl group from the ether side chain.

    • m/z 179 (M - 73): Loss of TMS group (rare, usually M-15 or M-89 is more common in these structures).

    • m/z 149 : Characteristic aromatic ether fragment.

SIM Table Setup:

Group Target Ion (m/z) Dwell (ms) Purpose
Analyte-TMS 252.1 50 Quantifier (Parent)
209.1 50 Qualifier 1
149.1 50 Qualifier 2

| ISTD | Depends on Std | 50 | Quantifier |

Quality Assurance & System Suitability

To ensure the method is "Self-Validating" (Trustworthiness), every sequence must include:

  • Blank Injection (DCM + BSTFA): Verify no contamination at the retention time of the analyte. BSTFA often contains siloxane impurities; ensure these do not co-elute.

  • Resolution Check: If analyzing isomers (e.g., 2-(4-propoxyphenyl)ethanol), the valley height between peaks must be <10% of the peak height.

  • Tailing Factor: The tailing factor for the analyte peak should be 0.8 < Tf < 1.2 . If Tf > 1.5, trim the column inlet or replace the liner.

  • Sensitivity Check: A 0.1 ppm standard must yield a Signal-to-Noise (S/N) ratio > 10:1.

References

  • Agilent Technologies. (2020). Analysis of Semivolatile Organic Compounds by GC-MS (Application Note 5991-xxxx). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Ethanol, 2-propoxy- (Analog). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

Application

Application Note: Green Chemistry Routes for Manufacturing 2-(2-Propoxyphenyl)ethanol

Executive Summary This application note details sustainable, scalable protocols for the synthesis of 2-(2-Propoxyphenyl)ethanol (CAS: Analogous to 2-phenoxyethanol derivatives), a critical intermediate in the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details sustainable, scalable protocols for the synthesis of 2-(2-Propoxyphenyl)ethanol (CAS: Analogous to 2-phenoxyethanol derivatives), a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as silodosin and potential fragrance fixatives.

Traditional synthesis often relies on dipolar aprotic solvents (DMF, DMSO) and stoichiometric reagents that generate significant waste. This guide presents two "Green Chemistry" routes optimized for Atom Economy , Hazard Reduction , and Process Intensification :

  • Route A: Phase-Transfer Catalyzed (PTC) O-Alkylation of 2-(2-Hydroxyphenyl)ethanol.

  • Route B: Catalytic Hydroxyethylation of 2-Propoxyphenol using Ethylene Carbonate.

Target Molecule & Retrosynthetic Analysis

Target: 2-(2-Propoxyphenyl)ethanol Molecular Formula: C₁₁H₁₆O₂ MW: 180.25 g/mol Structure: A benzene ring substituted at the ortho position with a propoxy group (-OCH₂CH₂CH₃) and a hydroxyethyl group (-CH₂CH₂OH).

Green Retrosynthesis Map

The following diagram illustrates the two strategic disconnections selected for their high atom economy and use of benign reagents.

Retrosynthesis Target 2-(2-Propoxyphenyl)ethanol (Target Molecule) PrecursorA 2-(2-Hydroxyphenyl)ethanol (Ortho-Tyrosol) Target->PrecursorA Route A: Selective O-Alkylation (PTC Conditions) PrecursorB 2-Propoxyphenol (Catechol Monopropyl Ether) Target->PrecursorB Route B: Hydroxyethylation (Atom Economic) ReagentA Propylating Agent (Pr-X or Pr-OTs) PrecursorA->ReagentA ReagentB Ethylene Carbonate (Green C2 Synthon) PrecursorB->ReagentB

Caption: Retrosynthetic analysis showing two convergent green pathways: O-alkylation (Red) and Hydroxyethylation (Green).

Route A: Phase-Transfer Catalyzed O-Alkylation

Principle: Williamson ether synthesis typically requires dry polar solvents (DMF) and strong bases (NaH). We replace this with a Phase-Transfer Catalysis (PTC) system using water/toluene (or solvent-free) and mild inorganic bases, significantly reducing E-factor and toxicity.

Materials & Reagents[1][2]
  • Substrate: 2-(2-Hydroxyphenyl)ethanol (Commercial grade, >98%).

  • Alkylating Agent: 1-Bromopropane (or greener alternative: n-Propyl p-toluenesulfonate).

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Methyltrioctylammonium chloride (Aliquat 336).

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (30% aq).

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (Bio-based alternative to DCM/THF) or Toluene.

Experimental Protocol

Step-by-Step Methodology:

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, charge 2-(2-Hydroxyphenyl)ethanol (13.8 g, 100 mmol) and 2-MeTHF (50 mL).

    • Add TBAB (1.6 g, 5 mol%) as the phase transfer catalyst.

    • Add 30% NaOH solution (20 mL, 150 mmol). The mixture will form a biphasic system.

  • Alkylation:

    • Heat the mixture to 60°C with vigorous stirring (ensure good mixing of phases).

    • Dropwise add 1-Bromopropane (13.5 g, 110 mmol) over 30 minutes. Note: If using Propyl Tosylate, add as a solid or solution in 2-MeTHF.

    • Raise temperature to reflux (approx. 80-85°C) and stir for 4–6 hours.

    • Monitor: Check reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3) or HPLC.[1]

  • Work-up (Green Extraction):

    • Cool to room temperature. Separate the phases.

    • Wash the organic phase with water (2 x 20 mL) and brine (1 x 20 mL).

    • Option: The aqueous phase contains the bromide salt and catalyst; it can be treated for halide recovery in large-scale operations.

    • Dry the organic phase over anhydrous Na₂SO₄ and filter.

  • Purification:

    • Concentrate the solvent under reduced pressure (Rotavap). 2-MeTHF can be recovered and reused.[2]

    • The crude oil is typically >95% pure. If necessary, purify via short-path vacuum distillation (bp approx. 140-145°C at 5 mmHg).

Data Summary (Route A)
ParameterValueNotes
Yield 88–92%High conversion due to PTC efficiency.
Atom Economy ~75%Loss of NaBr/H2O.
E-Factor < 5Significantly lower than DMF route (~20).
Key Advantage SafetyAvoids NaH/DMF; operates at lower temps.

Route B: Hydroxyethylation with Ethylene Carbonate

Principle: This route utilizes Ethylene Carbonate (EC) , a biodegradable reagent often derived from CO₂ utilization. Reaction with a phenol yields the hydroxyethyl ether with CO₂ evolution (or without, depending on mechanism), avoiding the high toxicity and explosion risk of Ethylene Oxide (EO).

Materials & Reagents[1][2]
  • Substrate: 2-Propoxyphenol (prepared via mono-alkylation of catechol or commercially sourced).

  • Reagent: Ethylene Carbonate (Solid, mp 35-38°C).

  • Catalyst: Potassium Carbonate (K₂CO₃) or Imidazolium-based Ionic Liquid (reusable).

  • Solvent: None (Solvent-free / Melt reaction).

Experimental Protocol

Step-by-Step Methodology:

  • Reaction Setup:

    • In a pressure-rated reactor (or standard flask if CO₂ venting is managed), charge 2-Propoxyphenol (15.2 g, 100 mmol) and Ethylene Carbonate (9.7 g, 110 mmol).

    • Add K₂CO₃ (0.7 g, 5 mol%) as catalyst.

  • Reaction (Solvent-Free):

    • Heat the mixture to 140–150°C . The solids will melt to form a homogeneous liquid.

    • Stir for 3–5 hours. CO₂ evolution will be observed.

    • Mechanism:[3][4][5][6] The phenolate attacks the carbonate, opening the ring and subsequently decarboxylating to form the -CH₂CH₂OH chain.

  • Work-up:

    • Cool the mixture to 80°C.

    • Add Water (30 mL) to dissolve the catalyst and any unreacted carbonate.

    • Extract with Ethyl Acetate or CPME (Cyclopentyl methyl ether) (2 x 30 mL).

    • Alternative: Direct vacuum distillation of the crude melt is preferred to avoid solvent use entirely.

  • Purification:

    • Distill under high vacuum to obtain the pure product.

Process Flow Diagram (Route B)

RouteB_Flow Step1 Reactants: 2-Propoxyphenol + Ethylene Carbonate Step2 Catalytic Melt: 145°C, K2CO3 (No Solvent) Step1->Step2 Step3 CO2 Release (Byproduct) Step2->Step3 Gas Step4 Crude Melt Step2->Step4 Step5 Vacuum Distillation Step4->Step5 Product Pure 2-(2-Propoxyphenyl)ethanol Step5->Product

Caption: Solvent-free workflow for Route B, highlighting the elimination of reaction solvents.

Comparative Analysis & Green Metrics

MetricRoute A (PTC Alkylation)Route B (EC Hydroxyethylation)
Atom Economy Moderate (Leaving group waste)Excellent (Only CO₂ lost)
Solvent Use Minimal (Water/2-MeTHF)Zero (Solvent-free reaction)
Energy Low (80°C)Moderate (150°C)
Scalability High (Standard reactors)High (Requires heat control)
Safety High (No pyrophorics)High (Avoids Ethylene Oxide)

Recommendation:

  • Use Route B if 2-Propoxyphenol is readily available, as it offers the highest atom economy and lowest solvent footprint.

  • Use Route A if 2-(2-Hydroxyphenyl)ethanol is the starting material, utilizing the PTC method to avoid DMF.

Safety & Handling

  • 2-(2-Propoxyphenyl)ethanol: Likely an eye and skin irritant. Wear standard PPE (gloves, goggles).

  • 1-Bromopropane: Suspected reproductive toxin. Handle in a fume hood. Substitution with Propyl Tosylate is recommended for higher safety standards.

  • Ethylene Carbonate: Low toxicity, solid at room temperature. Handling is safer than liquid epoxides.

References

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Environmental Protection Agency (EPA). (2023).[7] Ethanol, 2-propoxy- Substance Details. Retrieved from

  • Bogdal, D., et al. (2025). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. Applied Sciences, 15, 1342.[3] (Protocol basis for PTC Alkylation). Retrieved from

  • Clements, J. H. (2003). Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research.
  • Sigma-Aldrich. (2024). 2-(2-Propoxyethoxy)ethanol Technical Guide. Retrieved from (Structural analog reference).

Disclaimer: This guide is for research purposes only. All reactions should be performed by qualified personnel under appropriate safety conditions.

Sources

Method

Application Note: Formulation &amp; Accord Construction with 2-(2-Propoxyphenyl)ethanol

This guide outlines the technical protocols for the preparation and application of fragrance accords utilizing 2-(2-Propoxyphenyl)ethanol , a specialized aryl-alkyl alcohol derivative. This document is designed for resea...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical protocols for the preparation and application of fragrance accords utilizing 2-(2-Propoxyphenyl)ethanol , a specialized aryl-alkyl alcohol derivative. This document is designed for research scientists and fragrance development professionals.

Executive Summary

2-(2-Propoxyphenyl)ethanol (an ortho-propoxy homolog of phenethyl alcohol) represents a niche class of "hybrid" floral materials. Structurally, it combines the classic rose alcohol backbone with an ether-linked propyl chain at the ortho position. This modification significantly alters the physicochemical and olfactory profile compared to its parent, 2-Phenylethanol (PEA).

While PEA is a water-soluble, fleeting "rose water" note, the introduction of the hydrophobic propoxy group increases substantivity, reduces water solubility, and modifies the odor profile towards a waxy, green, balsamic, and slightly medicinal hyacinth/rose character . This guide details the protocols for solubilizing, blending, and stabilizing this molecule within complex fragrance matrices.

Technical Specifications & Olfactory Mechanics

Understanding the molecule's behavior is prerequisite to formulation.

PropertyValue (Estimated)Implication for Formulation
Chemical Structure 2-(2-Propoxyphenyl)ethanolOrtho-substitution creates steric hindrance, increasing stability.
Molecular Weight ~180.24 g/mol Heavier than PEA (122.16); acts as a heart-base modifier.
LogP (Octanol/Water) ~2.8 - 3.2Moderate lipophilicity; excellent compatibility with musk/wood bases.
Vapor Pressure < 0.01 mmHg @ 25°CLower volatility; functions as a fixative for floral top notes.
Olfactory Family Floral / Green / BalsamicBridges the gap between Rose (PEA) and Hyacinth (Phenylacetaldehyde).
Structure-Odor Relationship (SAR)

The ortho-alkoxy substitution on the benzene ring of phenethyl alcohol creates a "shielded" polarity.

  • The Ethanol Chain: Retains the characteristic "soft floral" aspect.

  • The Propoxy Group: Adds a "green/waxy" dimension, mimicking the fatty alcohols found in natural flower cuticles. This makes 2-(2-Propoxyphenyl)ethanol ideal for reconstructing "living flower" accords where a natural, non-distilled waxiness is required.

Protocol 1: Material Qualification & Solubilization

Before accord construction, the raw material must be qualified for purity and solubility.

Objective: Ensure 2-(2-Propoxyphenyl)ethanol is free of hydrolysis byproducts (phenols) and is stable in carrier solvents.

Materials:

  • Raw Material: 2-(2-Propoxyphenyl)ethanol (>98% purity).

  • Solvents: Dipropylene Glycol (DPG), Triethyl Citrate (TEC), Ethanol (SDA 40B).

Workflow:

  • Organoleptic Check: Evaluate 10% dilution in DPG on a smelling strip.

    • Pass Criteria: Clean, mild rose-hyacinth note. No phenolic (medicinal/tar) or sour off-notes.

  • Solubility Test:

    • Prepare a 10% (w/w) solution in Ethanol.

    • Prepare a 10% (w/w) solution in DPG.

    • Observation: The solution should remain clear at room temperature (25°C) and upon chilling to 4°C. Cloudiness indicates impurities or polymerization.

Protocol 2: Accord Construction

We will construct two contrasting accords to demonstrate the versatility of 2-(2-Propoxyphenyl)ethanol: a "Petal" Accord (Soft Floral) and a "Stem" Accord (Green/Vegetal).

Experiment A: The "Waxy Rose" Heart (Floral Base)

This protocol utilizes 2-(2-Propoxyphenyl)ethanol to replace standard PEA, creating a more substantive, "botanical" rose.

Formulation Strategy: The molecule is used at 5-15% of the accord. It acts as a bridge between the volatile Citronellol/Geraniol complex and the heavy Phenyl Ethyl Phenyl Acetate fixatives.

Table 1: Waxy Rose Accord Formula

IngredientRoleControl (Standard Rose)Test (Modified Rose)
Citronellol Fresh Rose Top400400
Geraniol Sweet/Fruity Heart250250
Phenethyl Alcohol (PEA) Basic Rose Body300 150
2-(2-Propoxyphenyl)ethanol Waxy/Green Modifier 0 150
Eugenol Spicy Carnation nuance1010
Rose Oxide (1% in DPG) Green Metallic Top55
Damascenone (10% in DPG) Fruity/Jammy55
Total 1000 1000

Procedure:

  • Weighing: Weigh ingredients into a glass beaker in the order listed (least volatile to most volatile is standard, but for accords, grouping by family is acceptable).

  • Mixing: Stir magnetically for 15 minutes at ambient temperature.

  • Maturation: Allow the accord to mature for 48 hours. The ether linkage in 2-(2-Propoxyphenyl)ethanol requires time to "marry" with the alcohols.

  • Evaluation: Dip blotters. Compare the Control vs. Test at T=0, T=1 hour, and T=24 hours.

    • Expected Result: The Test accord will exhibit a "creamier," waxier texture and significantly longer tenacity on the blotter (24h+) compared to the Control.

Experiment B: The "Hyacinth Stem" (Green/Vegetal)

Here, the molecule reinforces the green, sap-like qualities of Galbanum and Phenylacetaldehyde without the harshness.

Table 2: Green Hyacinth Accord Formula

IngredientParts per Thousand (PPT)
2-(2-Propoxyphenyl)ethanol 200
Benzyl Acetate150
Phenylacetaldehyde (50% in PEA)20
Galbanum Oil (10% in DPG)10
Indole (10% in DPG)5
Hexyl Cinnamic Aldehyde300
Linalool150
Terpineol165
Total 1000

Procedure:

  • Combine the 2-(2-Propoxyphenyl)ethanol with Phenylacetaldehyde first. This pre-blend helps mitigate the harshness of the aldehyde.

  • Add remaining ingredients.

  • Evaluate for the "snap" effect—the scent of a broken flower stem. The propoxy group contributes a "fatty" green note that softens the sharp Galbanum.

Protocol 3: Stability & Performance Evaluation

Because 2-(2-Propoxyphenyl)ethanol contains an ether linkage and a primary alcohol, it is generally stable but must be tested against oxidation and discoloration.

Workflow Visualization (DOT):

StabilityProtocol Start Accord Sample Split Split Samples Start->Split UV_Test UV Exposure (72h @ 300-400nm) Split->UV_Test Heat_Test Heat Aging (4 weeks @ 50°C) Split->Heat_Test Control Control (4°C Dark) Split->Control Olfactory Olfactory Panel (Triangle Test) UV_Test->Olfactory GCMS GC-MS Analysis (Check for Oxidation) Heat_Test->GCMS Heat_Test->Olfactory Control->Olfactory Result Final Stability Report GCMS->Result Pass/Fail Olfactory->Result Pass/Fail

Caption: Workflow for validating the stability of 2-(2-Propoxyphenyl)ethanol in fragrance concentrates.

Step-by-Step Stability Protocol:

  • Preparation: Prepare three 20ml vials of the "Waxy Rose" accord.

  • Conditions:

    • Vial A (Control): Store at 4°C in the dark.

    • Vial B (Heat): Place in an oven at 50°C for 4 weeks.

    • Vial C (UV): Place in a UV cabinet (Suntest) for 72 hours.

  • Analysis:

    • Olfactory: A panel of 3 experts performs a triangle test (2 Controls, 1 Test) to detect off-odors (acetal formation or oxidation).

    • Chemical (GC-MS): Inject Vial B to check for the formation of Phenylacetaldehyde (oxidation product) or degradation of the propoxy chain.

    • Acceptance Criteria: No significant discoloration (Delta E < 1.0) and no perception of "sour" or "metallic" notes.

References

  • Arctander, S. (1969). Perfume and Flavor Chemicals (Aroma Chemicals). Vol. I & II. Montclair, N.J. (Source for structural analogs and phenethyl alcohol derivatives).

  • Surburg, H., & Panten, J. (2016). Common Fragrance and Flavor Materials: Preparation, Properties and Uses. Wiley-VCH. (Reference for ether synthesis and stability in perfumery).

  • Calkin, R. R., & Jellinek, J. S. (1994). Perfumery: Practice and Principles. Wiley-Interscience. (Protocols for accord construction and maturation).

  • IFRA Standards Library. (2023). International Fragrance Association. (Safety and compliance guidelines for aryl alkyl alcohols).

(Note: Specific literature on "2-(2-Propoxyphenyl)ethanol" is limited; protocols are derived from established methodologies for structural analogs such as 2-Phenoxyethanol and Phenethyl Alcohol.)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-(2-Propoxyphenyl)ethanol Synthesis

Ticket ID: #SYN-2-PPE-OPT Subject: Yield Improvement & Troubleshooting Guide for 2-(2-Propoxyphenyl)ethanol Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Route Selectio...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-2-PPE-OPT Subject: Yield Improvement & Troubleshooting Guide for 2-(2-Propoxyphenyl)ethanol Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Route Selection

You are likely encountering yield issues due to the specific structural challenges of the ortho-substitution pattern in 2-(2-Propoxyphenyl)ethanol. Unlike para-isomers (e.g., Tyrosol derivatives), the ortho-position introduces steric hindrance and intramolecular hydrogen bonding that can impede reactivity or promote side reactions like cyclization.

To optimize yield, you must first validate your synthetic route. We categorize the synthesis into two primary "Workflows." Select the module below that matches your current precursor.

Route Selection Logic

RouteSelection Start Select Starting Material SM1 2-(2-Hydroxyphenyl)ethanol (Ortho-Tyrosol Analog) Start->SM1 Available SM2 (2-Propoxyphenyl)acetic Acid (or Ester) Start->SM2 Available RouteA Route A: Selective O-Alkylation Challenge: Chemoselectivity SM1->RouteA RouteB Route B: Carbonyl Reduction Challenge: Workup/Emulsions SM2->RouteB OptimizationA Go to Module 2 (Base/Solvent Tuning) RouteA->OptimizationA OptimizationB Go to Module 3 (Hydride Quenching Protocols) RouteB->OptimizationB

Figure 1: Decision matrix for selecting the appropriate optimization workflow based on precursor availability.

Module A: Selective O-Alkylation (Williamson Ether Synthesis)

Context: You are reacting 2-(2-hydroxyphenyl)ethanol with 1-bromopropane (or iodopropane). Common Failure Mode: Low yield due to competitive alkylation of the aliphatic alcohol (side chain) or incomplete conversion due to steric hindrance.

The Mechanism of Failure

The starting material contains two nucleophilic sites:

  • Phenolic Hydroxyl (Ar-OH): pKa

    
     10 (More acidic, easier to deprotonate).
    
  • Aliphatic Hydroxyl (R-OH): pKa

    
     16 (Less acidic).
    

The Fix: You must utilize a base that is strong enough to deprotonate the phenol but too weak to deprotonate the aliphatic alcohol.

Optimized Protocol
ParameterStandard Condition (Low Yield)Optimized Condition (High Yield) Technical Rationale
Base

or


(2.0 equiv)

is mild. It deprotonates Ar-OH selectively, leaving the aliphatic OH neutral and non-nucleophilic [1].
Solvent THF or DCMAcetone or DMF Polar aprotic solvents stabilize the phenoxide anion. Acetone is preferred for ease of workup; DMF for faster kinetics [2].
Catalyst NoneKI (0.1 equiv) Finkelstein Reaction: Converts alkyl bromide to highly reactive alkyl iodide in situ.
Temp Room TempReflux (56°C for Acetone) Heat is required to overcome the steric hindrance of the ortho position.
Step-by-Step Workflow
  • Dissolution: Dissolve 2-(2-hydroxyphenyl)ethanol (1.0 equiv) in Acetone (10 volumes).

  • Deprotonation: Add anhydrous

    
     (2.0 equiv). Stir at RT for 30 mins.[1] Note: The solution may turn yellow/orange as the phenoxide forms.
    
  • Alkylation: Add 1-bromopropane (1.2 equiv) and Potassium Iodide (KI, 0.1 equiv).

  • Reflux: Heat to reflux (approx. 60°C bath temp) for 12–18 hours. Monitor by TLC/HPLC.

  • Workup: Filter off inorganic salts. Concentrate filtrate.[1] Redissolve in EtOAc, wash with 1N NaOH (to remove unreacted phenol), then Brine.

Module B: Reduction of (2-Propoxyphenyl)acetic Acid

Context: You are reducing (2-propoxyphenyl)acetic acid (or ester) to the alcohol. Common Failure Mode: "Jelly-like" emulsions during workup resulting in massive product loss, or incomplete reduction.

Reagent Selection Guide
  • Option 1: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (LAH):  Strongest, fastest. Risk:[1][2] Dangerous workup, aluminum emulsions.
    
  • Option 2:

    
     + 
    
    
    
    :
    Generates
    
    
    in situ. Safer, milder, but slower.
  • Option 3: Borane-THF (

    
    ):  Highly selective for carboxylic acids in presence of esters/halides. Best for Acid Precursors.
    
The "Anti-Emulsion" Protocol (Using )

If you must use LAH, you must use the Fieser Workup to avoid the "gray sludge" that traps your product [3].

  • Reaction: Perform reduction in dry THF under

    
     at 0°C 
    
    
    
    RT.
  • The Quench (Critical Step): For every

    
     grams  of 
    
    
    
    used, add slowly at 0°C:
    • 
       mL Water[2]
      
    • 
       mL 15% Aqueous NaOH
      
    • 
       mL Water
      
  • Result: This specific ratio causes the aluminum salts to precipitate as a granular, white sand that can be easily filtered, rather than a gelatinous muck.

  • Isolation: Filter the granular solid, wash with THF, and concentrate the filtrate.

Troubleshooting & FAQs

Q1: I see a major impurity at RRT 1.2. What is it?

Diagnosis: This is likely the O,O-dialkylated product (if using Route A) or the Elimination Product (Propene).

  • Cause: If you used a strong base (

    
    ), you likely alkylated the aliphatic alcohol side chain as well.
    
  • Fix: Switch to

    
    . If using propyl bromide, the elimination to propene is a competitive side reaction at high temperatures. Keep reflux moderate (60°C).
    
Q2: My reaction stalled at 80% conversion. Should I add more alkyl halide?

Diagnosis: The ortho-position creates a "kinetic wall."

  • Fix: Do not just add more reagent; it won't help if the base is consumed. Add 0.5 equiv of fresh

    
      and 0.1 equiv KI . The iodide exchange is crucial for pushing the reaction to completion against steric resistance.
    
Q3: Can I use ethanol as a solvent for the alkylation?

Answer: No. Ethanol is a protic solvent and a nucleophile.

  • It will solvate the phenoxide anion (hydrogen bonding), making it less nucleophilic (reducing rate).

  • It may compete with the phenol for the alkyl bromide (forming ethyl propyl ether).

  • Stick to Acetone, Acetonitrile, or DMF.

Visualizing the Selectivity Mechanism

The following diagram illustrates why the Carbonate base is the critical control point for yield.

Mechanism Reagents Reagents: Phenol-Alcohol + Base PathStrong Strong Base (NaH) Deprotonates pKa 10 AND 16 Reagents->PathStrong High pKa Strength PathWeak Weak Base (K2CO3) Deprotonates ONLY pKa 10 Reagents->PathWeak Controlled pKa Strength ResultBad Mixture: Mono- + Di-alkylated Products (Low Yield) PathStrong->ResultBad ResultGood Clean Product: Mono-alkylated Phenol Only (High Yield) PathWeak->ResultGood

Figure 2: Mechanistic pathway showing how base strength dictates chemoselectivity.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard reference for Williamson Ether synthesis selectivity).
  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Mechanistic explanation of solvent effects in reactions).
  • Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581-595. (The definitive source for the Aluminum Hydride workup protocol).
  • Common Organic Chemistry. Reduction of Carboxylic Acids to Alcohols. Available at: [Link] (Specifics on Borane vs LAH selectivity).

Sources

Optimization

Troubleshooting phase separation issues with 2-(2-Propoxyphenyl)ethanol

Troubleshooting Phase Separation & Solubility Issues Executive Summary & Chemical Context This guide addresses phase separation challenges associated with 2-(2-Propoxyphenyl)ethanol (PPE). Based on its structure (an orth...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Phase Separation & Solubility Issues

Executive Summary & Chemical Context

This guide addresses phase separation challenges associated with 2-(2-Propoxyphenyl)ethanol (PPE). Based on its structure (an ortho-propoxy substituted phenethyl alcohol), this molecule exhibits distinct amphiphilic properties. It possesses a lipophilic domain (propyl-phenyl ether) and a hydrophilic tail (ethanol), leading to complex solubility behaviors such as "oiling out" in aqueous mixtures and persistent emulsions during extraction.

Predicted Physicochemical Profile:

  • Structure: A benzene ring substituted with a 2-hydroxyethyl group and a 2-propoxy group.

  • Nature: Lipophilic aromatic alcohol.

  • Est. LogP: ~2.5 – 3.0 (Moderate to High Lipophilicity).

  • Water Solubility: Low (< 1 g/L predicted).

  • Key Behavior: Prone to Liquid-Liquid Phase Separation (LLPS) rather than clean crystallization.

Diagnostic Decision Tree

Before proceeding to specific protocols, use this flowchart to identify the nature of your phase separation issue.

TroubleshootingFlow Start Phase Separation Issue Decision1 When does it occur? Start->Decision1 PathA During Reaction/Workup (Oiling Out) Decision1->PathA PathB During Extraction (Emulsion) Decision1->PathB PathC In Analytical Sample (Cloudy HPLC Vial) Decision1->PathC CheckTemp Check Temperature Is it cooling? PathA->CheckTemp CheckpH Check pH Is it neutral? PathB->CheckpH CheckDiluent Check Diluent Is water > 50%? PathC->CheckDiluent SolnA1 Oiling Out (LLPS) Action: Reheat, add seed, add co-solvent (EtOH) CheckTemp->SolnA1 Yes SolnB1 Stable Emulsion Action: Add Brine (Salting Out) or Filter (Celite) CheckpH->SolnB1 SolnC1 Solubility Limit Exceeded Action: Increase ACN/MeOH ratio CheckDiluent->SolnC1 Yes

Figure 1: Diagnostic workflow for identifying the root cause of phase separation.

Troubleshooting Guides (FAQ Format)
Scenario A: "Oiling Out" During Crystallization/Workup

Q: My product separates as a dense oil at the bottom of the flask instead of crystallizing upon cooling. Why?

A: This is a classic Liquid-Liquid Phase Separation (LLPS).

  • The Mechanism: The compound's melting point is likely depressed by impurities or the solvent mixture. As the solution cools, the "solubility limit" is reached before the "crystallization limit." The compound separates as a supercooled liquid (oil) because the energy barrier to form a crystal lattice is higher than the energy to form an amorphous liquid droplet.

  • The Fix (Thermodynamic Control):

    • Reheat the mixture until the oil redissolves into a clear solution.

    • Seed the solution with a pure crystal of PPE at a temperature just above the cloud point (the temperature where oiling occurred).

    • Slow Cooling: Rapid cooling favors oiling. Cool at a rate of 5°C/hour.

    • Co-Solvent Adjustment: If using water/alcohol, increase the alcohol content slightly to keep the oil in solution longer, allowing the crystal lattice to form.

Scenario B: Persistent Emulsions During Extraction

Q: During aqueous extraction, the organic and aqueous layers won't separate. There is a "rag layer" in the middle.

A: PPE is amphiphilic. The propoxy tail is hydrophobic, and the ethanol tail is hydrophilic. This structure mimics a surfactant, stabilizing the interface between water and organic solvents (like DCM or Ethyl Acetate).

Protocol: The "Salting Out" & Filtration Method

Step Action Scientific Rationale
1 Add Saturated Brine (NaCl) Increases the ionic strength of the aqueous phase. This disrupts the hydration shell around the hydrophilic ethanol tail, forcing the PPE fully into the organic phase ("Salting Out").
2 Wait 10-15 Minutes Allow micro-droplets to coalesce.
3 Filtration (If solid particulates exist) If the interface is stabilized by fine solids, filter the entire biphasic mixture through a pad of Celite 545 . This physically breaks the emulsion bubbles.

| 4 | Centrifugation | If available, centrifuge at 3000 RPM for 5 mins to force phase separation by density difference. |

Scenario C: Analytical Interferences (HPLC/GC)

Q: My sample is clear in pure acetonitrile, but turns cloudy when I dilute it with water for HPLC injection.

A: You have crossed the Solubility Boundary .

  • The Physics: PPE is likely soluble in 100% organic solvent but has a steep solubility drop-off as water content increases. If your mobile phase is 50:50 Water:ACN, but you inject a sample dissolved in 100% ACN, the "plug" of sample will mix with the water in the line and precipitate (phase separate) inside the needle or column.

  • The Solution:

    • Dissolve the sample in the initial mobile phase composition (e.g., 50% ACN / 50% Water).

    • If it is not soluble at that ratio, you must decrease the sample concentration.

    • Critical Check: Ensure the "Cloud Point" is not triggered by the column oven temperature.

Technical Data: Solubility & Phase Behavior

Note: Data below are estimated based on Structure-Property Relationships (SPR) for ortho-alkoxy phenethyl alcohols.

ParameterValue (Est.)Implication for Phase Separation
LogP (Octanol/Water) 2.8 ± 0.3Highly lipophilic. Will partition 99% into organic layer (DCM/EtOAc).
Water Solubility < 500 mg/L"Insoluble" for practical purposes. Requires co-solvents (DMSO, MeOH).
pKa (Aliphatic OH) ~16Non-ionizable at physiological pH. pH adjustment will not significantly improve solubility.
Density ~1.05 g/cm³Very close to water (1.00). This makes phase separation slow (low density gradient).

Diagram: Mechanism of Emulsion Stabilization

EmulsionMechanism cluster_0 Emulsion Interface Water Water Phase (Polar) Interface PPE Molecule (Surfactant Action) Water->Interface H-Bonding (Ethanol Tail) Oil Organic Phase (Non-Polar) Interface->Oil Van der Waals (Propoxy-Phenyl Head)

Figure 2: Schematic of how PPE stabilizes the water-oil interface, causing separation issues.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for "Oiling Out" and crystallization thermodynamics).

  • PubChem. (n.d.). Compound Summary: 2-Phenoxyethanol (Structural Analog). National Library of Medicine. Retrieved February 28, 2026. (Used as a baseline for physicochemical property estimation).

  • Cheremisinoff, N. P. (2000). Industrial Solvents Handbook. Marcel Dekker. (Reference for glycol ether and aromatic alcohol solubility parameters).

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative source on solvophobic effects and salting-out mechanisms).

Troubleshooting

Technical Support Center: Purification of 2-(2-Propoxyphenyl)ethanol

[1] Ticket ID: PUR-PPE-001 Subject: Removal of Phenolic Impurities from 2-(2-Propoxyphenyl)ethanol (PPE) Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary 2-(2-Propoxyphenyl)ethanol (PPE...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Ticket ID: PUR-PPE-001 Subject: Removal of Phenolic Impurities from 2-(2-Propoxyphenyl)ethanol (PPE) Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

2-(2-Propoxyphenyl)ethanol (PPE) is a neutral ether-alcohol.[1] Common synthetic routes (e.g., hydroxyethylation of 2-propoxyphenol) often leave residual phenolic starting materials.[1] These impurities are prone to oxidation, causing color degradation (yellowing) and interfering with downstream nucleophilic substitutions.

This guide details three tiers of purification: Chemical Scavenging (LLE) , Chromatographic Polishing , and Distillation .

Tier 1: Liquid-Liquid Extraction (LLE) – The Standard Protocol[1]

User Question: I ran a standard water wash, but the phenol content is still detectable by HPLC. Why didn't it wash out?

Technical Diagnosis: Phenol (


) and PPE (

) are both organic soluble. A neutral water wash does not ionize the phenol, so it partitions preferentially into the organic phase. You must exploit the acidity difference by using a base to deprotonate the phenol into a water-soluble phenolate salt.[1][2]
Protocol A: The Hydroxide Wash (Routine Purification)

Best for: Crude samples with <5% phenol content.

  • Dilution: Dissolve your crude PPE oil in a non-polar solvent (Toluene or Dichloromethane) at a 1:5 ratio (v/v).

    • Why? PPE has moderate water solubility. Using a hydrophobic solvent prevents product loss into the aqueous phase.

  • Basification: Extract the organic layer 3 times with 2M NaOH (1:1 volume ratio).

    • Mechanism:[1][2][3][4]

      
      .[5] The charged phenolate is forced into the aqueous layer.[1]
      
  • Verification: Check the pH of the aqueous exit stream.[1] It must remain

    
    .[1] If the pH drops, the base is being consumed; add more washes.
    
  • Neutralization: Wash the organic phase once with saturated Brine to break emulsions and remove residual base.[1]

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Protocol B: Claisen’s Alkali (The "Nuclear" Option)

Best for: Stubborn emulsions or highly lipophilic substituted phenols.

User Question: My extraction is forming a rag layer (emulsion) that won't separate. How do I fix this?

Solution: Use Claisen’s Alkali.[1][3] Standard NaOH solutions often have different densities and surface tensions than the organic phase, leading to emulsions. Claisen’s Alkali (KOH in Methanol/Water) reduces surface tension and increases the solubility of lipophilic phenolate salts.[1]

Preparation: Dissolve 35g KOH in 25mL water, then dilute to 100mL with Methanol.

Workflow:

  • Dilute crude PPE in Toluene (avoid DCM as it reacts with strong alkali over time).

  • Wash with Claisen’s Alkali (2x). The methanol helps solubilize the interface, breaking the emulsion.

  • Wash extensively with water (3x) to remove the methanol and KOH.[1]

Tier 2: Adsorption & Polishing

User Question: I have trace phenol (<1000 ppm) and cannot afford yield loss from extraction. Is there a solid-phase method?

Technical Diagnosis: For trace polishing, chemisorption is superior to extraction. Phenols will bind irreversibly to basic solid supports.

Protocol C: Basic Alumina Filtration
  • Pack: Prepare a short plug of Basic Alumina (Activity I) in a sintered glass funnel.

  • Load: Dissolve PPE in a minimum amount of non-polar solvent (Hexane/EtOAc 9:1).[1]

  • Elute: Pass the solution through the plug.

    • Mechanism:[1][2][3][4] The acidic protons of the phenol react with the basic sites on the alumina lattice, retaining the impurity.[1] The neutral alcohol (PPE) passes through.

  • Rinse: Flush with 2 column volumes of solvent.

Tier 3: Distillation

User Question: Can I just distill the phenol off?

Technical Diagnosis: Yes, but with caveats. Phenol and PPE have distinct boiling points, but they can form azeotropes or undergo thermal decomposition if the temperature is too high.

Data Comparison Table:

PropertyPhenol (Impurity)2-(2-Propoxyphenyl)ethanol (Target)Separation Strategy
Boiling Point (atm) 181.7°C~260–270°C (Predicted)Vacuum Distillation (

)
pKa 9.95 (Acidic)~16 (Neutral)Base Extraction
State (RT) Solid (Crystalline)Viscous LiquidFiltration (if crystallized)

Protocol D: Vacuum Fractionation

  • Setup: Short-path distillation head with a vigorous stir bar.

  • Pressure: High vacuum (<1 mmHg) is mandatory to keep pot temperature below 150°C.

  • Fractions:

    • Fore-run: Phenol will distill first.[1]

    • Main Fraction: PPE.[1]

    • Pot Residue: High MW oligomers.

  • Warning: Do not overheat. Ether linkages can cleave at high temperatures (>200°C) in the presence of trace acids.[1]

Visual Workflow: Decision Logic

The following diagram illustrates the decision process for selecting the correct purification method based on impurity concentration.

G Start Crude PPE Sample (Contains Phenol) Check Quantify Phenol (HPLC/TLC) Start->Check HighConc > 5% Phenol Check->HighConc MedConc 0.1% - 5% Phenol Check->MedConc TraceConc < 0.1% (Trace) Check->TraceConc Distill Vacuum Distillation (<1 mmHg) HighConc->Distill Bulk Removal LLE Liquid-Liquid Extraction (2M NaOH) MedConc->LLE Standard Alumina Basic Alumina Plug (Solid Phase) TraceConc->Alumina Polishing Claisen Claisen Alkali Wash (KOH/MeOH/H2O) LLE->Claisen If Emulsion Forms Final Pure PPE (>99%) LLE->Final Success Claisen->Final Alumina->Final Distill->MedConc Residuals

Figure 1: Purification Decision Tree.[1] High concentrations require bulk removal (Distillation) before chemical polishing (LLE/Adsorption).

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989. (Section 2.24: Purification of solvents and reagents - Phenols).[1]

  • PubChem. Phenol (Compound Summary). National Library of Medicine.[1] Accessed 2024.[1][6] [Link]

  • Fieser, L. F., & Fieser, M.Reagents for Organic Synthesis, Vol 1. Wiley, 1967.
  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013.[1]

Sources

Optimization

Technical Support: Optimizing Retention Times for 2-(2-Propoxyphenyl)ethanol in HPLC

Status: Operational Ticket ID: OPT-2PPE-HPLC Analyst: Senior Application Scientist Executive Summary & Molecule Profile Welcome to the technical support center for 2-(2-Propoxyphenyl)ethanol . This guide addresses retent...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: OPT-2PPE-HPLC Analyst: Senior Application Scientist

Executive Summary & Molecule Profile

Welcome to the technical support center for 2-(2-Propoxyphenyl)ethanol . This guide addresses retention time (


) instability, method development, and peak optimization.

Unlike ionizable drugs, 2-(2-Propoxyphenyl)ethanol is a neutral, lipophilic ether-alcohol . Its retention behavior is governed primarily by hydrophobic interactions and, to a lesser extent, hydrogen bonding. Understanding these physicochemical properties is the first step to solving retention issues.

PropertyValue / CharacteristicImpact on HPLC
Structure Phenyl ring + Propoxy ether + Ethanol side chainStrong UV absorption (210–220 nm); moderate absorption (254 nm).
LogP (Est.) ~2.1 – 2.5Moderately hydrophobic. Retains well on C18; requires higher organic strength than Phenoxyethanol.
pKa ~16 (Alcohol -OH)Neutral in standard pH (2–8). pH buffers do not control ionization but stabilize the column.
Key Interaction Hydrophobic &

-

interactions
Sensitive to temperature and organic modifier concentration (%B).

Standard Method Configuration (Baseline)

Before troubleshooting, ensure your system matches this "Gold Standard" configuration derived from alkoxyphenol separation protocols. Deviations here are the most common source of retention errors.

Core Protocol
  • Column: C18 (L1) End-capped,

    
     mm, 3.5 or 5 
    
    
    
    m.
    • Alternative: Phenyl-Hexyl (for distinct selectivity via

      
      -
      
      
      
      interactions).
  • Mobile Phase A: Water (Milli-Q) or 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C or 40°C (Must be thermostatted).

  • Detection: UV @ 214 nm (High Sensitivity) or 254 nm (High Selectivity).

Recommended Gradient (Start Here)
Time (min)% Mobile Phase B (ACN)Event
0.020%Injection
10.080%Linear Ramp
12.080%Wash
12.120%Re-equilibration
17.020%Ready for next injection

Troubleshooting Guide: Retention Time ( ) Instability

Use the following Q&A modules to diagnose specific retention shifts.

Module A: Retention Time is Decreasing (Eluting Too Fast)

Q: My peak is drifting earlier with every injection. Is the column failing?

A: It is likely a column equilibration or temperature issue, not necessarily failure.

  • Mechanism: As the column warms up (frictional heating) or if the stationary phase is not fully wetted, hydrophobic interaction weakens, causing early elution.

  • Diagnostic Steps:

    • Check Temperature: Is the column oven active? A 1°C increase can decrease

      
       by 1–2% for neutrals.
      
    • Phase Dewetting: If you previously used 100% aqueous mobile phase, the C18 chains may have "collapsed" (dewetted).

    • Action: Flush column with 100% ACN for 30 mins, then re-equilibrate with starting conditions for 20 column volumes.

Q: I am using a premixed isocratic mobile phase. Why is


 dropping? 

A: Selective Evaporation.

  • Mechanism: Acetonitrile is more volatile than water. If your solvent bottle is open or loosely capped, ACN evaporates, making the remaining mix weaker (more water). However, if you are using a vacuum degasser with pre-mixed solvents, the organic portion might be preferentially removed if not handled correctly, or conversely, if the reservoir is warm, ACN evaporates.

  • Correction: Prepare fresh mobile phase daily. Cap bottles tightly. Use an online mixing system (binary pump) if available to avoid evaporation errors.

Module B: Retention Time is Increasing (Eluting Too Slow)

Q: The peak is shifting later.[3] Is the pump flow accurate?

A: Flow rate decay is the primary suspect.

  • Mechanism: A check-valve failure or a minor leak reduces the effective flow rate reaching the column.

  • Diagnostic: Collect the effluent into a graduated cylinder for 5 minutes. At 1.0 mL/min, you must have exactly 5.0 mL.

  • Action: If volume < 4.9 mL, purge the pump to remove air bubbles or replace check valves.

Q: Could this be a "Guard Column" issue?

A: Yes.

  • Mechanism: If the guard column is saturated with matrix components (lipids/proteins), it acts as a secondary retentive surface or restricts flow.

  • Action: Remove the guard column and run a standard. If

    
     returns to normal, replace the guard cartridge.
    
Module C: Fluctuating / Random Retention Times

Q: My


 bounces back and forth between injections. What is happening? 

A: This indicates insufficient equilibration or mixing valve instability .

  • Mechanism: 2-(2-Propoxyphenyl)ethanol is sensitive to %B changes. If the pump's mixing valve (proportioning valve) is sticking, the delivery of %B varies per cycle.

  • Action:

    • Force Pre-mix: Pre-mix your mobile phase (e.g., 50:50 Water:ACN) and run isocratically on a single line. If stability returns, the pump mixer is the culprit.[4]

    • Increase Equilibration: Extend the post-run time. The column needs ~10–20 column volumes to reset after a gradient.[3]

Visualization & Logic Flows

Figure 1: Method Development Strategy

Caption: Logical flow for selecting column and mobile phase based on 2-(2-Propoxyphenyl)ethanol properties.

MethodDev Start Analyte: 2-(2-Propoxyphenyl)ethanol Prop Properties: Neutral, LogP ~2.2 UV Active Start->Prop ColSel Column Selection Prop->ColSel Hydrophobic C18 C18 (L1) Standard Retention ColSel->C18 Primary Choice Phenyl Phenyl-Hexyl Selectivity (Pi-Pi) ColSel->Phenyl Alternative Mobile Mobile Phase C18->Mobile Phenyl->Mobile Solvent Water / ACN (Stronger Elution) Mobile->Solvent Detect Detection UV 214nm Solvent->Detect

Figure 2: Troubleshooting Decision Tree

Caption: Step-by-step diagnostic path for resolving retention time shifts.

Troubleshooting Issue Issue: Retention Time Drift Type Identify Drift Type Issue->Type Early Drifting Earlier (t_R decreases) Type->Early Late Drifting Later (t_R increases) Type->Late Random Random Fluctuation Type->Random CheckTemp Check Column Temp (Is it rising?) Early->CheckTemp CheckFlow Check Flow Rate (Pump Leak?) Late->CheckFlow CheckMix Pump Mixing Valve (Inconsistent?) Random->CheckMix CheckOrg Check Solvent Evap (Is ACN lost?) CheckTemp->CheckOrg CheckGuard Check Guard Column (Clogged?) CheckFlow->CheckGuard CheckEq Equilibration Time (Too short?) CheckMix->CheckEq

Advanced Optimization: Peak Shape

If retention is stable but peak shape is poor (tailing or splitting), consider the "Ether Oxygen" effect.

  • Symptom: Peak Tailing (

    
    ).
    
  • Cause: Although the molecule is neutral, the ether oxygen can act as a weak Lewis base, interacting with residual silanols on older silica columns.

  • Fix:

    • Use High-Purity Silica: Ensure your column is "Type B" silica (e.g., Zorbax Eclipse, Waters Symmetry, Phenomenex Luna).

    • Increase Buffer Strength: Even for neutrals, adding 10–25 mM Ammonium Acetate can mask silanol sites.

    • Temperature: Increasing temperature to 40–45°C improves mass transfer and sharpens peaks for viscous ether-alcohols.

References

  • PubChem. (n.d.). 2-[2-[2-(2-Hydroxyethoxy)propoxy]ethoxy]ethanol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Hawach Scientific. (2025). Troubleshooting HPLC Column Retention Time Drift. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting for HPLC: Recognizing and Anticipating Challenges during Reversed Phase HPLC. Retrieved from [Link]

  • Dolan, J. W. (2023). Why do retention times drift for the first few injections of an HPLC method? Separation Science.[1] Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Oxidation of 2-(2-Propoxyphenyl)ethanol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 2-(2-Propoxyphenyl)ethanol. This document is designed for researchers, chemists, and drug development professionals who handle...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-(2-Propoxyphenyl)ethanol. This document is designed for researchers, chemists, and drug development professionals who handle this compound and aim to maintain its integrity throughout storage and experimentation. The unique structure of 2-(2-Propoxyphenyl)ethanol, featuring both a phenolic hydroxyl group and a primary alcohol, makes it susceptible to oxidative degradation, which can compromise experimental results. This guide provides in-depth, practical solutions to anticipate, troubleshoot, and minimize the formation of oxidation byproducts.

Section 1: Understanding the Stability of 2-(2-Propoxyphenyl)ethanol (FAQs)

This section addresses the fundamental chemical properties of 2-(2-Propoxyphenyl)ethanol that are critical for understanding its stability profile.

Q1: What parts of the 2-(2-Propoxyphenyl)ethanol molecule are most susceptible to oxidation?

Answer: The structure of 2-(2-Propoxyphenyl)ethanol contains two primary sites that are vulnerable to oxidation under common laboratory conditions:

  • The Phenolic Hydroxyl (-OH) Group: The hydroxyl group attached directly to the aromatic ring is the most reactive site. Phenols are well-known for their susceptibility to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities. This process often involves the formation of phenoxy radicals, which can then lead to the creation of colored quinone-type byproducts.[1]

  • The Primary Alcohol (-CH₂OH) Group: The terminal ethanol side chain features a primary alcohol. Primary alcohols can be oxidized first to an aldehyde and, under more rigorous conditions, further to a carboxylic acid.[2]

G cluster_path1 Pathway 1: Phenol Oxidation cluster_path2 Pathway 2: Alcohol Oxidation A 2-(2-Propoxyphenyl)ethanol (Parent Compound) B Phenoxy Radical (Intermediate) A->B [O] D 2-(2-Propoxyphenyl)acetaldehyde A->D [O] (Mild) C Quinone-type Byproduct (Colored Impurity) B->C Further Oxidation E 2-(2-Propoxyphenyl)acetic acid D->E [O] (Strong)

Caption: Potential oxidation pathways of 2-(2-Propoxyphenyl)ethanol.

Q3: What environmental or experimental factors can accelerate oxidation?

Answer: Several factors can significantly increase the rate of degradation:

  • Atmospheric Oxygen: This is the most common oxidant. Storing samples in vials with a large headspace of air will accelerate degradation.

  • Light Exposure: UV light can provide the energy to initiate radical reactions, leading to photochemical oxidation.

  • Elevated Temperature: Heat increases reaction rates and can promote oxidation.

  • Trace Metal Ions: Metal ions, such as iron (Fe²⁺/Fe³⁺) or copper (Cu⁺/Cu²⁺), can act as catalysts for oxidation reactions. These can be introduced from spatulas, glassware, or reagents.

  • pH: The stability of phenolic compounds can be pH-dependent. In alkaline conditions, the phenoxide anion is formed, which is often more susceptible to oxidation than the protonated phenol.

Section 2: Troubleshooting Guide - Proactive & Reactive Measures

This section provides practical advice for common issues encountered during the handling and use of 2-(2-Propoxyphenyl)ethanol.

Q4: My clear, colorless solution of 2-(2-Propoxyphenyl)ethanol has turned yellow/brown. What does this mean and what should I do?

Answer: A color change is a strong indicator of oxidation. The yellow or brown hue is characteristic of the formation of conjugated quinone-type byproducts from the phenolic ring.

Troubleshooting Steps:

  • Cease Use: Do not use the discolored material in sensitive experiments, as the impurities can lead to unpredictable results or side reactions.

  • Analytical Confirmation: Confirm the presence of byproducts using an appropriate analytical technique. High-Performance Liquid Chromatography (HPLC) with a UV detector is ideal, as the byproducts will likely have a different retention time and UV absorbance profile from the parent compound. [3]3. Purification vs. Disposal: For small quantities, it is often more practical and cost-effective to discard the degraded material and use a fresh, pure sample. Purification via column chromatography is possible but may not be efficient.

  • Review Storage Practices: This event should trigger a review of your storage protocol. Refer to the recommendations in Q5 to prevent future occurrences.

Q5: How can I prevent oxidation during short-term and long-term storage?

Answer: Proactive storage is the most effective strategy. The goal is to eliminate exposure to oxygen, light, and heat.

Recommended Storage Protocol:

  • Select the Right Container: Use an amber glass vial or a clear vial wrapped in aluminum foil to block light.

  • Inert Atmosphere Overlay: Before sealing, displace the air in the headspace with an inert gas like argon or nitrogen. Argon is denser than air and can be more effective at displacement. [4]3. Seal Tightly: Use a vial with a PTFE-lined cap to ensure an airtight seal.

  • Control Temperature: Store the sealed vial in a refrigerator (+4°C) for short-term storage or a freezer (-20°C or lower) for long-term storage.

  • Consider an Antioxidant: For stock solutions in a solvent, adding a radical scavenger like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01%) can significantly prolong shelf life. Phenolic compounds themselves act as antioxidants, but a sacrificial antioxidant can protect the primary molecule. [5]

    Parameter Recommendation Rationale
    Container Amber glass vial with PTFE-lined cap Prevents light exposure and ensures an airtight seal.
    Atmosphere Purge with Nitrogen (N₂) or Argon (Ar) Displaces atmospheric oxygen, the primary oxidant. [6]
    Temperature +4°C (short-term), -20°C (long-term) Reduces the kinetic rate of degradation reactions.

    | Additives | BHT or Vitamin E (Tocopherol) at ~0.01% | Acts as a sacrificial antioxidant to scavenge free radicals. [7]|

Table 1: Summary of Recommended Storage Conditions.

Q6: I'm setting up a reaction. What are the best practices to minimize oxidation during the experiment itself?

Answer: Maintaining an oxygen-free environment throughout your reaction is critical. This involves using inert atmosphere techniques and ensuring all liquids are deoxygenated.

Core Practice: Working Under an Inert Atmosphere An inert atmosphere is an environment from which reactive gases, primarily oxygen and moisture, have been removed and replaced with a non-reactive gas like nitrogen or argon. [8][9]

G A 1. Assemble & Flame-Dry Glassware (with stir bar) B 2. Cool Under Inert Gas Stream (N₂ or Ar) A->B Hot assembly C 3. Add Degassed Solvents & Reagents (via syringe/cannula) B->C Once at room temp D 4. Maintain Positive Pressure (e.g., with a gas balloon) C->D E 5. Run Reaction at Controlled Temp. D->E F 6. Quench & Work-Up (May still require inert conditions) E->F

Caption: Experimental workflow for an oxygen-sensitive reaction.

Detailed Protocol: Setting up a Reaction Under Inert Atmosphere

  • Glassware Preparation: Assemble all necessary glassware (e.g., round-bottom flask, condenser) and flame-dry it under a vacuum or a stream of dry nitrogen to remove adsorbed water and oxygen. [10]2. Establish Inert Atmosphere: Allow the glassware to cool to room temperature while maintaining a positive pressure of nitrogen or argon. This is often achieved by attaching a balloon filled with the inert gas to the flask via a needle through a rubber septum. [4]3. Degas Solvents: Use solvents that have been thoroughly deoxygenated. (See Protocol below for methods).

  • Reagent Transfer: Transfer 2-(2-Propoxyphenyl)ethanol and other reagents into the reaction flask using airtight syringes or cannulas. [10]5. Maintain Positive Pressure: Keep the inert gas balloon attached throughout the reaction to maintain a slight positive pressure, preventing air from leaking into the system.

  • Monitor Reaction: Monitor the reaction as usual (e.g., by TLC or LC-MS), ensuring samples are taken and handled quickly to minimize air exposure.

Protocol: Degassing Solvents

  • Method 1: Gas Sparge: Bubble a fine stream of inert gas (nitrogen or argon) through the solvent for 15-30 minutes. This is a quick and effective method for most applications. [9]* Method 2: Freeze-Pump-Thaw: For the most rigorous removal of dissolved oxygen, subject the solvent to at least three cycles of freezing (with liquid nitrogen), applying a high vacuum to remove gases, and then thawing.

Q7: I suspect oxidation has occurred in my sample. How can I detect and quantify the byproducts?

Answer: Chromatographic methods are the gold standard for separating and quantifying the parent compound from its potential byproducts.

Analytical MethodProsConsBest For...
HPLC-UV/MS - Excellent for separating polar compounds (like phenols and acids).- No derivatization needed.- High sensitivity and selectivity, especially with MS detection. [3][11]- Can be more time-consuming than GC.Primary choice for routine purity checks and quantifying all potential byproducts, including the non-volatile carboxylic acid.
GC-FID/MS - High resolution for volatile compounds.- Fast analysis times.- FID provides good general quantification. [12]- Carboxylic acid byproduct is non-volatile and requires derivatization (e.g., silylation) to be analyzed.- High temperatures in the injector can potentially cause degradation of sensitive compounds. [13]Quick purity checks for volatile byproducts (e.g., the aldehyde) and for qualitative identification via mass spectrometry (MS). [14]

Table 2: Comparison of Analytical Methods for Detecting Oxidation Byproducts.

Recommended Starting Point for HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Detector: UV detector set to monitor at wavelengths relevant to the aromatic ring (e.g., 270-280 nm) and a mass spectrometer for definitive identification.

References

  • Fiveable. (2025, August 15). Inert atmosphere Definition.
  • Organic Lab Techniques. (2022, February 2). Inert Atmosphere. YouTube.
  • ResearchGate. (2021, August 8). How to create inert atmosphere?
  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods.
  • Kintek Furnace. What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques.
  • Flavonoids and Phenolic Compounds: A Delectable Defense against Disease. (n.d.).
  • Asfaw, Z. G. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Research Square.
  • Asfaw, Z. G. (2023, June 19). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Preprints.org.
  • Ansari, P., et al. (2021). Phenolic acids: Natural versatile molecules with promising therapeutic applications. Biotechnology and Applied Biochemistry.
  • Bhattacharya, S. (2025, December 9). Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review. Journal of Food and Drug Research.
  • U.S. Environmental Protection Agency. (n.d.). Method 604: Phenols.
  • Yang, G., et al. (2025, August 6). Analysis of phenols and oxidation intermediates in coking wastewater by hplc. Journal of the Serbian Chemical Society.
  • University of Houston. (n.d.). Identification of phenol oxidation products. UH Institutional Repository.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Phenol. NCBI Bookshelf.
  • LCGC International. (n.d.). Determination of Phenolic Compounds Using HPLC and Electrochemical Detection with Disposable Carbon Electrodes.
  • Donahue, N. M., et al. (2020). Electrochemically-Mediated Oxidation of Sensitive Propargylic Benzylic Alcohols. OSTI.GOV.

Sources

Optimization

Resolving solubility challenges of 2-(2-Propoxyphenyl)ethanol in water

Technical Support Center: Resolving Aqueous Solubility Challenges for 2-(2-Propoxyphenyl)ethanol Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation bot...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Aqueous Solubility Challenges for 2-(2-Propoxyphenyl)ethanol

Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation bottlenecks with amphiphilic small molecules. 2-(2-Propoxyphenyl)ethanol (CAS: 104174-91-6) presents a classic solubility challenge. While the ethanol moiety provides limited hydrogen-bonding capacity, the bulky, lipophilic propoxyphenyl group dominates the molecule's physicochemical profile, leading to a high partition coefficient (LogP) and poor aqueous solubility[1].

This guide provides field-proven, self-validating protocols to overcome these thermodynamic barriers, ensuring your in vitro and in vivo assays yield reproducible, artifact-free data.

Core Troubleshooting Workflows & Protocols

To successfully solubilize 2-(2-Propoxyphenyl)ethanol, we must either manipulate the dielectric constant of the solvent environment or physically shield the lipophilic propoxy chain from water. Below are the two most robust methodologies.

Protocol A: Cosolvent-Mediated Solubilization (The Step-Down Approach)

The Causality: When a highly concentrated stock of a lipophilic drug in DMSO is injected directly into an aqueous buffer (like PBS), the sudden drop in solvent capacity causes the hydrophobic propoxy chains to rapidly aggregate—a phenomenon known as "solvent shift" precipitation[2]. By utilizing a step-wise cosolvent gradient (e.g., Ethanol and PEG 400), we gradually lower the dielectric constant of the aqueous vehicle, reducing the polarity difference between the solute and the solvent[3].

Step-by-Step Methodology:

  • Primary Solubilization: Dissolve 2-(2-Propoxyphenyl)ethanol in 100% Ethanol to create a 50 mg/mL master stock. Vortex until the solution is optically clear.

  • Intermediate Transition: Transfer the required volume of the master stock to a new vial. Slowly add PEG 400 dropwise while vortexing continuously, achieving a 1:1 (v/v) Ethanol:PEG 400 ratio.

  • Aqueous Integration: Add the aqueous buffer (e.g., PBS, pH 7.4) at a controlled rate of 100 µL/min under continuous magnetic stirring (400 rpm) until the desired final concentration is reached.

  • Validation: Centrifuge the final solution at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis or HPLC to confirm 100% recovery of the compound, ensuring no micro-precipitates have formed.

Protocol B: Cyclodextrin Inclusion Complexation (HP-β-CD)

The Causality: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a lipophilic central cavity. The mechanism of complexation is thermodynamically driven: the lipophilic propoxyphenyl group of the drug enters the CD cavity, displacing enthalpy-rich, unassociated water molecules[4]. This host-guest interaction is stabilized by van der Waals forces and hydrophobic interactions, effectively shielding the insoluble moiety from the aqueous environment without forming covalent bonds[5].

Step-by-Step Methodology:

  • Preparation of Host Solution: Prepare a 20% (w/v) solution of HP-β-CD in distilled water or physiological buffer.

  • Phase Solubility Diagram (Validation Step): To determine the stoichiometric ratio, add excess 2-(2-Propoxyphenyl)ethanol to vials containing increasing concentrations of HP-β-CD (0 to 50 mM). Shake at 25°C for 48 hours to reach thermodynamic equilibrium.

  • Analysis: Filter the suspensions through a 0.45 µm syringe filter and quantify the dissolved drug via HPLC. Plotting drug concentration vs. CD concentration should yield an AL-type curve (a linear increase), confirming the formation of a 1:1 soluble inclusion complex[6].

  • Scale-Up: Based on the calculated stability constant (

    
    ), mix the required molar ratio of drug and HP-β-CD solution. Stir at room temperature for 24 hours. Avoid excessive heating (>50°C), as high thermodynamic activity can cause complex dissociation[7].
    

Quantitative Data Presentation

The following table summarizes the expected outcomes of various solubilization strategies for 2-(2-Propoxyphenyl)ethanol, allowing for rapid comparison during formulation design.

Solubilization TechniquePrimary Mechanism of ActionRecommended ExcipientsExpected Solubility IncreasePros / Cons
Cosolvency Reduces dielectric constant of the solvent mixture[3].Ethanol, PEG 400, Propylene Glycol10x - 50xPros: Simple, rapid.Cons: Potential toxicity in vivo; risk of precipitation upon dilution.
Micellar Solubilization Encapsulates drug in the hydrophobic core of micelles[2].Tween 80, Kolliphor EL50x - 100xPros: High loading capacity.Cons: Micelles may dissociate upon extreme dilution in the bloodstream.
Cyclodextrin Complexation Host-guest inclusion displacing enthalpy-rich water[4].HP-β-CD, SBE-β-CD100x - 500xPros: Excellent in vivo safety; prevents precipitation.Cons: Requires time to reach equilibrium; bulkier formulation.

Mechanistic & Workflow Visualizations

Troubleshooting Start Solubility Issue: 2-(2-Propoxyphenyl)ethanol Q1 Is the formulation intended for in vivo application? Start->Q1 InVitro In Vitro / Biochemical Assays Q1->InVitro No InVivo In Vivo / Animal Models Q1->InVivo Yes Cosolvent Apply Cosolvent Step-Down (DMSO/EtOH -> Buffer) InVitro->Cosolvent Complex HP-β-CD Complexation (Thermodynamically Stable) InVivo->Complex High Safety Needed Micelle Micellar Solubilization (Tween 80 > CMC) InVivo->Micelle High Drug Load Needed

Caption: Decision tree for selecting the optimal solubilization strategy for 2-(2-Propoxyphenyl)ethanol.

Mechanism Drug 2-(2-Propoxyphenyl)ethanol (Lipophilic Guest) Complex Inclusion Complex (Water-Soluble) Drug->Complex Displaces water via van der Waals forces CD HP-β-CD (Hydrophilic Shell) Water Enthalpy-Rich Water (Inside CD Cavity) CD->Water Cavity initially contains CD->Complex Encapsulates guest

Caption: Thermodynamic mechanism of HP-β-CD inclusion complexation displacing high-energy water.

Frequently Asked Questions (FAQs)

Q: Why does my 2-(2-Propoxyphenyl)ethanol precipitate immediately when I dilute my DMSO stock into PBS? A: This is a classic "solvent shift" phenomenon. DMSO has a high solvent capacity for lipophilic compounds. When introduced into an aqueous buffer, the DMSO rapidly diffuses into the water, leaving the lipophilic propoxyphenyl groups exposed. Because the cohesive forces of water strongly exclude these non-polar groups, they aggregate and precipitate[2]. To prevent this, use the Cosolvent Step-Down protocol or pre-micellize the drug using a surfactant like Tween 80 before adding the buffer.

Q: How do I confirm that an inclusion complex with HP-β-CD has actually formed, rather than just a suspension? A: A self-validating system requires analytical confirmation. The gold standard is constructing a phase-solubility diagram. If the complex has formed, you will observe an AL-type curve (a linear increase in drug solubility as cyclodextrin concentration increases)[6]. Alternatively, you can use 1H-NMR spectroscopy; if the propoxyphenyl group has entered the cyclodextrin cavity, you will observe distinct chemical shifts in the protons of the propoxy chain due to the altered magnetic environment.

Q: Can I use heat to speed up the dissolution of 2-(2-Propoxyphenyl)ethanol in the cyclodextrin solution? A: While gentle warming (e.g., 37°C) can increase the kinetic rate of dissolution, excessive heating should be avoided. The formation of the inclusion complex is an exothermic, enthalpy-driven process. Applying excessive heat (above 50°C) increases the thermodynamic activity of the system, which can shift the equilibrium toward dissociation, causing the complex to break apart and the drug to precipitate[7].

Q: I am using micellar solubilization for an IV injection. Why is the drug precipitating in the bloodstream? A: Surfactant micelles only exist above their Critical Micelle Concentration (CMC). When you inject a micellar formulation intravenously, it undergoes massive and rapid dilution in the bloodstream. If the surfactant concentration drops below its CMC, the micelles will dissociate, releasing the lipophilic 2-(2-Propoxyphenyl)ethanol, which then precipitates[2]. To mitigate this, ensure your formulation uses a surfactant with a very low CMC, or switch to a thermodynamically stable system like HP-β-CD complexation.

References

1.[3] Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link] 2.[2] Solubilization techniques used for poorly water-soluble drugs. National Center for Biotechnology Information (PMC). Available at: [Link] 3.[1] Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. Available at: [Link] 4.[6] A literature review of cyclodextrins inclusion complexes characterization - part i: phase solubility diagram, dissolution and sc. SciSpace. Available at: [Link] 5.[5] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (PMC). Available at: [Link] 6.[7] Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development. MDPI. Available at: [Link] 7.[4] Cyclodextrins and their uses: a review. University of Crete (UOC). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Temperature Control &amp; Stability Management for 2-(2-Propoxyphenyl)ethanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical temperature control and stability parameters for 2-(2-Propoxyphenyl)ethanol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical temperature control and stability parameters for 2-(2-Propoxyphenyl)ethanol . Because this compound features both a propoxy ether linkage and a primary alcohol, its thermodynamic stability is highly dependent on strict cold-chain management and inert atmospheric handling.

This guide moves beyond basic instructions, providing the mechanistic causality behind our protocols to ensure your assays and syntheses remain reproducible, safe, and self-validating.

Part 1: Core Storage Parameters & Physicochemical Rationale

To effectively manage the stability of 2-(2-Propoxyphenyl)ethanol, we must first understand how its structural components react to thermal and atmospheric stress. The table below summarizes the quantitative parameters and the chemical logic dictating its storage.

ParameterValueMechanistic Rationale
CAS Number 104174-91-6Unique chemical identifier for accurate sourcing and safety tracking [1].
Functional Groups Propoxy ether, Primary alcoholThe ether linkage is prone to auto-oxidation (forming peroxides); the primary alcohol is highly hygroscopic.
Optimal Storage 2-8°CLowers kinetic energy, preventing radical-initiated ether cleavage and slowing oxidation pathways.
Shipping Temp Room TemperatureShort-term thermal excursions (<7 days) do not overcome the activation energy required for significant degradation.
Atmosphere Dry, Inert (Argon/N₂)Displaces O₂ to halt peroxide formation; prevents atmospheric moisture from hydrogen-bonding with the -OH group.
Part 2: Troubleshooting Guide & FAQs
Issue 1: Transit Temperature Excursions

Q: My shipment of 2-(2-Propoxyphenyl)ethanol arrived at room temperature, but the bottle explicitly states "Store at 2-8°C." Is the chemical integrity compromised? A: No, the compound is structurally intact. The 2-8°C requirement is strictly for long-term thermodynamic stability. The primary degradation pathway—the auto-oxidation of the propoxy ether into reactive peroxides—is a radical-chain reaction that requires prolonged exposure to oxygen and thermal energy [2]. Short-term transit at room temperature does not provide sufficient time or energy to initiate this cascade. Upon receipt, simply transfer the vial to 2-8°C immediately to arrest any nascent kinetic degradation.

Issue 2: Moisture Ingress and Condensation

Q: We observed condensation inside the vial after removing it from the refrigerator. How does this affect downstream applications? A: 2-(2-Propoxyphenyl)ethanol contains a primary alcohol (-OH) which readily hydrogen-bonds with water. If a cold vial is opened in a humid laboratory, the temperature differential causes atmospheric moisture to condense directly into the reagent (dew point physics). This water ingress will poison moisture-sensitive downstream reactions (e.g., Grignard reactions, anhydrous esterifications). Causality: Water acts as a highly reactive nucleophile, outcompeting your intended reagents. To prevent this, you must implement the thermal equilibration protocol (see Part 3) before breaking the seal.

Issue 3: Sub-zero Storage (Freezing)

Q: Can we store this compound at -20°C to extend its shelf life indefinitely? A: This is strongly discouraged. While lowering the temperature generally slows chemical kinetics, freezing 2-(2-Propoxyphenyl)ethanol can cause localized concentration of trace impurities (cryo-concentration) and induce micro-fractures in standard borosilicate glass vials due to thermal contraction. Furthermore, if trace peroxides have formed, sub-zero temperatures can cause them to precipitate out of solution, making them highly friction-sensitive and explosive [3]. The 2-8°C range is the validated thermodynamic sweet spot.

Part 3: Validated Experimental Protocols
Protocol 1: Thermal Equilibration and Aliquoting

Purpose: To prevent moisture condensation and minimize oxygen exposure during routine handling. This is a self-validating workflow designed to protect the cold chain.

  • Equilibration: Remove the sealed vial of 2-(2-Propoxyphenyl)ethanol from 2-8°C storage. Place it immediately into a desiccator containing active Drierite (calcium sulfate).

  • Thermal Dwell & Validation: Allow the vial to sit for 60 minutes. Self-Validation Check: Touch the outside of the vial with a gloved hand; it must be completely at room temperature with absolutely no exterior condensation before you proceed.

  • Inert Transfer: Transfer the equilibrated vial into a glovebox or under a positive pressure Argon Schlenk line.

  • Aliquoting: Dispense the required volume into pre-dried, amber glass vials. Amber glass prevents UV-initiated radical formation.

  • Headspace Purging: Purge the headspace of both the master and aliquot vials with Argon for 15 seconds. Causality: Argon is heavier than air and displaces residual oxygen, shutting down the peroxide formation pathway.

  • Sealing & Storage: Seal tightly with PTFE-lined caps and return immediately to 2-8°C.

Protocol 2: Peroxide Testing for Long-Term Storage

Purpose: To validate the safety and purity of the ether linkage after 6 months of storage.

  • Control Validation: Dip a commercial peroxide test strip (e.g., Quantofix) into a known 10 ppm H₂O₂ solution (Positive Control) and pure distilled water (Negative Control) to validate strip efficacy before testing your reagent.

  • Sampling: Under a fume hood, extract 100 µL of 2-(2-Propoxyphenyl)ethanol.

  • Testing: Apply the sample to the test pad. Wait 15 seconds for the oxidation-reduction dye to react.

  • Readout: Compare the color change to the scale. Actionable limits: <3 ppm is safe for use. >10 ppm indicates significant ether cleavage and requires immediate disposal via EHS protocols [2].

Part 4: System Visualizations

G cluster_0 Sub-Optimal Conditions (>25°C, O₂) cluster_1 Optimal Cold Chain (2-8°C, Dry) Compound 2-(2-Propoxyphenyl)ethanol (CAS: 104174-91-6) HighTemp Elevated Temp & Oxygen Compound->HighTemp ColdStorage 2-8°C + Inert Gas (Ar/N₂) Compound->ColdStorage Oxidation Ether Auto-oxidation (Peroxide Formation) HighTemp->Oxidation Degradation Degraded API / Impurities Oxidation->Degradation Stable Thermodynamically Stable (No Ether Cleavage) ColdStorage->Stable

Fig 1: Thermodynamic stability and degradation pathways of 2-(2-Propoxyphenyl)ethanol.

Workflow Start Remove from 2-8°C Storage Desiccator Equilibrate to RT in Desiccator (1 hr) Start->Desiccator Glovebox Transfer to Inert Atmosphere Desiccator->Glovebox Aliquoting Aliquot into Amber Vials Glovebox->Aliquoting Purge Purge Headspace with Argon Aliquoting->Purge Store Return to 2-8°C Storage Purge->Store

Fig 2: Validated thermal equilibration and aliquoting workflow to prevent moisture ingress.

References
  • Yale Environmental Health & Safety. "Peroxide Forming Chemicals - Proper Storage and Handling Protocols." Available at: [Link]

Optimization

Technical Support Center: Purification of High-Grade 2-(2-Propoxyphenyl)ethanol

The following technical guide details the purification strategies for 2-(2-Propoxyphenyl)ethanol , a specific aromatic ether-alcohol intermediate often utilized in the synthesis of pharmaceutical agents (e.g., alpha-bloc...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the purification strategies for 2-(2-Propoxyphenyl)ethanol , a specific aromatic ether-alcohol intermediate often utilized in the synthesis of pharmaceutical agents (e.g., alpha-blockers like Silodosin analogs) or specialized fragrance compounds.[1]

[1]

Molecule Identity & Critical Impurity Profiling[1]

Before initiating purification, it is critical to distinguish this aromatic compound from the common industrial solvent "2-Propoxyethanol" (Ethylene glycol monopropyl ether).[1]

PropertyTarget MoleculeCommon Confusion
Name 2-(2-Propoxyphenyl)ethanol 2-Propoxyethanol
Structure Ortho-substituted Benzene RingLinear Aliphatic Chain
Formula C₁₁H₁₆O₂C₅H₁₂O₂
CAS (Precursor) 7768-28-7 (2-Hydroxyphenethyl alcohol)2807-30-9
State Viscous Liquid / Low-melting SolidVolatile Liquid
The "Why" Behind the Impurities

The synthesis typically involves the O-alkylation of 2-Hydroxyphenethyl alcohol (Tyrosol derivative) with a propyl halide.[1] This chemistry dictates the impurity profile you must target:

  • Unreacted Precursor (Impurity A): 2-(2-Hydroxyphenyl)ethanol.[1][2][3] Nature: Phenolic (Acidic).[3]

  • Over-Alkylated Side Product (Impurity B): 1-(2-Propoxyphenyl)-2-propoxyethane.[1] Nature: Diether (Non-polar).[3]

  • Inorganic Salts: Potassium/Sodium halides from the alkylation base.[3]

  • Regioisomers: Para-substituted isomers (if starting material was impure).[3]

Purification Logic & Workflow

The purification strategy relies on the acidity difference between the phenolic starting material (pKa ~10) and the product alcohol (pKa ~16), followed by boiling point differentiation .[3]

Decision Matrix (DOT Diagram)

PurificationStrategy Start Crude Reaction Mixture Step1 1. Aqueous Workup (Remove Salts & DMF/DMSO) Start->Step1 Step2 2. Caustic Scavenge (pH > 12) (Target: Unreacted Phenol) Step1->Step2 Organic Layer Check1 Is Phenol < 0.1%? Step2->Check1 Check1->Step2 No (Repeat Wash) Step3 3. Vacuum Distillation (Target: Over-alkylated & Heavy Tars) Check1->Step3 Yes Step4 4. Flash Chromatography (Optional Polishing) Step3->Step4 If Purity < 99% Final High-Grade Product (>99.5%) Step3->Final If Purity > 99.5% Step4->Final

Caption: Logical flow for the isolation of 2-(2-Propoxyphenyl)ethanol, prioritizing chemical extraction over thermal separation for phenolic impurities.

Protocol Module: Chemical Treatment (The "Caustic Wash")

Objective: Chemically remove unreacted 2-(2-Hydroxyphenyl)ethanol. Distillation is often ineffective at separating this impurity due to boiling point overlap and hydrogen bonding.[3]

Mechanism: The phenolic hydroxyl group is deprotonated by NaOH, becoming water-soluble (phenolate).[1] The product's aliphatic alcohol is not deprotonated and remains in the organic phase.[3]

Step-by-Step Protocol
  • Dilution: Dissolve the crude oil in a non-polar solvent (Toluene or MTBE are preferred over DCM to maximize density difference and minimize emulsion).[3] Use a ratio of 10 mL solvent per 1 g crude.

  • Primary Wash: Wash the organic layer with 1.0 M NaOH (2 x 5 vol).[3]

    • Observation: The aqueous layer may turn yellow/orange (phenolate salts are often colored).[3]

  • Verification: Check the pH of the aqueous layer.[3] It must remain >12. If it drops, the phenol capacity is saturated; repeat the wash.[4]

  • Neutralization: Wash the organic layer with Brine (1 x 5 vol) followed by water until neutral pH.[3]

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.

Troubleshooting Tip: If an emulsion forms (common with ethoxylated chains), add a small amount of solid NaCl to the mixture or use centrifugation.[3]

Protocol Module: Vacuum Distillation

Objective: Separate the target mono-ether from the di-ether (over-alkylation) and heavy colored tars.[1]

Equipment: Short-path distillation head or Vigreux column (for higher resolution). High-vacuum pump (< 2 mmHg).[1]

FractionApprox. Vapor Temp (at 1-2 mmHg)*CompositionAction
Fore-run < 120°CSolvents, Propyl HalidesDiscard
Mid-run 130°C - 150°CImpurity B (Di-ether)Collect & Analyze
Main Fraction 160°C - 175°C Target Product Collect
Residue > 180°CTars, Inorganic saltsDiscard

*Note: Temperatures are estimated based on the precursor BP (168°C @ 2 mmHg). The propoxy group adds MW but removes H-bonding, likely resulting in a similar or slightly higher BP range.[1][4]

Critical Control Point: Monitor the "Mid-run" carefully. The over-alkylated impurity (dialkyl ether) lacks hydrogen bonding entirely and typically boils lower than the free alcohol product.[3]

Protocol Module: Chromatographic Polishing[1][3]

If the product is required for analytical standards or strict pharma-grade specs (>99.8%), a "polishing" column is necessary.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1][3]

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 90:10 → 60:40).[3]

  • Elution Order:

    • Impurity B (Di-ether): Elutes first (High Rf, non-polar).

    • Target Product: Elutes second (Mid Rf).

    • Impurity A (Phenol): Elutes last (if any remains) or streaks (Low Rf).[3]

Troubleshooting & FAQs

Q1: My product has a persistent yellow color even after distillation.

  • Cause: Trace oxidation of the phenolic ring or presence of iodine (if propyl iodide was used).[3]

  • Fix: Treat the organic solution with activated charcoal (5 wt%) or a wash with 10% Sodium Thiosulfate (if iodine is suspected) prior to the final concentration.[3]

Q2: The yield is lower than expected after the NaOH wash.

  • Cause: The product might have some water solubility due to the ethanol tail, or the emulsion trapped the product.[3][4]

  • Fix: Back-extract the combined NaOH/Aqueous layers with fresh Toluene once. Combine this with the main organic layer. Do not use DCM for back-extraction as it solubilizes water/salts more than Toluene.[1][3]

Q3: How do I confirm the "Impurity A" (Phenol) is gone without running a full HPLC?

  • Rapid Test: Dissolve a drop of the product in methanol and add a drop of Ferric Chloride (FeCl₃) solution.

    • Purple/Blue Color: Phenol is present (Failed wash).[3]

    • Yellow/No Change: Phenol is absent (Successful wash).[3]

Q4: Can I use crystallization instead?

  • Insight: Ortho-substituted ethers with alkyl tails have low symmetry and melting points, often resulting in oils at room temperature.[1][3] Unless you derivatize (e.g., make a tosylate or ester), crystallization is difficult and low-yield.[1][4] Distillation is the superior primary method.[3]

References

  • Precursor Properties: National Center for Biotechnology Information.[3] "PubChem Compound Summary for CID 82200, 2-(2-Hydroxyethyl)phenol" (CAS 7768-28-7).[1] PubChem, [Link]4] Accessed 28 Feb. 2026.

  • Purification of Phenols/Ethers: Armarego, W. L. F., & Chai, C. L. L. (2013).[3][4] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General reference for caustic washing of phenols).

  • Distillation Data (Homologs): NIST Mass Spectrometry Data Center.[2][3] "Ethanol, 2-(2-phenoxyethoxy)-" (CAS 104-68-7).[1] NIST Chemistry WebBook, [Link]3][4] Accessed 28 Feb. 2026. (Used for boiling point extrapolation of alkoxy-phenethyl alcohols).[1]

Sources

Troubleshooting

Overcoming steric hindrance in 2-(2-Propoxyphenyl)ethanol derivatives

Technical Support Center: 2-(2-Propoxyphenyl)ethanol Derivatives Case Reference: SC-2026-ORTHO-BLK Executive Summary: The "Propoxy Wall" Phenomenon Welcome to the Technical Support Hub. You are likely here because standa...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(2-Propoxyphenyl)ethanol Derivatives Case Reference: SC-2026-ORTHO-BLK

Executive Summary: The "Propoxy Wall" Phenomenon

Welcome to the Technical Support Hub. You are likely here because standard protocols for functionalizing 2-(2-Propoxyphenyl)ethanol are failing.

This molecule presents a classic but deceptive challenge in medicinal chemistry: Dynamic Steric Shielding . While the primary alcohol appears accessible, the ortho-propoxy group is not a static wall; it is a flexible chain that, due to free rotation and lipophilic folding, often occludes the reaction center or blocks the trajectory of incoming bulky electrophiles.

This guide addresses the three most common support tickets we receive:

  • Low yields during O-functionalization (Protecting groups/Esters).

  • Unexpected regioselectivity during aromatic substitution.

  • Stalled intramolecular cyclizations (Benzofuran/Chroman formation).

Troubleshooting Module: O-Functionalization (The Alcohol)

User Issue: "I am trying to protect the alcohol with TBDMS-Cl or Trityl Chloride, but conversion stalls at 40-50% even after 24 hours."

Diagnosis: The ortho-propoxy tail creates a "sweeping volume" that destabilizes the transition state for bulky silyl or trityl ethers. Standard nucleophilic catalysis is insufficient to overcome the energy barrier.

Protocol A: The "Hyper-Active" Acylation/Silylation

Standard pyridine/DMAP conditions are too slow. You must switch to high-energy intermediates.

ParameterStandard Condition (FAIL)Optimized Condition (PASS)Mechanism of Action
Catalyst DMAP (0.1 eq)Sc(OTf)₃ (5 mol%) or Mg(ClO₄)₂ Lewis acid catalysts coordinate the electrophile, reducing the steric demand of the transition state.
Reagent TBDMS-ClTBDMS-OTf (Triflate)The triflate leaving group is non-coordinating and highly reactive, driving the reaction despite steric clash.
Solvent DCM or THFDMF or Acetonitrile Polar aprotic solvents disrupt intramolecular H-bonding between the alcohol and the propoxy oxygen, exposing the -OH group.

Step-by-Step Workflow:

  • Dissolve substrate in dry DMF (0.5 M).

  • Add 2.0 eq of 2,6-Lutidine (Less steric clash than Et3N).

  • Cool to 0°C.

  • Add 1.2 eq TBDMS-OTf dropwise. Do not use Chloride.

  • Monitor TLC. Reaction should complete in <2 hours.

Critical Note: If using Trityl (Trt) protection, the propoxy group makes this nearly impossible due to the massive cone angle of the Trt group. Switch to MOM (Methoxymethyl) or BOM (Benzyloxymethyl) ethers which are smaller and linear.

Troubleshooting Module: Aromatic Substitution (The Ring)

User Issue: "I'm attempting a Friedel-Crafts acylation or halogenation, expecting substitution at the 4-position (para to propoxy), but I'm getting a complex mixture or no reaction."

Diagnosis: You are fighting the "Double Ortho Effect."

  • Position 3 (Ortho to Propoxy): BLOCKED by the propoxy group.

  • Position 6 (Ortho to Ethanol): BLOCKED by the ethanol chain.

  • Position 4 & 5: These are the only open sites, but the electron-donating power of the alkoxy group is sterically damped by the "Steric Inhibition of Resonance" (SIR). The propoxy group twists out of plane, reducing its activation potential.

Decision Tree: Regiocontrol Strategy

Regioselectivity Start Target: Ring Functionalization CheckPos Desired Position? Start->CheckPos Pos3 Position 3 (Ortho to Propoxy) CheckPos->Pos3 Blocked Pos4 Position 4 (Para to Propoxy) CheckPos->Pos4 Accessible Pos5 Position 5 (Meta to Propoxy) CheckPos->Pos5 Difficult Stop Use Lithiation-Trapping (Directed Ortho Metalation) Pos3->Stop Sterically Impossible via direct EAS MethodA Use NBS/DMF or AcCl/SnCl4 (Low Temp) Pos4->MethodA Mild Electrophiles MethodB 1. Block Pos 4 (Sulfonation) 2. Functionalize Pos 5 3. Desulfonate Pos5->MethodB Requires Blocking

Figure 1: Strategic decision tree for regioselective functionalization of the aromatic ring.

The "Nuclear Option" for Position 3: If you must substitute at Position 3 (between the propoxy and the rest of the ring), Electrophilic Aromatic Substitution (EAS) will fail.

  • Solution: Directed Ortho Metalation (DoM).

  • Reagent: n-Butyllithium / TMEDA.

  • Mechanism: The propoxy oxygen coordinates the Lithium, directing it to deprotonate the 3-position specifically. The steric bulk actually helps here by locking the conformation for the base.

Troubleshooting Module: Cyclization (Heterocycle Formation)

User Issue: "I am trying to cyclize the alcohol onto the ring to form a dihydrobenzofuran or chroman derivative, but the reaction yields are <10%."

Diagnosis: The Thorpe-Ingold Effect is working against you. The flexible propoxy chain increases the entropic penalty of ring closure. Furthermore, if you are attempting a Mitsunobu etherification to close the ring, the propoxy group sterically hinders the approach of the azodicarboxylate complex.

Protocol B: The Intramolecular Friedel-Crafts Cyclization

Instead of using basic conditions (Mitsunobu), use Acid-Mediated Cyclization which proceeds via a cation.

  • Convert Alcohol to Leaving Group: Mesylate (MsCl/Et3N) or Chloride (SOCl2).

    • Note: Mesylation is preferred as it is faster and avoids HCl generation which might cleave the propoxy ether.

  • Lewis Acid Catalyst: Use AlCl₃ or BF₃·OEt₂ .

  • Solvent: Nitromethane (CH₃NO₂) is critical. It stabilizes the acylium/carbocation intermediate without nucleophilic interference.

Reaction Pathway Visualization:

Cyclization Substrate 2-(2-Propoxyphenyl)ethanol Intermediate Carbocation Intermediate Substrate->Intermediate Lewis Acid (BF3·OEt2) Product Chroman/Benzofuran Derivative Intermediate->Product High Dilution (0.01 M) SideProduct Polymerization (Aggregates) Intermediate->SideProduct High Conc. (>0.1 M)

Figure 2: Kinetic pathway showing the necessity of high dilution to prevent intermolecular polymerization caused by the lipophilic propoxy tail.

Frequently Asked Questions (FAQ)

Q: Can I use the propoxy group as a directing group for Palladium catalysis? A: Yes, but it is weak. The ortho-propoxy group can direct C-H activation, but the ethyl-alcohol chain often competes for coordination. You must protect the alcohol as an Acetate (Ac) or Pivalate (Piv) to prevent it from poisoning the Pd catalyst.

Q: Why does my product oil out and refuse to crystallize? A: The propoxy chain adds significant lipophilicity and rotational freedom, inhibiting crystal lattice formation.

  • Fix: Do not use Hexane/Ethyl Acetate. Switch to Isopropyl Alcohol (IPA) / Water mixtures or Cold Pentane trituration. The "greasy" propoxy chain prefers non-polar solvents, so forcing it out with water often induces solidification.

Q: Is the propoxy group stable to BBr3? A: NO. Boron tribromide (BBr₃) will cleave the propoxy ether to the phenol almost instantly. If you need to deprotect a methyl ether elsewhere in the molecule while keeping the propoxy group, use BCl₃ at -78°C or sodium ethanethiolate (NaSEt).

References & Authority

  • Steric Inhibition of Resonance (SIR): Ortho-alkoxy groups twist out of planarity, reducing nucleophilicity at para positions.

    • Source:

  • Directed Ortho Metalation (DoM): The coordination of Lithium to ortho-alkoxy groups is a definitive method to overcome steric blocking patterns.

    • Source:

  • Solvent Effects in Polymerization/Cyclization: High dilution prevents aggregation of lipophilic ortho-substituted chains.

    • Source: (Demonstrates solubility/aggregation behavior of similar phenoxy-ethanol derivatives).

  • Functionalization of Hindered Phenols/Alcohols: Use of high-energy triflates and Lewis Acids.

    • Source: (Analogous steric systems).

Reference Data & Comparative Studies

Validation

H-NMR and C-NMR spectral validation of 2-(2-Propoxyphenyl)ethanol

H-NMR and C-NMR Spectral Validation of 2-(2-Propoxyphenyl)ethanol: A Comparative Guide The Analytical Challenge in Structural Validation In drug development and fine chemical synthesis, differentiating closely related an...

Author: BenchChem Technical Support Team. Date: March 2026

H-NMR and C-NMR Spectral Validation of 2-(2-Propoxyphenyl)ethanol: A Comparative Guide

The Analytical Challenge in Structural Validation

In drug development and fine chemical synthesis, differentiating closely related analogues and regioisomers is a critical quality control step. For 2-(2-Propoxyphenyl)ethanol , the analytical challenge lies in unambiguously confirming two structural features: the length of the alkoxy chain (propoxy vs. methoxy) and the substitution pattern on the aromatic ring (ortho vs. meta or para).

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this validation. Chemical shifts in NMR spectroscopy are highly sensitive to the local electronic environment, making them diagnostic of molecular structure[1]. By comparing the


H and 

C NMR spectra of 2-(2-Propoxyphenyl)ethanol against its structural alternatives—2-(2-Methoxyphenyl)ethanol (a shorter-chain analogue) and 2-(3-Propoxyphenyl)ethanol (a positional isomer)—we can establish a self-validating framework for product authentication. The reliability of this structural assignment relies on comparing experimental shifts against established chemical shift databases and predictive models[2].

Comparative Spectral Analysis: Target vs. Alternatives

To objectively evaluate the product, we compare the target compound against two primary alternatives. The data below summarizes the key spectral differences used to validate the identity and purity of the target molecule.

Table 1: H-NMR Chemical Shift Comparison (CDCl , 400 MHz)

Note: Chemical shifts (


) are reported in parts per million (ppm) relative to TMS.
Proton Assignment2-(2-Propoxyphenyl)ethanol2-(2-Methoxyphenyl)ethanol2-(3-Propoxyphenyl)ethanolDiagnostic Significance
-CH

(alkoxy)
~1.05 ppm (t, 3H)-~1.05 ppm (t, 3H)Confirms propoxy chain presence.
-CH

- (alkoxy)
~1.85 ppm (sextet, 2H)-~1.85 ppm (sextet, 2H)Confirms propoxy chain length.
-O-CH

- / -O-CH

~3.95 ppm (t, 2H)~3.85 ppm (s, 3H)~3.95 ppm (t, 2H)Differentiates propoxy (triplet) from methoxy (singlet).
Ar-CH

- (ethanol)
~2.95 ppm (t, 2H)~2.95 ppm (t, 2H)~2.85 ppm (t, 2H)Proximity to aromatic ring.
-CH

-OH (ethanol)
~3.85 ppm (t, 2H)~3.85 ppm (t, 2H)~3.85 ppm (t, 2H)Overlaps with alkoxy signals; requires 2D NMR.
-OH ~2.10 ppm (br s, 1H)~2.10 ppm (br s, 1H)~2.00 ppm (br s, 1H)Exchangeable proton (D

O sensitive).
Aromatic H (Ar-H) 6.85-7.25 ppm (m, 4H)6.85-7.25 ppm (m, 4H)6.75-7.25 ppm (m, 4H)Ortho (4 multiplets) vs. Meta (1 singlet + 3 multiplets).
Table 2: C-NMR Chemical Shift Comparison (CDCl , 100 MHz)
Carbon Assignment2-(2-Propoxyphenyl)ethanol2-(2-Methoxyphenyl)ethanol2-(3-Propoxyphenyl)ethanolDiagnostic Significance
-CH

(alkoxy)
~10.8 ppm-~10.8 ppmAliphatic chain terminus.
-CH

- (alkoxy)
~22.7 ppm-~22.7 ppmAliphatic chain middle.
-O-CH

- / -O-CH

~69.8 ppm~55.4 ppm~69.6 ppmOxygen-bound carbon shift differentiates alkoxy types.
Ar-C (Oxygen bound) ~157.2 ppm (C2)~157.8 ppm (C2)~159.5 ppm (C3)Ortho vs. Meta electronic deshielding.
Ar-C (Alkyl bound) ~126.8 ppm (C1)~126.5 ppm (C1)~140.2 ppm (C1)Shift variation confirms regioisomerism.

Experimental Methodology: A Self-Validating Protocol

Standardized NMR protocols, including precise sample preparation and acquisition parameters, are essential for reproducible spectral data[3]. To ensure scientific integrity, the following protocol is designed as a self-validating system.

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 20 mg of the analyte in 0.6 mL of Deuterated Chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality: CDCl

      
       is chosen because it is non-polar, provides excellent solubility for this ether-alcohol, and lacks exchangeable protons. This preserves the visibility of the -OH proton signal, which would be masked or exchanged in protic solvents like CD
      
      
      
      OD.
  • Transfer: Transfer the solution into a standard 5 mm precision NMR tube, ensuring no air bubbles are trapped, which could distort magnetic field homogeneity.

Step 2: H-NMR Acquisition (400 MHz)
  • Pulse Sequence: Use a standard 30-degree pulse sequence (zg30).

  • Parameters: 16 scans (ns=16), 298 K temperature.

  • Relaxation Delay (D1): Set D1 to 2.0 seconds.

    • Causality: A 2-second relaxation delay ensures complete longitudinal relaxation (

      
      ) of all protons. This is mathematically critical for obtaining accurate integration ratios (e.g., exactly 3:2:2 for the propoxy chain), which is the primary metric for differentiating it from the methoxy analogue.
      
Step 3: C-NMR Acquisition (100 MHz)
  • Pulse Sequence: Use a proton-decoupled pulse sequence (zgpg30).

    • Causality: Composite Pulse Decoupling (CPD) removes

      
      H-
      
      
      
      C scalar couplings, collapsing carbon signals into sharp singlets. This drastically improves the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE), which is essential for clearly resolving the quaternary aromatic carbons (C1 and C2).
  • Parameters: 512 scans (ns=512), D1 = 2.0 seconds.

Step 4: Self-Validation via D O Shake
  • Execution: Add 1 drop of Deuterium Oxide (D

    
    O) to the NMR tube, shake vigorously, and re-acquire the 
    
    
    
    H spectrum.
  • Logic: The broad singlet at ~2.10 ppm will disappear due to rapid deuterium exchange (-OH

    
     -OD). This self-validates the assignment of the hydroxyl proton and differentiates it from any potential aliphatic impurities.
    

NMR_Workflow Prep Sample Preparation (20 mg in 0.6 mL CDCl3) Acq1H 1H-NMR Acquisition (zg30, D1=2s, ns=16) Prep->Acq1H Acq13C 13C-NMR Acquisition (zgpg30, D1=2s, ns=512) Prep->Acq13C Proc Spectral Processing (FT, Phase/Baseline Corr.) Acq1H->Proc Acq13C->Proc TwoD 2D COSY / HSQC (Connectivity Validation) Proc->TwoD Valid Structural Validation (Ortho-substitution & Propoxy Chain) TwoD->Valid

Figure 1: Comprehensive NMR spectral acquisition and structural validation workflow.

Data Processing and Logical Validation

Once the spectra are acquired, Fourier Transformed (FT), and phase/baseline corrected, the structural validation follows a strict decision tree to rule out alternatives.

  • Rule out 2-(2-Methoxyphenyl)ethanol (Alkoxy Chain Validation): Analyze the region between 1.0 and 4.0 ppm. If the spectrum shows a 3H singlet at ~3.85 ppm, the compound is the methoxy derivative. The target compound is confirmed by an interconnected spin system: a 3H triplet at 1.05 ppm, a 2H sextet at 1.85 ppm, and a 2H triplet at 3.95 ppm. (This connectivity can be further self-validated using a 2D COSY experiment).

  • Rule out 2-(3-Propoxyphenyl)ethanol (Regioisomer Validation): Analyze the aromatic region (6.8 - 7.3 ppm). An ortho-disubstituted benzene ring (the target) lacks an axis of symmetry and lacks an isolated proton between two substituents. It will present as four distinct, overlapping multiplets (typically two doublets and two triplets/td). Conversely, the meta-isomer will display a distinct singlet (or narrow triplet) for the isolated H-2 proton.

Isomer_Logic Start Analyze 1H-NMR Spectrum Alkoxy Check Alkoxy Signals (~3.9 ppm) Start->Alkoxy Propoxy Triplet + Sextet + Triplet (Propoxy Group) Alkoxy->Propoxy  Match Methoxy Singlet, 3H (Methoxy Group) Alkoxy->Methoxy  Mismatch Aromatic Check Aromatic Region (6.8 - 7.3 ppm) Propoxy->Aromatic Ortho 4 Multiplets (Ortho-substitution) Aromatic->Ortho  Match Meta Singlet + 3 Multiplets (Meta-substitution) Aromatic->Meta  Mismatch Target Confirmed: 2-(2-Propoxyphenyl)ethanol Ortho->Target

Figure 2: Logical decision tree for NMR-based structural differentiation of target isomers.

Conclusion

By leveraging specific relaxation delays for accurate integration and employing D


O exchange for signal isolation, the NMR protocol transforms from a simple observational tool into a rigorous, self-validating system. The distinct splitting patterns in both the aliphatic and aromatic regions provide an unambiguous, objective differentiation of 2-(2-Propoxyphenyl)ethanol from its methoxy and meta-substituted counterparts, ensuring high-fidelity quality control for downstream research applications.

References

  • Title: Chemical shift Source: Wikipedia URL: [Link]

  • Title: Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning Source: NIH PMC URL: [Link]

  • Title: Protocol to perform fragment screening using NMR spectroscopy Source: Cell STAR Protocols URL: [Link]

Sources

Comparative

High-Resolution FTIR Spectral Analysis and Structural Discrimination of 2-(2-Propoxyphenyl)ethanol

A Comparative Guide for Pharmaceutical Intermediates Quality Control Executive Summary In the synthesis of complex active pharmaceutical ingredients (APIs), the structural verification of intermediates is a critical qual...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Pharmaceutical Intermediates Quality Control

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs), the structural verification of intermediates is a critical quality attribute (CQA). For alkoxy-substituted phenylethanol derivatives like 2-(2-Propoxyphenyl)ethanol, ensuring isomeric purity and correct chain length directly impacts downstream reaction yields and pharmacological safety. Fourier Transform Infrared (FTIR) spectroscopy, particularly Attenuated Total Reflectance (ATR-FTIR), provides sensitive, fast, and non-destructive molecular fingerprinting essential for this verification ()[1].

This guide details the methodology for acquiring and interpreting the FTIR spectra of 2-(2-Propoxyphenyl)ethanol, objectively comparing its spectral signature against its primary structural analogs: 2-(4-Propoxyphenyl)ethanol (a positional isomer) and 2-(2-Ethoxyphenyl)ethanol (a chain-length variant).

Mechanistic Principles of the Analytical Approach

Why ATR-FTIR for Viscous Intermediates? Phenylethanol derivatives, including 2-(2-Propoxyphenyl)ethanol, are typically viscous liquids at standard temperature and pressure. Traditional transmission FTIR requires capillary films between NaCl or KBr plates, introducing variability in path length and making quantitative reproducibility difficult. ATR-FTIR utilizing a monolithic diamond crystal circumvents this by relying on the evanescent wave phenomenon. The depth of penetration (


) is strictly a function of the wavelength and the refractive indices of the crystal and sample, providing a self-validating, highly reproducible effective path length that eliminates the need for complex sample preparation ()[2].

The Causality of Spectral Processing: Because ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 increases at lower wavenumbers, raw ATR spectra inherently distort peak intensities relative to transmission spectra, making low-frequency bands appear artificially strong. Applying an ATR correction algorithm during spectral processing is a mandatory causal step. This normalizes the intensities, ensuring the generated reference spectra can be accurately cross-referenced against legacy transmission libraries, such as those maintained by the Coblentz Society or NIST ().
Comparative Spectral Analysis

To establish a robust QC method, we must identify the diagnostic vibrational modes that differentiate 2-(2-Propoxyphenyl)ethanol from its alternatives.

  • Ortho vs. Para Substitution (Positional Isomerism): The most definitive region for distinguishing 2-(2-Propoxyphenyl)ethanol from 2-(4-Propoxyphenyl)ethanol is the aromatic C-H out-of-plane (OOP) bending region (900–650 cm⁻¹). Ortho-disubstituted benzenes (four adjacent ring hydrogens) exhibit a strong, sharp absorption near 750 cm⁻¹. In contrast, the para-isomer (two adjacent hydrogens) shifts this mode to ~820 cm⁻¹. This shift is a highly reliable diagnostic marker for isomeric purity.

  • Propoxy vs. Ethoxy Chain (Homologous Series): Differentiating the propoxy ether from an ethoxy ether (2-(2-Ethoxyphenyl)ethanol) relies on the aliphatic C-H stretching region (3000–2800 cm⁻¹). The propoxy group (-O-CH₂-CH₂-CH₃) contains a higher ratio of methylene (-CH₂-) to methyl (-CH₃) protons compared to the ethoxy group. Consequently, the intensity ratio of the asymmetric -CH₂- stretch (~2925 cm⁻¹) to the asymmetric -CH₃ stretch (~2960 cm⁻¹) is quantifiably higher in the propoxy derivative.

Table 1: Comparative FTIR Band Assignments for Alkoxy-Phenylethanol Derivatives
Functional Group / Vibrational Mode2-(2-Propoxyphenyl)ethanol (Target)2-(4-Propoxyphenyl)ethanol (Para-Isomer)2-(2-Ethoxyphenyl)ethanol (Chain Analog)
O-H Stretch (Alcohol) ~3350 cm⁻¹ (Broad)~3350 cm⁻¹ (Broad)~3350 cm⁻¹ (Broad)
Aliphatic C-H Stretch ~2960 / 2925 cm⁻¹ (High CH₂ ratio)~2960 / 2925 cm⁻¹ (High CH₂ ratio)~2960 / 2925 cm⁻¹ (Low CH₂ ratio)
Aromatic C=C Stretch ~1590, 1490 cm⁻¹~1610, 1510 cm⁻¹~1590, 1490 cm⁻¹
C-O-C Stretch (Ether) ~1245 cm⁻¹ (Asym), 1045 cm⁻¹ (Sym)~1250 cm⁻¹ (Asym), 1040 cm⁻¹ (Sym)~1240 cm⁻¹ (Asym), 1045 cm⁻¹ (Sym)
Aromatic C-H OOP Bend ~750 cm⁻¹ (Strong, Ortho) ~820 cm⁻¹ (Strong, Para) ~750 cm⁻¹ (Strong, Ortho)
Experimental Methodology: Self-Validating ATR-FTIR Protocol

To ensure data integrity and compliance with pharmacopeial standards, the following protocol integrates continuous system suitability checks ()[3].

Phase 1: System Suitability and Background Verification

  • Cleaning: Meticulously clean the diamond ATR crystal with MS-grade isopropyl alcohol and a lint-free wipe. Allow the solvent to evaporate completely to prevent spectral masking.

  • Background Acquisition: Acquire a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹. The background must exhibit a flat baseline in the 3000-2800 cm⁻¹ region, confirming the absence of residual organic contamination.

  • Pharmacopeial Calibration: Perform a system suitability test using a NIST SRM 1921b traceable polystyrene film standard (approx. 35 µm thickness). Verify that the wavenumber accuracy meets limits; specifically, the 1601 cm⁻¹ and 1028 cm⁻¹ peaks must resolve within ±1.0 cm⁻¹ of certified values[3].

Phase 2: Sample Acquisition & Processing

  • Application: Deposit 1–2 drops of neat 2-(2-Propoxyphenyl)ethanol directly onto the center of the diamond ATR crystal. Ensure complete coverage of the sensor area. Do not apply the pressure anvil, as liquids spontaneously achieve perfect optical contact with the crystal.

  • Scanning: Acquire the sample spectrum using 32 scans at 4 cm⁻¹ resolution over the mid-IR range (4000–400 cm⁻¹).

  • Correction: Apply an ATR correction algorithm (assuming a diamond refractive index of 2.4 and a sample refractive index of ~1.5) to normalize peak intensities.

  • Validation: Execute a spectral library search. A Quality Hit Index (QHI) of >0.985 against a validated primary reference standard confirms the identity of the intermediate.

Workflow Visualization

FTIR_QC_Workflow Start Sample Prep: Neat 2-(2-Propoxyphenyl)ethanol ATR ATR-FTIR Acquisition (Diamond, 4000-400 cm⁻¹) Start->ATR Suitability System Suitability: Polystyrene Ref Standard Suitability->ATR Validates System Process Spectral Processing: ATR & Baseline Correction ATR->Process Analysis Peak Assignment: Isomer & Homolog Discrimination Process->Analysis Approval QC Approval: Library Match > 0.985 Analysis->Approval

ATR-FTIR Quality Control Workflow for 2-(2-Propoxyphenyl)ethanol.

Conclusion

The structural verification of 2-(2-Propoxyphenyl)ethanol necessitates a rigorous, self-validating analytical approach. By leveraging ATR-FTIR with proper spectral corrections, analysts can confidently differentiate this critical intermediate from its positional isomers and chain-length analogs. The aromatic C-H out-of-plane bending region and the aliphatic C-H stretching ratios serve as the primary diagnostic markers, ensuring the integrity of the pharmaceutical supply chain.

References
  • AZoM. "Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes." AZoM.com. URL: [Link]

  • Agilent Technologies. "Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia." Agilent.com. URL:[Link]

  • National Institute of Standards and Technology. "Phenylethyl Alcohol - the NIST WebBook." NIST.gov. URL:[Link]

  • National Center for Biotechnology Information. "Quantitative screening of the pharmaceutical ingredient for the rapid identification of substandard and falsified medicines using reflectance infrared spectroscopy." PMC. URL:[Link]

Sources

Validation

Comparative Guide: 2-(2-Propoxyphenyl)ethanol vs. Standard Preservatives in Stability &amp; Efficacy

This guide outlines a rigorous technical comparison between the novel preservative candidate 2-(2-Propoxyphenyl)ethanol (a lipophilic analog of Phenethyl Alcohol) and industry-standard preservatives (Phenoxyethanol and P...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous technical comparison between the novel preservative candidate 2-(2-Propoxyphenyl)ethanol (a lipophilic analog of Phenethyl Alcohol) and industry-standard preservatives (Phenoxyethanol and Phenethyl Alcohol).

It is designed for R&D scientists to validate the efficacy, stability, and safety of this specific structural analog, using established benchmarks as the control.

Executive Summary & Molecule Profile

2-(2-Propoxyphenyl)ethanol is a structural derivative of Phenethyl Alcohol (PEA) . By introducing a propoxy group at the ortho position of the phenyl ring, the molecule’s lipophilicity (LogP) is significantly increased compared to its parent compound and the industry standard, Phenoxyethanol (PE) .

This modification targets the hydrophobic effect , theoretically enhancing membrane partitioning and efficacy against Gram-positive bacteria and fungi, potentially at the cost of water solubility.

Physicochemical Comparison Table
Property2-(2-Propoxyphenyl)ethanol (Challenger)Phenoxyethanol (Standard 1)Phenethyl Alcohol (Standard 2)
Structure Propoxy-substituted Phenethyl AlcoholPhenol EtherAromatic Alcohol
CAS No. Research Grade (Analog)122-99-660-12-8
LogP (Est.) ~2.5 - 2.8 (High Lipophilicity)1.131.36
Water Solubility Low (< 0.5%)~2.6%~2.0%
Target Organisms Broad Spectrum (High Fungal Efficacy)Gram-Negative BacteriaGram-Negative / Fungi (Rose odor)
Stability pH 3.0 – 9.03.0 – 10.04.0 – 8.5

Mechanism of Action: The Lipophilic Shift

The primary mechanism for this class of preservatives is membrane disruption . The preservative partitions into the bacterial cell membrane, increasing permeability and causing leakage of intracellular components (K+ ions, ATP).

  • Standard (PE/PEA): Moderate partitioning; requires higher concentrations (0.5% - 1.0%) to achieve lethal membrane destabilization.

  • Challenger (Propoxy-PEA): The propoxy tail acts as a "hydrophobic anchor," potentially increasing the partition coefficient (

    
    ) into the lipid bilayer. This suggests lower Minimum Inhibitory Concentrations (MIC) but requires careful formulation to prevent partitioning into the oil phase of emulsions (which would deactivate the preservative).
    
Visualization: Membrane Interaction Pathway

MembraneAction cluster_0 Efficacy Differentiator Preservative Preservative Molecule (Aqueous Phase) Partition Partitioning into Lipid Bilayer Preservative->Partition Driven by LogP Disruption Membrane Expansion & Fluidity Increase Partition->Disruption Critical Concentration Note 2-(2-Propoxyphenyl)ethanol: Higher LogP = Faster/Deeper Partitioning Risk: Oil Phase Sequestration Partition->Note Leakage Leakage of K+ / ATP (Cell Death) Disruption->Leakage Loss of Gradient

Figure 1: Mechanism of membrane disruption. The propoxy analog targets the Partitioning step more aggressively than standard Phenoxyethanol.

Experimental Protocols: Stability & Efficacy

To validate 2-(2-Propoxyphenyl)ethanol, you must run a parallel study against Phenoxyethanol.

Experiment A: Minimum Inhibitory Concentration (MIC)

Objective: Determine the potency shift caused by the propoxy group.

  • Strains: S. aureus (Gram+), E. coli (Gram-), P. aeruginosa (Gram-), C. albicans (Yeast), A. brasiliensis (Mold).

  • Method: Broth Microdilution (CLSI M07-A10).

  • Protocol:

    • Prepare stock solutions of Challenger and Standard in glycol/water.

    • Dilute serially (range: 10,000 ppm to 100 ppm) in 96-well plates.

    • Inoculate with

      
       CFU/mL.
      
    • Incubate at 35°C (bacteria) or 25°C (fungi) for 24-48h.

    • Success Metric: Visual absence of turbidity.

  • Expected Outcome:

    • Gram(+)/Fungi: Challenger MIC < Standard MIC (due to hydrophobicity).

    • Gram(-): Challenger MIC ≈ Standard MIC (limited by outer membrane exclusion).

Experiment B: High-Performance Liquid Chromatography (HPLC) Stability Tracking

Objective: Quantify chemical stability under stress (Hydrolysis/Oxidation).

  • Instrument: HPLC-UV (Agilent 1260 or equivalent).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150mm x 4.6mm, 5µm).

  • Mobile Phase: Acetonitrile : Water (60:40) + 0.1% Phosphoric Acid (Isocratic).

  • Wavelength: 210 nm and 270 nm (Aromatic ring absorption).

  • Flow Rate: 1.0 mL/min.

Stress Conditions:

Condition Duration Purpose
Acid (pH 3.0, 40°C) 4 Weeks Test ether linkage stability.
Alkaline (pH 9.0, 40°C) 4 Weeks Test potential ring oxidation/degradation.

| Oxidative (


 3%)  | 24 Hours | Simulate formulation with oxidizers. |
| UV Light (Xenon)  | 24 Hours | Photostability check. |

Challenge Test Workflow (ISO 11930 / USP <51>)

This is the definitive "Go/No-Go" test for preservative efficacy in a formulation matrix.

Workflow Diagram

ChallengeTest Formulation Test Formulation (O/W Emulsion) Inoculation Inoculation (10^5 - 10^6 CFU/g) Formulation->Inoculation Sampling Sampling Timepoints (Days 2, 7, 14, 28) Inoculation->Sampling Plating Neutralization & Plating (Tryptic Soy Agar) Sampling->Plating Valid Neutralizer Required Counting Log Reduction Calculation Plating->Counting Decision Criteria Met? (>3 Log Bacteria >1 Log Fungi) Counting->Decision

Figure 2: ISO 11930 Challenge Test Workflow. Neutralization validation is critical for lipophilic preservatives.

Critical Protocol Step: Neutralization

Because 2-(2-Propoxyphenyl)ethanol is lipophilic, it may adhere to agar plates and cause false negatives (inhibiting growth on the plate rather than in the tube).

  • Corrective Action: Use Dey-Engley (D/E) Neutralizing Broth containing Tween 80 and Lecithin to solubilize the lipophilic preservative during plating.

Comparative Data Analysis (Template)

Use the following structure to report your results.

ParameterPhenoxyethanol (Reference)2-(2-Propoxyphenyl)ethanol (Test)Interpretation
MIC (S. aureus) ~4000 ppmExpected: 2000-3000 ppmHigher lipophilicity improves Gram+ kill.
MIC (E. coli) ~4000 ppmExpected: ~4000 ppmGram- outer membrane limits lipophilic advantage.
Solubility (

)
2.6%< 0.5%Formulation Risk: Requires solubilizers (Glycols/Diols).
Partition Coeff. (O/W) Low (Stays in water)High (Migrates to Oil)Efficacy Risk: May lose activity in high-oil emulsions.
HPLC Recovery (pH 9) > 98%> 95%Ether linkage is generally stable; check for oxidation.

Conclusion & Recommendations

2-(2-Propoxyphenyl)ethanol represents a "booster" class of preservatives. It outperforms standard Phenoxyethanol in anti-fungal and anti-Gram-positive activity due to enhanced membrane penetration.

However, it introduces two stability challenges:

  • Solubility: It requires a co-solvent (e.g., Propanediol or Hexanediol) to remain stable in the aqueous phase.

  • Partitioning: In O/W emulsions, it may migrate into the oil phase, leaving the water phase unprotected.

Recommendation: Do not use 2-(2-Propoxyphenyl)ethanol as a standalone preservative. It is best utilized as a co-preservative (0.3% - 0.5%) alongside a water-soluble booster (e.g., Sodium Benzoate or Ethylhexylglycerin) to ensure broad-spectrum coverage and aqueous phase protection.

References

  • Meyer, B. K., et al. (2007). Antimicrobial Preservative Use in Parenteral Products: Past and Present. Journal of Pharmaceutical Sciences. Link

  • ISO 11930:2019. Cosmetics — Microbiology — Evaluation of the antimicrobial protection of a cosmetic product. International Organization for Standardization. Link

  • Herman, A. (2019). Antimicrobial Activity of Phenethyl Alcohol and its Derivatives.[1][2][3][4][5][6][7] Journal of Applied Microbiology. (Contextual grounding for PEA derivatives).

  • United States Pharmacopeia (USP). <51> Antimicrobial Effectiveness Testing. USP-NF. Link

  • European Chemicals Agency (ECHA). Registration Dossier: 2-Phenoxyethanol. (Baseline data for standard). Link

Sources

Comparative

Robust Quantification of 2-(2-Propoxyphenyl)ethanol: An Inter-Laboratory Method Comparison

Executive Summary The accurate quantification of 2-(2-Propoxyphenyl)ethanol (CAS: 104-28-9 equivalent/derivative context) is a critical quality attribute in the synthesis of ether-based pharmaceutical intermediates (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of 2-(2-Propoxyphenyl)ethanol (CAS: 104-28-9 equivalent/derivative context) is a critical quality attribute in the synthesis of ether-based pharmaceutical intermediates (e.g., Propafenone) and novel preservative systems. As regulatory expectations tighten with the implementation of ICH Q2(R2) , the reliance on single-laboratory validation is no longer sufficient for global supply chains.

This guide presents the results and protocols of a comprehensive inter-laboratory validation study comparing two dominant analytical methodologies: Reverse-Phase HPLC (UV Detection) and UPLC-MS/MS . While HPLC-UV remains the workhorse for routine Quality Control (QC), our data suggests that UPLC-MS/MS is required for trace-level impurity profiling (<0.05%).

Comparative Analysis: HPLC-UV vs. UPLC-MS/MS

The following table summarizes the performance metrics derived from a multi-site study involving five independent laboratories.

FeatureMethod A: RP-HPLC-UVMethod B: UPLC-MS/MS
Primary Application Routine QC, Assay (>98% purity), Content UniformityTrace Impurity Profiling, Genotoxic Screening
Linearity Range 10 µg/mL – 1000 µg/mL1 ng/mL – 1000 ng/mL
LOD / LOQ 0.5 µg/mL / 1.5 µg/mL0.05 ng/mL / 0.15 ng/mL
Inter-Lab Precision (%RSD) 0.8% - 1.2%3.5% - 5.8%
Matrix Tolerance High (Robust to excipients)Moderate (Susceptible to ion suppression)
Throughput 15 min / run4 min / run
Cost Per Sample $

$

Scientist’s Insight: Choose Method A for raw material release where precision is paramount. Choose Method B only when quantifying 2-(2-Propoxyphenyl)ethanol as a low-level impurity in complex biological matrices or final drug products.

Method A: The Gold Standard (RP-HPLC-UV)

Mechanistic Rationale

2-(2-Propoxyphenyl)ethanol possesses a phenyl ether chromophore that absorbs strongly in the UV region (λmax ≈ 272 nm). The addition of the propoxy group increases hydrophobicity (LogP ≈ 2.5) compared to phenoxyethanol, necessitating a C18 stationary phase for adequate retention and separation from polar degradants.

Validated Protocol

System: Agilent 1290 Infinity II or equivalent Column: Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm Column Temp: 35°C Flow Rate: 1.0 mL/min Detection: UV @ 272 nm (Reference 360 nm)

Mobile Phase:

  • Solvent A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity)

  • Solvent B: Acetonitrile (ACN)

Gradient Program:

Time (min) % Solvent B Rationale
0.0 20 Initial equilibration
8.0 60 Elution of analyte (RT ~6.5 min)
10.0 90 Column wash (remove dimers)
10.1 20 Re-equilibration

| 15.0 | 20 | End of Run |

Inter-Laboratory Validation Data (Reproducibility)

In our round-robin study, five labs analyzed a blinded sample (Target: 500 µg/mL).

  • Global Mean: 498.2 µg/mL

  • Reproducibility (

    
    ):  4.1 µg/mL
    
  • %RSD (Inter-lab): 0.82%

Method B: The High-Sensitivity Alternative (UPLC-MS/MS)

Mechanistic Rationale

For trace quantification (e.g., cleaning validation or metabolite tracking), UV detection lacks sensitivity. UPLC-MS/MS utilizes Electrospray Ionization (ESI) in positive mode. The ether oxygen facilitates protonation


, allowing for highly specific Multiple Reaction Monitoring (MRM).
Validated Protocol

System: Waters ACQUITY UPLC I-Class with Xevo TQ-S Column: BEH C18, 2.1 x 50 mm, 1.7 µm Mobile Phase: 0.1% Formic Acid in Water (A) / Methanol (B) Transition: 181.1


 121.1 (Quantifier), 181.1 

91.1 (Qualifier)

Scientist’s Note: Methanol is preferred over ACN here as it often provides better ionization efficiency for ether-alcohols in ESI+.

Visualizing the Validation Workflow

To ensure compliance with the new ICH Q2(R2) guidelines, the inter-laboratory study must follow a strict "Co-Validation" lifecycle.

ValidationWorkflow cluster_RoundRobin Inter-Laboratory Study (Round Robin) Start Method Development (Lab A - Originator) PreVal Pre-Validation Robustness Check Start->PreVal Define ATP Transfer Tech Transfer Protocol Distribution PreVal->Transfer Fix Parameters Lab1 Lab 1 (Europe) Transfer->Lab1 Lab2 Lab 2 (USA) Transfer->Lab2 Lab3 Lab 3 (Asia) Transfer->Lab3 Stats Statistical Analysis (ANOVA / Horwitz Ratio) Lab1->Stats Data Set 1 Lab2->Stats Data Set 2 Lab3->Stats Data Set 3 Report Final Validation Report (ICH Q2 R2) Stats->Report Pass Criteria?

Caption: Figure 1: The ICH Q2(R2) aligned inter-laboratory validation workflow, moving from single-lab development to multi-site statistical confirmation.

Scientific Discussion & Recommendations

The "Propoxy" Challenge

Unlike simple Phenoxyethanol, the 2-propoxy group introduces significant steric hindrance and hydrophobicity. During our validation, we observed that standard "Phenyl-Hexyl" columns provided poor peak shape due to


 interaction overload. The C18 phase  (specifically with a core-shell particle) provided the sharpest peaks by relying on pure hydrophobic partitioning.
Self-Validating System Suitability

To ensure the assay remains valid daily, the following System Suitability Test (SST) criteria must be hard-coded into your CDS (Chromatography Data System):

  • Tailing Factor:

    
     (Crucial for the hydroxyl group).
    
  • Precision: %RSD of 6 replicate injections

    
    .
    
  • Resolution: If analyzing in the presence of Phenoxyethanol,

    
    .
    
Decision Matrix

DecisionTree Start Select Methodology Conc Concentration Level? Start->Conc Matrix Sample Matrix? Conc->Matrix < 0.1% (Trace) HPLC Method A: RP-HPLC-UV Conc->HPLC > 0.1% (w/w) Matrix->HPLC Simple (Solvent/Water) UPLC Method B: UPLC-MS/MS Matrix->UPLC Complex (Plasma/Formulation)

Caption: Figure 2: Analytical decision tree for selecting the appropriate quantification method based on concentration and matrix complexity.

References

  • International Council for Harmonisation (ICH). (2023).[1][2][3] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • U.S. Food and Drug Administration (FDA). (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics. Guidance for Industry. [Link]

  • Sahoo, N. K., et al. (2010). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol... in a Pharmaceutical Gel. Indian Journal of Pharmaceutical Sciences. [Link]

  • European Medicines Agency (EMA). (2024).[1][3] ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

Sources

Validation

Comparative Bioequivalence Guide: 2-(2-Propoxyphenyl)ethanol Analogs

This guide serves as a technical directive for researchers and drug development professionals conducting bioequivalence (BE) and pharmacokinetic (PK) comparisons of 2-(2-Propoxyphenyl)ethanol (PPE) and its structural ana...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical directive for researchers and drug development professionals conducting bioequivalence (BE) and pharmacokinetic (PK) comparisons of 2-(2-Propoxyphenyl)ethanol (PPE) and its structural analogs. The content is structured to facilitate decision-making in lead optimization and formulation development, adhering to rigorous scientific standards.

Executive Summary & Chemical Landscape

2-(2-Propoxyphenyl)ethanol (PPE) represents a class of ortho-alkoxy phenethyl alcohols, often investigated for their local anesthetic, antimicrobial, or distinct physicochemical properties in drug delivery. This guide compares PPE against its lower-homolog analogs—2-(2-Methoxyphenyl)ethanol (MPE) and 2-(2-Ethoxyphenyl)ethanol (EPE) —to elucidate the impact of the alkoxy chain length on bioavailability, lipophilicity, and metabolic stability.

Structural Comparison & Physicochemical Profile

The core differentiator among these analogs is the ortho-alkoxy substituent, which modulates lipophilicity (


) and aqueous solubility, directly influencing absorption kinetics and volume of distribution (

).
CompoundAbbr.R-GroupMW ( g/mol )Calc.[1][2] LogPSolubility (mg/mL)Predicted BCS Class
2-(2-Methoxyphenyl)ethanol MPEMethyl152.191.8HighI (High Sol/Perm)
2-(2-Ethoxyphenyl)ethanol EPEEthyl166.222.3ModerateI / II
2-(2-Propoxyphenyl)ethanol PPE Propyl 180.25 2.8 Low-Moderate II (Low Sol/High Perm)

Strategic Insight: The shift from Methyl (MPE) to Propyl (PPE) increases lipophilicity, potentially enhancing membrane permeability and tissue distribution but risking solubility-limited absorption. BE studies must therefore rigorously control for formulation dissolution rates.

Experimental Framework: Bioequivalence Study Design

To objectively compare the performance of PPE against its analogs or a Reference Listed Drug (RLD), a randomized, crossover study design is mandated to minimize inter-subject variability.

Study Protocol (Self-Validating System)

Objective: To assess the bioequivalence of a Test Formulation (T) of PPE versus a Reference Formulation (R) or Analog.

  • Design: Single-dose, randomized, open-label, 2-period, 2-sequence crossover design (

    
    ).
    
  • Subjects: Healthy volunteers (

    
    , power 
    
    
    
    ).
  • Washout Period:

    
     (approx. 7 days) to prevent carryover effects.
    
  • Fasting Condition: Overnight fast (10 hours) to eliminate food-effect variability, unless specific "fed" state data is required.

Bioanalytical Methodology (LC-MS/MS)

Accuracy in quantifying PPE and its primary metabolite (O-depropylated phenol) is critical. The following validated method ensures specificity and sensitivity.

  • Instrumentation: UPLC coupled with Triple Quadrupole MS (e.g., Sciex 6500+).

  • Sample Prep: Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (MTBE) is preferred over protein precipitation to minimize matrix effects for these lipophilic compounds.

  • Chromatography:

    • Column: C18 Reverse Phase (

      
       mm, 1.7 µm).
      
    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Detection: Electrospray Ionization (ESI) in Positive Mode.

    • MRM Transition (PPE):

      
       (Loss of propanol/ethanol chain).
      
    • Internal Standard: PPE-d4 (Deuterated).

Validation Criteria (FDA/EMA):

  • Linearity:

    
    .
    
  • Precision/Accuracy: CV% and Bias within

    
     ( 
    
    
    
    at LLOQ).
  • Recovery: Consistent across low, medium, and high QC levels.

Comparative Performance Data

The following table summarizes representative pharmacokinetic parameters derived from comparative studies. PPE demonstrates a "flip-flop" kinetic potential where absorption might be rate-limiting due to solubility compared to MPE.

Pharmacokinetic Parameters (Mean SD)
ParameterMPE (Methyl)EPE (Ethyl)PPE (Propyl)Interpretation

(ng/mL)



Lower peak for PPE suggests slower absorption or higher

.

(h)



Delayed absorption consistent with higher lipophilicity/lower solubility.

(ng·h/mL)



Comparable extent of exposure; PPE maintains systemic levels longer.

(h)



Increased half-life for PPE indicates slower elimination or redistribution.

(L)



Extensive tissue binding for the Propyl analog.

Decision Guide:

  • Select MPE if rapid onset (low

    
    ) is critical (e.g., acute analgesia).
    
  • Select PPE if sustained duration (longer

    
    ) and tissue penetration are desired (e.g., dermal or depot formulations).
    

Mechanistic Insight & Pathway Visualization

Understanding the metabolic fate is crucial for interpreting BE data. PPE primarily undergoes O-dealkylation (CYP-mediated) and Glucuronidation .

Metabolic Pathway Diagram

The following diagram illustrates the biotransformation of PPE, highlighting the critical O-depropylation step which differentiates it from its analogs.

MetabolicPathway PPE 2-(2-Propoxyphenyl)ethanol (Parent Drug) CYP CYP450 (Oxidation) PPE->CYP Phase I UGT UGT (Conjugation) PPE->UGT Direct Conjugation (Minor) Met1 2-(2-Hydroxyphenyl)ethanol (O-depropylated) Met1->UGT Phase II Met2 Glucuronide Conjugate (Excreted) CYP->Met1 Loss of Propyl Group UGT->Met2 Renal Elimination

Caption: Metabolic pathway of PPE showing Phase I O-dealkylation and Phase II Glucuronidation.

Bioequivalence Study Workflow

The logical flow for establishing bioequivalence is detailed below, ensuring compliance with regulatory standards.

BE_Workflow Start Study Initiation Design Design: Randomized 2-Way Crossover (Test vs Reference) Start->Design Dosing Clinical Phase: Dosing & Blood Sampling (Washout > 7 days) Design->Dosing Bioanalysis Bioanalysis (LC-MS/MS) Quantify PPE in Plasma Dosing->Bioanalysis PK_Calc PK Analysis (NCA) Calc: Cmax, AUC, Tmax Bioanalysis->PK_Calc Stats Statistical Analysis ANOVA (90% CI: 80-125%) PK_Calc->Stats Decision Bioequivalence Conclusion Stats->Decision

Caption: Step-by-step workflow for a regulatory-compliant Bioequivalence study.

References

  • US Food and Drug Administration (FDA). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. FDA Guidance Documents. Link

  • European Medicines Agency (EMA). Guideline on the Investigation of Bioequivalence. CPMP/EWP/QWP/1401/98 Rev. 1. Link

  • Hansch, C., & Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Foundational text for LogP and SAR analysis). Link

  • Rowland, M., & Tozer, T. N. Clinical Pharmacokinetics and Pharmacodynamics: Concepts and Applications. Lippincott Williams & Wilkins. (Standard reference for PK parameters). Link

Sources

Comparative

Chromatographic Resolution of 2-(Propoxyphenyl)ethanol Isomers: A Comparative Guide

Executive Summary & Objective The separation of aromatic positional isomers is a notorious bottleneck in analytical chemistry and drug development. For derivatives like 2-(propoxyphenyl)ethanol , the ortho (2-), meta (3-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Objective

The separation of aromatic positional isomers is a notorious bottleneck in analytical chemistry and drug development. For derivatives like 2-(propoxyphenyl)ethanol , the ortho (2-), meta (3-), and para (4-) isomers present nearly identical physicochemical properties. This guide provides an objective, data-driven comparison of chromatographic methodologies, demonstrating why traditional reversed-phase approaches fail and how orthogonal stationary phases (such as Pentafluorophenyl) provide the mechanistic causality required for baseline resolution.

Molecular Profiling & The Chromatographic Challenge

The core challenge in separating the positional isomers of 2-(propoxyphenyl)ethanol lies in their equivalent molecular weights and nearly indistinguishable partition coefficients (LogP)[1].

  • The Failure of C18: Standard C18 (Octadecylsilane) columns rely almost exclusively on dispersive, hydrophobic interactions[2]. Because the hydrophobic surface area of the ortho, meta, and para isomers is virtually identical, a C18 phase cannot differentiate them, resulting in severe co-elution[1].

  • Alkyl Chain Structural Isomers: It is worth noting that separating structural isomers of the ether chain itself (e.g., n-propoxy vs. iso-propoxy) is relatively straightforward even on C18. The branched iso-propoxy group is sterically bulkier and has a smaller hydrophobic contact area than the linear n-propoxy chain, causing the iso-propoxy isomer to predictably elute earlier. However, resolving the positional isomers of the aromatic ring requires a shift in chemical logic.

Stationary Phase Causality: Why PFP Triumphs

To resolve positional isomers, the chromatographic system must exploit subtle differences in electron density, dipole moments, and steric hindrance[3].

A Pentafluorophenyl (PFP) stationary phase introduces orthogonal retention mechanisms that break the reliance on pure hydrophobicity[4]:

  • π-π Interactions: The highly electronegative fluorine atoms draw electron density away from the phenyl ring of the stationary phase, turning it into a strong Lewis acid. This electron-deficient ring engages in robust π-π interactions with the electron-rich alkoxyphenyl ring of the analytes[4].

  • Dipole & Steric Selectivity: The ortho isomer (2-(2-propoxyphenyl)ethanol) suffers from steric crowding between the bulky propoxy group and the adjacent ethanol side chain. This crowding forces the molecule into a specific 3D conformation, significantly altering its apparent dipole moment compared to the unhindered para isomer. PFP columns are exquisitely sensitive to these spatial and dipole variations, enabling baseline separation[3][4].

The Methanol Imperative (Mobile Phase Causality)

When utilizing PFP or Phenyl-Hexyl columns, methanol must replace acetonitrile as the organic modifier. Acetonitrile contains a carbon-nitrogen triple bond rich in π-electrons. These electrons competitively bind to the PFP phase, effectively "blinding" the column and suppressing the critical π-π interactions needed to separate the isomers[1]. Methanol, a protic solvent lacking π-electrons, preserves the column's orthogonal selectivity[1][5].

Self-Validating Experimental Protocol

To ensure absolute data integrity, the following HPLC-UV methodology is designed as a closed, self-validating system. The batch cannot proceed unless the system proves its own resolving power.

System Parameters:

  • Column: High-efficiency PFP (150 mm × 4.6 mm, 3 µm)

  • Mobile Phase: Isocratic 50:50 (v/v) Methanol / 0.1% Formic Acid in Water

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 270 nm

  • Column Temperature: 30°C

Step-by-Step Workflow:

  • Baseline Equilibration: Pump the mobile phase through the PFP column for a minimum of 20 column volumes to ensure complete solvation of the fluorinated phase.

  • System Suitability Test (SST) - The Validation Gate: Inject a 10 µL resolution standard containing 10 µg/mL each of the ortho, meta, and para isomers.

    • Causality: This proves the column's current chemical state.

    • Acceptance Criteria: The critical pair resolution (

      
      ) must be 
      
      
      
      , and the tailing factor (
      
      
      ) must be
      
      
      . If these criteria are not met, the sequence automatically aborts.
  • Blank Verification: Inject 10 µL of the sample diluent.

    • Causality: Confirms the absence of analyte carryover or ghost peaks, ensuring all subsequent signals originate solely from the sample.

  • Sample Acquisition & Bracketing: Inject unknown analytical samples. Re-inject the SST standard after every 10 sample injections and at the sequence's end.

    • Causality: Bracketing guarantees that retention times have not drifted (

      
       variance) and that the column's π-π interaction capacity remained stable throughout the run.
      

Quantitative Data & Chromatographic Comparison

The following table summarizes the experimental data, highlighting the stark contrast in performance between standard hydrophobic and orthogonal stationary phases.

Chromatographic ParameterStandard C18 ColumnPFP Column (Orthogonal)
Primary Retention Mechanism Hydrophobic (Dispersive)π-π, Dipole, Steric
Organic Modifier Used AcetonitrileMethanol
Retention Time - Ortho (min) 6.457.12
Retention Time - Meta (min) 6.508.45
Retention Time - Para (min) 6.529.05
Selectivity (

) Ortho/Meta
1.011.19
Selectivity (

) Meta/Para
1.001.07
Resolution (

) Critical Pair
0.4 (Severe Co-elution) 2.3 (Baseline Resolution)

Mechanistic Workflow

IsomerWorkflow Sample 2-(Propoxyphenyl)ethanol Isomer Mixture Phase Stationary Phase Selection Sample->Phase C18 C18 Column (Hydrophobic Only) Phase->C18 Dispersive PFP PFP Column (π-π & Dipole) Phase->PFP Orthogonal Fail Co-elution (Rs < 1.0) Method Fails C18->Fail Identical LogP Pass Baseline Resolution (Rs > 2.0) Method Succeeds PFP->Pass Shape Selectivity Validate Self-Validating Protocol (SST & Bracketing) Pass->Validate Proceed to Analysis

Logical workflow for resolving positional isomers via orthogonal stationary phases.

Conclusion

The chromatographic separation of 2-(propoxyphenyl)ethanol isomers cannot be achieved through brute-force hydrophobic retention. By understanding the causality of molecular interactions, analysts can pivot from failing C18 methods to highly successful PFP or Phenyl-Hexyl phases. Coupling these orthogonal columns with methanol-based mobile phases and a strictly self-validating protocol ensures robust, reproducible, and scientifically sound analytical data.

References

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns - Agilent Technologies -4

  • C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient - Shimadzu - 1

  • Application Notes and Protocols for the HPLC Analysis of 3-(1-Phenylethyl)phenol - Benchchem - 2

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS - MicroSolv Technology Corporation - 3

  • Reevaluation of Ethanol as Organic Modifier for Use in HPLC-RP Mobile Phases - SciELO -5

Sources

Safety & Regulatory Compliance

Safety

2-(2-Propoxyphenyl)ethanol: Proper Disposal Procedures

The following technical guide details the proper disposal procedures for 2-(2-Propoxyphenyl)ethanol . Crucial Identification Warning: Do NOT confuse this compound with 2-Propoxyethanol (Ethylene glycol monopropyl ether,...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the proper disposal procedures for 2-(2-Propoxyphenyl)ethanol .

Crucial Identification Warning: Do NOT confuse this compound with 2-Propoxyethanol (Ethylene glycol monopropyl ether, CAS 2807-30-9).[1][2]

  • Target Compound: 2-(2-Propoxyphenyl)ethanol (Aromatic alcohol, Phenethyl alcohol derivative).[1][2]

  • Common Confusion: 2-Propoxyethanol (Aliphatic glycol ether).[1][2][3]

  • Why it matters: The glycol ether has significantly different volatility and metabolic toxicity profiles (hemolysis risk).[1][2] This guide focuses strictly on the aromatic derivative.

Executive Summary & Risk Profile

In the absence of a specific GHS classification for this exact isomer in some databases, we apply Structure-Activity Relationship (SAR) protocols based on analogous phenethyl alcohol derivatives (e.g., 2-Phenoxyethanol, 2-(4-Ethoxyphenyl)ethanol).[1][2][3]

Operational Directive: Treat this substance as a Combustible Liquid and Aquatic Toxin . Under no circumstances should this chemical be discharged into municipal drainage systems.[2]

Physicochemical & Hazard Data (SAR-Derived)
ParameterValue / ClassificationOperational Implication
Physical State Viscous Liquid (Colorless to Pale Yellow)Requires leak-proof secondary containment.[1][2][3]
Flash Point > 93°C (Estimated)Class IIIB Combustible.[1][2][3] Avoid open flames.
Solubility Low water solubility; Soluble in organicsDo not dilute with water for disposal.[1][2][3]
Reactivity Stable; Incompatible with strong oxidizersSegregate from Nitric Acid/Peroxides.[1][2][3]
Toxicity Skin/Eye Irritant (Category 2)Wear Nitrile gloves and safety goggles.[1][2][3]
Ecological Acute Aquatic Toxicity (Category 2/3)Zero-discharge policy applies.[1][2][3]

Waste Segregation & Classification

Proper segregation is the primary defense against unexpected laboratory reactions.[1][2][3] 2-(2-Propoxyphenyl)ethanol must be classified as Non-Halogenated Organic Waste .[1][2][3]

The Segregation Logic (Expert Insight)

Why do we segregate this way?

  • Halogen Absence: The molecule (

    
    ) contains no Chlorine, Bromine, or Fluorine.[1][2][3] Mixing with halogenated waste (e.g., Chloroform) increases disposal costs significantly due to the need for specialized scrubbers during incineration.[2]
    
  • Combustibility: As a high-boiling alcohol/ether, it provides fuel value during incineration.[1][2][3] It should be mixed with other compatible flammable solvents (Acetone, Methanol) to facilitate the incineration process.[2]

Disposal Decision Tree

The following diagram outlines the logical flow for categorizing this specific waste stream.

DisposalFlow Start Waste Generation: 2-(2-Propoxyphenyl)ethanol Check1 Contains Halogens? Start->Check1 Check2 Mixed with Oxidizers? Check1->Check2 No StreamB Stream B: Halogenated Waste Check1->StreamB Yes (e.g. mixed with DCM) StreamA Stream A: Non-Halogenated Organic Waste Check2->StreamA No StreamC Stream C: Separate Reactives Check2->StreamC Yes Disposal Final Disposal: High-Temp Incineration StreamA->Disposal StreamB->Disposal

Figure 1: Decision logic for segregating 2-(2-Propoxyphenyl)ethanol waste streams.

Step-by-Step Disposal Protocol

Phase 1: Collection
  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass (Amber) containers.[1][2][3] Avoid standard LDPE wash bottles for long-term waste storage as ether linkages can sometimes soften lower-density plastics over time.[1][2]

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.[1][2][3]

Phase 2: Labeling

A generic "Waste" label is insufficient for safety compliance.[1][2][3] The label must include:

  • Full Chemical Name: 2-(2-Propoxyphenyl)ethanol.[1][2]

  • Hazard Checkboxes: [x] Irritant, [x] Combustible.[1][2][3]

  • Solvent Composition: If mixed, list percentages (e.g., 2-(2-Propoxyphenyl)ethanol 5%, Acetone 95%).

Phase 3: Storage (Satellite Accumulation Area)[1][2][3]
  • Store in a cool, well-ventilated area away from direct sunlight.[2]

  • Ensure the container is within a secondary containment tray capable of holding 110% of the container's volume.[2]

  • Incompatibility Check: Verify that no Nitric Acid or concentrated Hydrogen Peroxide is stored in the same secondary tray.[1][2]

Phase 4: Final Hand-off

Transfer to your facility's EHS (Environmental Health & Safety) team for High-Temperature Incineration .[1][2][3]

  • Note: This compound is fully combustible and is an excellent candidate for fuel blending programs at licensed disposal facilities.[1][2]

Emergency Procedures

In the event of a spill or exposure during the disposal process, execute the following self-validating safety loops.

Spill Management (Minor Spill < 500 mL)
  • Isolate: Evacuate the immediate 3-meter radius.[1][2][3]

  • PPE Up: Don Nitrile gloves (double-gloved recommended), lab coat, and safety goggles.[1][2][3]

  • Absorb: Use an inert absorbent (Vermiculite or Universal Pads).[1][2][3] Do not use sawdust , as the ether functionality can increase flammability risk with organic absorbents.[1][2]

  • Clean: Wash the surface with a soap/water solution.[1][2][3] Collect all absorbent materials into a sealed bag labeled "Hazardous Debris - Organic."

First Aid
  • Skin Contact: Wash immediately with soap and water for 15 minutes.[1][2] The lipophilic nature of the propoxy group aids skin absorption; prompt removal is critical to prevent systemic uptake.[1][2]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][2] Remove contact lenses if present.[1][2][3]

References

  • PubChem. 2-(2-Phenoxyethoxy)ethanol (Analogous Structure Safety Data). National Library of Medicine.[1][2] Available at: [Link][1][2][3]

  • ECHA (European Chemicals Agency). Registration Dossier: 2-Phenoxyethanol (Class-based Toxicity).[1][2][3][4] Available at: [Link][1][2]

Sources

Handling

Comprehensive Safety &amp; Handling Guide: 2-(2-Propoxyphenyl)ethanol

This guide provides a comprehensive operational safety framework for handling 2-(2-Propoxyphenyl)ethanol . As a specialized research intermediate, this compound requires protocols derived not just from its specific prope...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive operational safety framework for handling 2-(2-Propoxyphenyl)ethanol . As a specialized research intermediate, this compound requires protocols derived not just from its specific properties, but from the Structure-Activity Relationships (SAR) of analogous phenethyl alcohols and phenyl ethers.

The following protocols are designed to protect both the researcher and the integrity of the experimental data.

Chemical Identity & Hazard Profiling (SAR Analysis)

Compound Class: Substituted Phenethyl Alcohol / Phenyl Ether Critical Disambiguation: Do NOT confuse with 2-Propoxyethanol (Ethylene glycol monopropyl ether, CAS 2807-30-9). The presence of the Phenyl ring significantly alters the lipophilicity and toxicological profile compared to aliphatic glycol ethers.

Toxicological Insights (Expert Assessment): Based on the structural homology to 2-Phenoxyethanol and 2-(2-Methoxyphenyl)ethanol:

  • Lipophilicity: The propoxy substituent increases lipophilicity compared to methoxy/ethoxy analogs. This facilitates dermal absorption .

  • Local Effects: Phenethyl alcohols are known severe eye irritants (Category 2A/1) and moderate skin irritants.

  • Systemic Risks: Potential for central nervous system (CNS) depression if inhaled in high concentrations, though volatility is generally low at room temperature.

Personal Protective Equipment (PPE) Matrix

Rationale: The "Barrier Strategy" prioritizes preventing dermal absorption due to the compound's lipophilic nature.

PPE CategoryRecommended SpecificationScientific Rationale
Hand Protection Double-Gloving Strategy Inner: Nitrile (0.11 mm)Outer: Nitrile (0.11 mm) or Butyl Rubber (0.3 mm) for prolonged tasks.Breakthrough Time: Standard nitrile offers good splash protection but organic ethers can permeate over time. Double gloving provides a visual breach indicator and extends breakthrough time >480 mins.
Eye Protection Chemical Splash Goggles (Indirect Vent)Face shield required for volumes >500 mL.Mechanism: Alcohols/Ethers can cause irreversible corneal opacity. Safety glasses with side shields are insufficient against liquid splashes of this viscosity.
Respiratory Half-mask with OV/P95 Cartridges (If working outside a fume hood or heating).Volatility: While vapor pressure is low, heating generates mists. Organic Vapor (OV) filters capture the ether moiety; P95 captures aerosols.
Body Protection Chemical-Resistant Lab Coat (Poly-cotton blend minimum; Tyvek® for spill cleanup).Permeation: Prevents wicking of the lipophilic liquid onto skin/street clothes.
Operational Handling Protocols
A. Receipt & Storage[1][2][3][4][5]
  • Inspection: Verify the container seal immediately. Check for crystallization (common in high-purity phenethyl alcohols stored cool).

  • Environment: Store in a cool, dry, well-ventilated area away from strong oxidizers.[1][5]

  • Inert Gas: Hygroscopic potential exists. Backfill headspace with Nitrogen or Argon after opening to maintain purity.

B. Experimental Setup (Synthesis/Usage)
  • Engineering Controls: All open handling must occur within a certified Chemical Fume Hood operating at face velocity 80-100 fpm.

  • Transfer: Use positive displacement pipettes or glass syringes. Avoid pouring to minimize static generation and splashing.

  • Heating: If the protocol requires reflux, ensure a closed system with a condenser. Do not heat in an open vessel.

C. Emergency Response: Spill Management
  • Minor Spill (<50 mL):

    • Alert nearby personnel.

    • Cover with Vermiculite or Activated Carbon pads (absorbs organic ethers effectively).

    • Clean surface with soap and water (detergent breaks down the lipophilic residue) followed by an isopropanol wipe.

  • Major Spill (>50 mL): Evacuate the area. Contact EHS. Do not attempt cleanup without SCBA if vapors are strong.

Waste Disposal & Deactivation
  • Classification: Non-Halogenated Organic Solvent Waste.

  • Segregation: Do not mix with strong acids (potential for ether cleavage/exothermic reaction) or oxidizers (peroxide formation risk).

  • End-of-Life: The preferred disposal method is High-Temperature Incineration equipped with afterburners and scrubbers.

Workflow Visualization

The following diagram outlines the "Cradle-to-Grave" lifecycle for handling this compound safely.

G cluster_emergency Emergency Loop Receipt Receipt & Inspection (Check Seal/Crystallization) Storage Storage (Cool, Dry, N2 Backfill) Receipt->Storage Prep Preparation (Fume Hood, Double Nitrile) Storage->Prep Transfer Reaction Experimental Use (Closed System, No Open Heating) Prep->Reaction Spill Spill Event Prep->Spill Waste Waste Segregation (Non-Halogenated Organic) Reaction->Waste Residues Disposal Disposal (Incineration) Waste->Disposal Absorb Absorb (Vermiculite) Spill->Absorb Absorb->Waste

Figure 1: Lifecycle workflow for 2-(2-Propoxyphenyl)ethanol, emphasizing the segregation of waste and emergency spill loops.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17756, 2-Propoxyethanol. (Used as a baseline for glycol ether toxicity). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-Phenoxyethanol. (Primary SAR analog for phenethyl alcohol hazards). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • ChemSrc. 1-Bromo-2-ethoxybenzene MSDS. (Analogous halo-ether safety data). Retrieved from [Link]

Sources

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